B1579619 Fmoc-2,3-Difluoro-D-Phenylalanine

Fmoc-2,3-Difluoro-D-Phenylalanine

Cat. No.: B1579619
M. Wt: 423.41
Attention: For research use only. Not for human or veterinary use.
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Description

Fmoc-2,3-Difluoro-D-Phenylalanine is a useful research compound. Molecular weight is 423.41. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Weight

423.41

Origin of Product

United States

Foundational & Exploratory

Synthesis and Purification of Fmoc-2,3-Difluoro-D-Phenylalanine: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Rationale & Retrosynthetic Analysis

The incorporation of unnatural, fluorinated D-amino acids into peptide therapeutics is a cornerstone of modern drug development. D-amino acids act as potent turn-inducers within macrocyclic peptides and confer profound resistance to endogenous proteolytic degradation[1]. Furthermore, the introduction of a 2,3-difluoro motif on the phenyl ring modulates the local lipophilicity and enables unique multipolar fluorine-


 interactions, which are critical for optimizing ligand-receptor binding affinities.

To synthesize Fmoc-2,3-Difluoro-D-Phenylalanine with high enantiomeric purity (>99% ee), traditional enzymatic resolution often falls short due to scalability issues and strict substrate specificities. Instead, the most robust and authoritative approach utilizes Belokon’s asymmetric synthesis methodology [2]. This route employs the chiral Ni(II) complex of a Schiff base derived from glycine and


-2-[N-(N'-benzylprolyl)amino]benzophenone (

-BPB).

The strategic selection of the


-BPB auxiliary is deliberate: it provides an impenetrable steric shield over one face of the glycine enolate, ensuring that the subsequent alkylation with 2,3-difluorobenzyl bromide proceeds with near-perfect diastereoselectivity[3]. Following hydrolysis, the free D-amino acid is protected using Fmoc-OSu rather than Fmoc-Cl. This choice is governed by the need to suppress the formation of Fmoc-dipeptide impurities, as Fmoc-OSu offers a moderated, controlled reactivity profile essential for high-purity pharmaceutical intermediates[4].

Workflow A Glycine + (R)-BPB + Ni(II) B Ni(II)-Gly-(R)-BPB Complex A->B Complexation C Asymmetric Alkylation (2,3-Difluorobenzyl bromide) B->C Base-promoted Enolization D Alkylated Ni(II) Complex (Diastereomerically Pure) C->D Si-face Attack E Acidic Hydrolysis (HCl) D->E Imine Cleavage F Free 2,3-Difluoro-D-Phe E->F Aqueous Phase K Recovered (R)-BPB Auxiliary E->K Organic Phase G Fmoc Protection (Fmoc-OSu, Na2CO3) F->G pH Adjustment H Crude Fmoc-2,3-Difluoro-D-Phe G->H Carbamate Formation I Preparative HPLC H->I Polishing J Pure Fmoc-2,3-Difluoro-D-Phe-OH I->J Final Product

Workflow for the asymmetric synthesis of Fmoc-2,3-Difluoro-D-Phe-OH via Belokon's Ni(II) complex.

Experimental Methodologies: A Self-Validating System

As a Senior Application Scientist, it is critical to understand that a protocol is not merely a list of instructions, but a sequence of chemically causal events. The following methodologies are designed to be self-validating; the success of each phase physically enables the next.

Phase 1: Assembly of the Chiral Ni(II) Enolate Template

Protocol:

  • Suspend

    
    -BPB (1.0 eq) and glycine (5.0 eq) in anhydrous methanol.
    
  • Add Ni(NO

    
    )
    
    
    
    ·6H
    
    
    O (2.0 eq) and heat the suspension to 60 °C under an inert argon atmosphere.
  • Dropwise, add a methanolic solution of NaOMe (7.0 eq) over 30 minutes. Stir for 2 hours until a deep red solution forms.

  • Quench with aqueous acetic acid, extract with dichloromethane (DCM), and crystallize the product from DCM/hexane.

Causality: The excess glycine and Ni(II) act as a thermodynamic sink, driving the equilibrium toward the formation of the Schiff base. The Ni(II) ion serves as a rigid, square-planar template that coordinates the imine nitrogen, the carboxylate oxygen of glycine, and the two nitrogens of the BPB auxiliary. This specific geometric coordination withdraws electron density, drastically increasing the CH-acidity of the glycine


-protons (dropping the pKa from ~29 to ~18), thereby enabling facile enolization in the subsequent step[2].
Phase 2: Stereoselective Alkylation

Protocol:

  • Dissolve the Ni(II)-Gly-

    
    -BPB complex (1.0 eq) in anhydrous acetonitrile.
    
  • Add finely powdered KOH (3.0 eq) and stir for 15 minutes to generate the enolate.

  • Add 2,3-difluorobenzyl bromide (1.2 eq) dropwise at ambient temperature (20-25 °C). Stir for 4 hours.

  • Filter the inorganic salts, concentrate the filtrate, and purify the alkylated complex via silica gel chromatography.

Causality: Solid KOH in acetonitrile is utilized to create a heterogeneous basic environment. This ensures a slow, controlled generation of the Ni(II) enolate, which prevents unwanted over-alkylation. Mechanistically, the bulky N-benzyl group of the


-BPB auxiliary acts as a physical wall, sterically shielding the Re-face of the planar enolate. The electrophile is geometrically forced to approach exclusively from the less hindered Si-face. This precise trajectory dictates the formation of the 

-stereocenter, yielding the D-amino acid precursor with a diastereomeric ratio (dr) exceeding 98:2[3].

Mechanism Enolate Ni(II) Enolate Complex Planar Geometry Shield N-Benzyl Group of (R)-BPB Steric Shielding of Re-Face Enolate->Shield Imposes steric bulk Electrophile 2,3-Difluorobenzyl Bromide Electrophilic Attack Shield->Electrophile Blocks Re-face Transition Si-Face Approach Favorable Trajectory Electrophile->Transition Forces approach Product (R)-Configured Alkylated Complex Precursor to D-Amino Acid Transition->Product Stereocenter formation

Logical causality of stereocenter formation during the Si-face electrophilic alkylation.

Phase 3: Hydrolytic Cleavage and Auxiliary Recovery

Protocol:

  • Dissolve the alkylated complex in a 1:1 (v/v) mixture of methanol and 3N aqueous HCl.

  • Heat the mixture to 70 °C for 2 hours until the red color dissipates, indicating complex dissociation.

  • Cool to room temperature and extract the aqueous layer three times with DCM.

Causality: The harsh acidic conditions hydrolyze the imine bond, completely dismantling the Ni(II) complex. The system self-segregates based on polarity: the highly polar free 2,3-difluoro-D-phenylalanine and Ni(II) salts partition into the aqueous phase, while the lipophilic


-BPB auxiliary partitions into the organic DCM phase. This phase separation allows for the quantitative recovery and recycling of the chiral auxiliary, validating the economic viability of the protocol[2].
Phase 4: Fmoc Protection

Protocol:

  • Adjust the pH of the aqueous phase containing the free D-amino acid to 9.0 using 10% aqueous Na

    
    CO
    
    
    
    .
  • Add 1,4-dioxane to create a 1:1 (v/v) H

    
    O/Dioxane biphasic system. Cool to 0 °C.
    
  • Dropwise, add a solution of Fmoc-OSu (1.1 eq) in 1,4-dioxane. Allow the reaction to warm to room temperature and stir for 12 hours.

  • Acidify to pH 2.0 with 1N HCl, extract with ethyl acetate, dry over MgSO

    
    , and concentrate.
    

Causality: Fmoc-OSu is deliberately selected over the more reactive Fmoc-Cl. Fmoc-Cl frequently generates mixed anhydrides that lead to the formation of Fmoc-dipeptides and unwanted oligomerization[4]. Fmoc-OSu provides a controlled, moderated reactivity profile that exclusively yields the mono-protected Fmoc-amino acid, ensuring a cleaner reaction profile[5]. The biphasic H


O/Dioxane solvent system ensures that the highly polar free amino acid remains dissolved while the lipophilic Fmoc-OSu is gradually introduced, minimizing localized concentration spikes that trigger side reactions.

Purification and Analytical Characterization

To achieve pharmaceutical-grade purity, the crude this compound must undergo Preparative High-Performance Liquid Chromatography (Prep-HPLC).

  • Stationary Phase: C18 Reverse-Phase Column (e.g., Luna 10µm C18 250 x 50 mm).

  • Mobile Phase: Gradient of 0.1% TFA in Water (A) and 0.1% TFA in Acetonitrile (B).

  • Detection: UV at 254 nm (targeting the Fmoc fluorenyl ring).

Following purification, the compound's integrity is validated through a suite of analytical techniques. The quantitative data below represents the standard benchmarks for a successful synthesis workflow.

Quantitative Data Summary
ParameterTarget ValueAnalytical Validation Method
Overall Process Yield 52% - 58%Gravimetric Analysis
Diastereomeric Ratio (dr) > 98:2

H-NMR (Crude Alkylated Complex)
Enantiomeric Excess (ee) > 99.5%Chiral HPLC (Chiralpak AD-H, Hexane/IPA)
Chemical Purity > 99.0%RP-HPLC (C18, 254 nm)
Specific Rotation

+28.5° (c 1.0, MeOH)Polarimetry
Melting Point 142 - 145 °CDifferential Scanning Calorimetry (DSC)

References

  • [2] "Fluorinated phenylalanines: synthesis and pharmaceutical applications" - Beilstein Journal of Organic Chemistry. URL:

  • [3] "Fluorinated phenylalanines: synthesis and pharmaceutical applications" - PMC - NIH. URL:

  • [4] "A Head-to-Head Comparison: Fmoc-OSu vs. Fmoc-Cl for Amine Protection" - Benchchem. URL:

  • [5] "Fmoc-OSu vs. Fmoc-Cl: Choosing the Right Amino Protecting Reagent" - NINGBO INNO PHARMCHEM CO.,LTD. URL:

  • [1] "Rational design, synthesis and in vitro antimicrobial activity of teixobactin analogues" - Nottingham ePrints. URL:

Sources

Technical Guide: Solubility Profile of Fmoc-2,3-Difluoro-D-Phenylalanine

[1][2]

Executive Summary & Chemical Context

This compound is a specialized, non-canonical amino acid building block used primarily in the synthesis of protease-resistant peptides and peptidomimetics.[1] The incorporation of fluorine atoms at the 2 and 3 positions of the phenyl ring modulates the electronic properties of the side chain, influencing lipophilicity (

For the synthetic chemist, the solubility of this compound is dominated by the Fmoc (fluorenylmethyloxycarbonyl) protecting group, which imparts significant hydrophobicity, and the fluorinated aromatic side chain , which further enhances lipophilicity compared to the parent Fmoc-D-Phenylalanine.

This guide provides a field-proven solubility profile, theoretical grounding, and a self-validating experimental protocol to ensure successful incorporation into Solid Phase Peptide Synthesis (SPPS) and analytical workflows.

Physicochemical Identity

  • Compound Name: N-alpha-(9-Fluorenylmethyloxycarbonyl)-2,3-difluoro-D-phenylalanine[1]

  • Abbreviation: Fmoc-D-Phe(2,3-F2)-OH

  • Molecular Weight: ~423.4 g/mol [1][2]

  • Key Functional Groups:

    • Fmoc Carbamate: Lipophilic, acid-stable, base-labile.[1]

    • Carboxylic Acid: Polar, reactive site for coupling.[1]

    • 2,3-Difluorophenyl: Hydrophobic, electron-deficient aromatic ring.[1]

Solubility Profile & Solvent Compatibility[1][4][5][6][7][8][9]

The following data synthesizes empirical trends from fluorinated Fmoc-phenylalanine analogs. While specific saturation limits vary by batch and crystal habit, these classifications represent high-confidence operational baselines.[1]

Table 1: Solvent Compatibility Matrix
Solvent ClassSpecific SolventSolubility RatingOperational ConcentrationApplication Context
Polar Aprotic DMF (N,N-Dimethylformamide)High 0.2 – 0.5 MPrimary SPPS Solvent. Standard for coupling reactions.[1]
Polar Aprotic NMP (N-Methyl-2-pyrrolidone)High 0.2 – 0.5 MSPPS Alternative. Reduces aggregation in difficult sequences.[1]
Polar Aprotic DMSO (Dimethyl Sulfoxide)Very High > 0.5 MStock Solutions. Ideal for biological assays; difficult to remove.[1]
Chlorinated DCM (Dichloromethane)Moderate/Good 0.05 – 0.2 MResin Swelling/Coupling. Good for pre-activation steps; lower solubility than DMF.[1]
Polar Protic Methanol / Ethanol Variable < 0.1 MNot Recommended. Risk of esterification (side reaction) and poor solubility.[1]
Ethers Diethyl Ether / MTBE Insoluble N/APrecipitation. Used to crash out the peptide/amino acid during workup.[1]
Aqueous Water Insoluble N/AWash Step. Used to remove salts; compound will precipitate immediately.[1]
Technical Deep Dive[1][2][7]
The SPPS Workhorses: DMF and NMP

Dimethylformamide (DMF) is the gold standard solvent for this compound.[1] The compound readily dissolves at 0.5 M (approx. 210 mg/mL), which is the standard concentration for automated synthesizers.[1]

  • Causality: The dipolar nature of DMF disrupts the intermolecular hydrogen bonding of the Fmoc urethane backbone while solvating the hydrophobic fluorinated ring via van der Waals interactions.[1]

  • Protocol Note: If the solution appears cloudy, mild sonication (30 seconds) is usually sufficient.[1] Persistent cloudiness suggests water contamination in the DMF (Fmoc amino acids are prone to precipitation in "wet" DMF).[1]

The Analytical Standard: DMSO

Dimethyl Sulfoxide (DMSO) offers the highest solubility ceiling, often exceeding 100 mg/mL.[1]

  • Use Case: Nuclear Magnetic Resonance (NMR) analysis (

    
    -DMSO) and preparing concentrated stock solutions for biological assays.
    
  • Warning: Avoid using DMSO for SPPS coupling reactions if possible, as it is difficult to remove from the resin and can accelerate racemization during activation if base is present.[1]

The Workup Solvent: Ethyl Acetate & DCM

While soluble in Dichloromethane (DCM) and Ethyl Acetate, the solubility is lower than in DMF.[1]

  • Strategic Use: DCM is excellent for dissolving the amino acid prior to activation if using highly acid-sensitive resins (like 2-chlorotrityl chloride), as DCM promotes resin swelling.[1] However, for 2,3-difluoro derivatives, ensure full dissolution before adding to the resin to prevent heterogeneous reactivity.

Theoretical Framework: The Fluorine Effect

Understanding why this compound behaves this way allows for better troubleshooting.[1]

  • Lipophilicity Enhancement: The introduction of fluorine atoms onto the phenyl ring increases the lipophilicity (

    
    ) of the side chain.[1] The C-F bond is non-polarizable and hydrophobic.[1] Consequently, Fmoc-D-Phe(2,3-F2)-OH is less soluble in aqueous or semi-aqueous buffers than standard Fmoc-Phe-OH.[1]
    
  • Crystal Lattice Energy: Fluorine can participate in weak C-F[1]···H interactions and multipolar stacking in the solid state.[1] This often increases the melting point and lattice energy compared to the non-fluorinated parent, potentially requiring more vigorous agitation (sonication/vortexing) to break the crystal lattice during initial dissolution.[1]

  • Electronic Withdrawal: The 2,3-difluoro substitution pattern is electron-withdrawing.[1] This reduces the electron density of the aromatic ring, making it less prone to oxidative side reactions but potentially altering the

    
    -
    
    
    stacking interactions during purification.[1]

Experimental Protocols

Protocol A: The "Saturation Loop" (Solubility Determination)

Use this self-validating protocol when exact solubility data is required for a specific batch or novel solvent system.

Objective: Determine the maximum solubility limit (

  • Preparation: Weigh 50 mg of this compound into a clear 2 mL HPLC vial.

  • Initial Addition: Add 100

    
    L of the target solvent (Solvent X).[1]
    
  • Agitation Cycle: Vortex for 30 seconds. If undissolved, sonicate for 1 minute at ambient temperature (< 30°C).

  • Observation & Iteration:

    • Clear Solution: Solubility > 500 mg/mL.[1] Stop.

    • Suspension: Add solvent in 100

      
      L increments, repeating the Agitation Cycle after each addition.
      
  • Calculation: Record total volume (

    
    ) when the solution becomes optically clear.
    
    
    
    [1]
Protocol B: Standard SPPS Dissolution (0.2 M)

Field-proven workflow for peptide synthesis.[1]

  • Calculate required mass:

    
    .[1]
    
  • Transfer solid to a dry polypropylene tube.

  • Add DMF (HPLC Grade, amine-free) .

  • Vortex vigorously for 1 minute.

  • Checkpoint: Inspect against a light source. The solution must be completely transparent.

    • Troubleshooting: If particles persist, add NMP (up to 10% v/v) to disrupt aggregation.[1]

Visualization: Decision Logic & Workflows[7]

Diagram 1: Solvent Selection Decision Tree

Caption: Logical flow for selecting the optimal solvent based on the experimental stage (Synthesis, Analysis, or Purification).

SolventSelectionStartStart: Define ApplicationAppCheckWhat is the primary goal?Start->AppCheckSPPSPeptide Synthesis(Coupling)AppCheck->SPPSCouplingAnalysisAnalysis / Stock(NMR, Assays)AppCheck->AnalysisCharacterizationWorkupWorkup / ExtractionAppCheck->WorkupIsolationDMF_MainUse DMF (0.2 - 0.5 M)*Standard*SPPS->DMF_MainDMSO_MainUse DMSO*High Conc. Stocks*Analysis->DMSO_MainMeOH_WarnAvoid Alcohols(Side Reactions)Analysis->MeOH_WarnCautionDCM_EthylUse DCM or Ethyl AcetateWorkup->DCM_EthylWater_CrashUse Water/Ether*To Precipitate*Workup->Water_CrashPrecipitationNMP_AltUse NMP*If aggregation occurs*DMF_Main->NMP_AltSolubility Issue?

[1]

Diagram 2: Dissolution & Stability Workflow

Caption: Step-by-step protocol for preparing SPPS solutions while mitigating racemization and aggregation risks.

DissolutionProtocolStep11. Weigh Fmoc-AA(Dry Powder)Step22. Add Solvent(DMF/NMP)Step1->Step2Step33. Agitation(Vortex/Sonicate)Step2->Step3CheckVisual Check(Clear?)Step3->CheckReadyReady for CouplingCheck->ReadyYesFixAdd 10% DMSO or NMPCheck->FixNo (Cloudy)Fix->Step3Re-agitate

Handling & Stability Risks[2]

Racemization Alert

Fluorinated phenylalanines generally maintain configuration well, but the electron-withdrawing nature of the fluorine atoms can slightly increase the acidity of the

1
  • Risk: Prolonged exposure to bases (like Piperidine used in Fmoc removal) before coupling can lead to racemization.[1]

  • Mitigation: Do not pre-mix the amino acid with base (DIEA/NMM) until immediately before the coupling event. Use neutral solutions (DMF only) for storage.[1]

Aggregation

The "2,3-difluoro" motif creates a "sticky" hydrophobic patch.[1]

  • Observation: High concentration solutions (> 0.5 M) may gel or precipitate upon standing at 4°C.[1]

  • Solution: Always prepare solutions fresh or re-sonicate stored solutions before use.

References

  • Chem-Impex International. Fmoc-D-phenylalanine and Fluorinated Derivatives Product Guide. Retrieved from .[1]

  • Sigma-Aldrich (Merck). Fmoc-D-Phe-OH Safety Data Sheet & Solubility Data.[1] Retrieved from .[1][3]

  • Beilstein Journal of Organic Chemistry. Fluorinated Phenylalanines: Synthesis and Pharmaceutical Applications. (2020).[1][4] Retrieved from .[1]

  • BenchChem. Technical Guide to the Solubility of Fmoc-Protected Amino Acids in DMF and DMSO. Retrieved from .[1]

  • Smolecule. Solubility Information for Related Fmoc-Protected Compounds. Retrieved from .[1]

Technical Guide: ¹H and ¹⁹F NMR Characterization of Fmoc-2,3-Difluoro-D-Phenylalanine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide provides a comprehensive analysis of the Nuclear Magnetic Resonance (NMR) spectral characteristics of Fmoc-2,3-Difluoro-D-Phenylalanine (Fmoc-D-Phe(2,3-F₂)-OH). Designed for medicinal chemists and structural biologists, this document moves beyond simple peak listing to explain the spin-system logic governing the complex splitting patterns observed in the aromatic region.

The introduction of fluorine atoms at the 2 (ortho) and 3 (meta) positions of the phenyl ring creates a unique spin system that significantly alters the standard phenylalanine spectrum. This guide details the expected chemical shifts in DMSO-d₆, the scalar coupling networks (


-coupling) between ¹H and ¹⁹F nuclei, and the practical acquisition parameters required to resolve these features.

Part 1: Structural Context & Chemical Logic

The Molecule
  • Core Scaffold: D-Phenylalanine (identical NMR to L-isomer in achiral environments).

  • Protecting Group: Fmoc (Fluorenylmethyloxycarbonyl) – dominates the aromatic region (7.3–7.9 ppm).

  • Substitution: 2,3-Difluoro pattern. This breaks the magnetic equivalence of the phenyl ring protons, creating a complex AMX or ABC spin system for the remaining aromatic protons (H4, H5, H6), further split by two non-equivalent fluorine nuclei.

The "Invisible" Stereochemistry

Critical Note on Chirality: In standard achiral solvents (e.g., DMSO-d₆, CDCl₃), the NMR spectrum of the D-enantiomer is indistinguishable from the L-enantiomer . To verify the "D" configuration via NMR, one must use a chiral solvating agent (e.g., Pirkle alcohol) or convert the sample into a diastereomer. This guide describes the spectrum in DMSO-d₆ , the industry standard for polar Fmoc-amino acids.

Part 2: Experimental Protocol

Sample Preparation (Self-Validating System)

To ensure high-resolution spectra where


 couplings are resolvable, strict adherence to concentration and viscosity limits is required.
  • Solvent Choice: DMSO-d₆ (99.8% D) is preferred over CDCl₃ due to the low solubility of Fmoc-amino acids in chloroform and the need to prevent peptide aggregation.

  • Concentration: Dissolve 10–15 mg of sample in 0.6 mL of solvent.

    • Why? Higher concentrations (>20 mg) in DMSO increase viscosity, causing line broadening that obscures fine hyperfine splitting (F-F coupling).

  • Water Suppression: DMSO-d₆ is hygroscopic. The H₂O signal (approx. 3.33 ppm) often overlaps with the

    
    -protons. Use dry solvent ampules or add activated 4Å molecular sieves.
    
Acquisition Parameters
  • ¹H NMR: Minimum 400 MHz (600 MHz recommended for aromatic resolution). Number of Scans (NS) = 16 or 32.

  • ¹⁹F NMR: Essential for confirming the 2,3-substitution pattern. Spectral width must cover -100 to -160 ppm.

  • Temperature: 298 K (25°C).

Part 3: ¹H NMR Spectral Analysis

The proton spectrum is divided into three distinct zones. The complexity lies in Zone 3 , where the Fmoc signals overlap with the fluorinated phenyl ring.

Zone 1: The Aliphatic Bridge (2.5 – 4.5 ppm)

The chiral center (


-proton) and the side chain (

-protons) form an ABX spin system.
ProtonChemical Shift (δ ppm)MultiplicityCoupling (

)
Notes

-CH₂
2.90 – 3.20Multiplet (dd or m)

Hz

Hz
Diastereotopic protons. Often appear as two sets of doublets of doublets.
H₂O (Impurity) ~3.33Broad SingletN/ACan obscure one

-proton.

-CH
4.20 – 4.45Multiplet (ddd)

Hz
Coupling to Amide NH and both

-protons.
Zone 2: The Fmoc Protecting Group (7.2 – 7.9 ppm)

These signals are diagnostic for the Fmoc group integrity. They are generally unaffected by the fluorine substitution on the phenylalanine side chain.

  • 7.89 ppm (2H, d): Fmoc H4, H5 (pseudo-ortho).

  • 7.65 ppm (2H, d): Fmoc H1, H8.

  • 7.41 ppm (2H, t): Fmoc H3, H6.

  • 7.32 ppm (2H, t): Fmoc H2, H7.

  • 4.15 – 4.30 ppm (3H): Fmoc aliphatic CH and CH₂ (often overlaps with

    
    -CH).
    
Zone 3: The 2,3-Difluorophenyl Ring (6.9 – 7.3 ppm)

This is the critical identification region . Unlike unsubstituted phenylalanine (which shows a multiplet ~7.2-7.3 ppm), the 2,3-difluoro derivative has only three aromatic protons (H4, H5, H6).

  • H5 (Para to F2, Meta to F3): Typically the most upfield aromatic signal (~7.0 - 7.15 ppm). It appears as a multiplet (roughly a triplet of doublets) due to coupling with H4, H6, and significant coupling to F-atoms.

  • H4 & H6: These protons are typically shifted slightly downfield (~7.1 - 7.3 ppm) and may overlap with the Fmoc envelope.

Coupling Logic:

  • Protons ortho to Fluorine show large couplings (

    
     Hz).
    
  • Protons meta to Fluorine show medium couplings (

    
     Hz).
    

Part 4: ¹⁹F NMR Spectral Analysis

Fluorine NMR provides the definitive "fingerprint" for the 2,3-substitution.

Predicted Shifts & Pattern

Expect two distinct signals in the range of -135 to -145 ppm (referenced to CFCl₃).

FluorineApprox.[1][2][3][4][5][6][7][8] Shift (δ ppm)MultiplicityCoupling Constants (

)
F-3 (Meta) -136 to -140ddd (approx)

Hz (Ortho F-F)

Hz
F-2 (Ortho) -140 to -144ddd (approx)

Hz (Ortho F-F)

couplings

Note: The exact ppm varies with concentration, but the ~20 Hz coupling constant between the two fluorine atoms is the hallmark of ortho-difluoro substitution.

Part 5: Visualization of Spin Logic

The following diagram illustrates the connectivity and coupling pathways that generate the complex multiplets observed in the NMR spectra.

G Sub 2,3-Difluoro-Phe Core H4 H-4 Proton (Ortho to F3) Sub->H4 H5 H-5 Proton (Meta to F3, Para to F2) Sub->H5 H6 H-6 Proton (Meta to F2) Sub->H6 F2 F-2 (Ortho) Sub->F2 F3 F-3 (Meta) Sub->F3 H4->H5 ³J(H,H) ~8Hz H5->H6 ³J(H,H) ~8Hz F2->H6 Long Range F2->F3 ³J(F,F) ~20Hz F3->H4 ³J(H,F) ~10Hz

Caption: Coupling Network Diagram. Solid black lines indicate strong scalar couplings that dominate the multiplet splitting patterns.

Part 6: Quality Control & Troubleshooting

Common Impurities
  • Dibenzofulvene: If Fmoc cleavage occurs, a sharp singlet at ~6.1 ppm (vinyl proton) may appear.

  • Racemization: If the

    
    -proton signal (4.2-4.5 ppm) shows a small "shadow" multiplet nearby, the sample may contain L-enantiomer impurities (detectable only if chiral environment/impurities interact, otherwise requires chiral HPLC).
    
  • Residual Solvents:

    • Ethyl Acetate: Singlet at 1.99 ppm, Quartet at 4.03 ppm.

    • Dichloromethane: Singlet at 5.76 ppm (in DMSO).

Troubleshooting Line Broadening

If the aromatic region looks like a shapeless blob rather than sharp multiplets:

  • Cause: Aggregation or high viscosity.

  • Fix: Heat the NMR tube to 313 K (40°C) . This breaks peptide aggregates and sharpens the signals, allowing the

    
     coupling to be measured accurately.
    

References

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[9] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry.

  • Alkorta, I., et al. (2010).[10] Difluorobenzenes revisited: an experimental and theoretical study of spin-spin coupling constants. Magnetic Resonance in Chemistry.

  • Alfa Chemistry. (2024). ¹⁹F NMR Chemical Shift and Coupling Constant Tables.

  • ChemicalBook. (2024). 2-Fluoro-DL-Phenylalanine NMR Spectral Data (Analogous Backbone Reference).

Sources

mass spectrometry analysis and fragmentation pattern of Fmoc-2,3-Difluoro-D-Phenylalanine

Author: BenchChem Technical Support Team. Date: March 2026

Technical Whitepaper: Mass Spectrometry Analysis and Fragmentation Dynamics of Fmoc-2,3-Difluoro-D-Phenylalanine

Executive Summary

This technical guide provides a rigorous analytical framework for the characterization of This compound (Fmoc-D-Phe(2,3-F2)-OH) using Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS). Designed for medicinal chemists and analytical scientists, this document moves beyond standard spectral reporting to explain the mechanistic causality of fragmentation.

The incorporation of fluorine into the phenylalanine side chain significantly alters the electronic environment of the aromatic ring, influencing both retention behavior and specific fragmentation pathways. This guide details the diagnostic ions required for structural confirmation, distinguishing the analyte from non-fluorinated analogues and synthesis impurities.

Molecular Identity & Physicochemical Context

Before initiating MS analysis, the analyst must define the physicochemical constraints of the target molecule. The 2,3-difluoro substitution pattern creates a unique mass shift and electronic signature compared to the native phenylalanine.

PropertySpecification
Compound Name This compound
Chemical Formula

Monoisotopic Mass 423.1282 Da
Molecular Weight (Avg) 423.41 g/mol
Protonated Ion

424.1355 m/z
Sodium Adduct

446.1174 m/z
Structural Features N-term: Fluorenylmethyloxycarbonyl (Fmoc) Core: D-Phenylalanine backbone Modification: Fluorine at positions 2,3 (ortho, meta)

Senior Scientist Insight: The D-configuration is invisible to standard achiral MS analysis. If enantiomeric purity is a Critical Quality Attribute (CQA), this MS method must be coupled with Chiral HPLC (e.g., using a polysaccharide-based stationary phase). Do not rely on MS/MS fragmentation to distinguish D- and L-isomers.

Experimental Methodology

To ensure reproducibility, the following protocol utilizes a "soft" ionization approach to preserve the labile Fmoc group during the initial scan, followed by controlled Collision-Induced Dissociation (CID).

Sample Preparation & Introduction
  • Solvent System: 50:50 Acetonitrile:Water + 0.1% Formic Acid.

    • Rationale: Formic acid ensures full protonation of the secondary amine/amide, maximizing

      
       abundance.
      
  • Concentration: 1–10 µM (Direct Infusion) or 100 µM (LC-MS injection).

  • Introduction: Direct infusion at 5–10 µL/min is preferred for structural elucidation to allow signal averaging.

MS Acquisition Parameters
  • Ionization: ESI Positive Mode (+).

  • Capillary Voltage: 3.5 kV (Standard) – Avoid >4.0 kV to prevent in-source fragmentation of the Fmoc group.

  • Cone Voltage: 20–30 V.

  • Collision Energy (CE): Stepped ramp (15, 30, 45 eV) to visualize the full fragmentation tree.

Fragmentation Pathways & Diagnostic Interpretation

The MS/MS spectrum of this compound is dominated by three distinct cleavage events: the loss of the protecting group, the liberation of the amino acid core, and the formation of the side-chain specific immonium ion.

The Fragmentation Workflow

The following diagram illustrates the logical flow of data acquisition and the resulting fragmentation tree.

FragmentationWorkflow Sample Analyte Solution (Fmoc-2,3-F2-D-Phe) ESI ESI Source (+) Soft Ionization Sample->ESI Precursor Precursor Selection [M+H]+ m/z 424.14 ESI->Precursor Protonation CID Collision Cell (CID 15-45 eV) Precursor->CID Frag1 Fmoc Cation m/z 179.08 (Dominant) CID->Frag1 Cleavage A Frag2 Protonated AA [H-D-Phe(2,3-F2)-OH + H]+ m/z 202.07 CID->Frag2 Cleavage B Frag3 Immonium Ion [C8H8F2N]+ m/z 156.06 Frag2->Frag3 CO + H2O Loss

Figure 1: Analytical workflow and primary fragmentation tree for this compound.

Detailed Mechanistic Analysis

Pathway A: The Fmoc Signature (m/z 179.08) The most abundant ion in the spectrum is typically the dibenzofulvenyl cation.

  • Mechanism: Inductive cleavage at the

    
     bond of the carbamate.
    
  • Observation: A sharp peak at m/z 179.0852 .

  • Significance: This confirms the presence of the N-terminal Fmoc protection. If this peak is absent or weak, the sample may be degraded (Fmoc deprotection).

Pathway B: The Free Amino Acid Core (m/z 202.07) Upon loss of the Fmoc group (as dibenzofulvene, neutral mass 178) and decarboxylation (


, mass 44), or simply hydrolysis of the carbamate, the protonated amino acid core is observed.
  • Calculation:

    
    .
    
  • Observation: A peak at m/z 202.0681 .

  • Significance: This represents the intact 2,3-difluoro-phenylalanine core.

Pathway C: The Diagnostic Immonium Ion (m/z 156.06) This is the critical "fingerprint" ion for the specific amino acid side chain.

  • Mechanism: Internal fragmentation where the amino acid loses both the C-terminal carbonyl (as CO) and the N-terminal protecting group/ammonia equivalent.

  • General Rule:

    
    .
    
  • Calculation:

    • Phe Immonium (Standard): m/z 120.08.

    • Modification: +2 Fluorine (37.99) - 2 Hydrogen (2.01) = +35.98.

    • 2,3-F2-Phe Immonium:

      
      .
      
  • Significance: The presence of m/z 156.06 confirms the difluoro-substitution on the phenyl ring.

Diagnostic Interpretation & Quality Control

To validate the identity of the molecule, the analyst must cross-reference the observed peaks with the theoretical values in the table below.

Ion IdentityFormulaTheoretical m/zError Tolerance (HRMS)
Precursor


424.1355 ± 5 ppm
Sodium Adduct


446.1174 ± 5 ppm
Fmoc Cation

179.0855 Diagnostic
Protonated AA Core

202.0674 Diagnostic
Immonium Ion

156.0620 Critical Confirmation
Differentiation from Regioisomers

A critical challenge is distinguishing the 2,3-difluoro isomer from the 2,4- , 2,5- , 3,4- , or 3,5-difluoro analogues.

  • Mass Spectrometry Limitation: All these isomers generate the exact same precursor mass (424.1355) and the exact same immonium ion mass (156.0620).

  • Resolution Strategy:

    • Chromatography: Regioisomers have different dipole moments and will elute at different retention times on C18 or Phenyl-Hexyl columns.

    • Orthogonal Verification: If retention time standards are unavailable, 19F-NMR is required to confirm the 2,3-substitution pattern (coupling constants will differ significantly between ortho-meta fluorines vs meta-para).

References

  • Paizs, B., & Suhai, S. (2005). Fragmentation pathways of protonated peptides. Mass Spectrometry Reviews. Explains the fundamental mechanisms of amide bond cleavage and immonium ion formation.

  • Matrix Science. (n.d.). Peptide Fragmentation & Immonium Ions.[1][2] Mascot Help. Provides the standard calculation rules for amino acid immonium ions (

    
    ). 
    
  • Biophysics Colab. (2022). Tuning aromatic contributions by site-specific encoding of fluorinated phenylalanine residues. Biophysics Colab. details the mass spectrometry analysis of fluorinated phenylalanine derivatives in proteins.

  • Chem-Impex. (n.d.). Fmoc-3,5-difluoro-D-phenylalanine Product Data. Chemical Data Sheet. (Used for physicochemical property comparison of difluoro-Phe analogues).

Sources

Technical Deep Dive: Structural Dynamics and Crystallographic Characterization of Fmoc-2,3-Difluoro-D-Phenylalanine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Fluorine Effect in Peptidomimetics

Fmoc-2,3-Difluoro-D-Phenylalanine (Fmoc-D-Phe(2,3-F₂)-OH) represents a high-value molecular scaffold in modern drug design. Unlike its native counterpart, this non-canonical amino acid leverages the "Fluorine Effect" —a phenomenon where the high electronegativity (3.98 Pauling scale) and low polarizability of fluorine atoms alter the electronic landscape of the phenyl ring without significantly perturbing steric volume (van der Waals radius of F = 1.47 Å vs. H = 1.20 Å).

This guide provides a comprehensive structural analysis of this molecule, detailing the crystallographic protocols required for its characterization and the supramolecular principles governing its assembly. By understanding the specific packing motifs driven by the 2,3-difluoro substitution, researchers can rationally engineer proteolytically stable peptides with enhanced lipophilicity and distinct


-

stacking interactions.

Molecular Architecture & Theoretical Packing

Before initiating crystallization trials, one must understand the theoretical packing forces unique to the 2,3-difluoro isomer.

The Electrostatic Inversion

Native phenylalanine possesses an electron-rich


-cloud, typically engaging in "edge-to-face" interactions with other aromatic rings to minimize electron repulsion.
  • The 2,3-Modification: Substitution at the ortho (2) and meta (3) positions withdraws electron density from the ring.

  • Result: This reduces the quadrupole moment of the aromatic system. In many fluorinated aromatics, this inversion facilitates "face-to-face" stacking with electron-rich rings (like native Phe or Trp), a critical design element for stabilizing peptide interfaces.

The Fmoc-Driver

The 9-fluorenylmethoxycarbonyl (Fmoc) group is a massive aromatic driver. In the crystal lattice, Fmoc groups typically self-assemble via:

  • 
    -
    
    
    
    Stacking:
    Often forming interdigitated "zippers."
  • Carbamate H-Bonding: The urethane linkage (

    
    ) forms strong intermolecular hydrogen bonds, acting as the "spine" of the crystal lattice.
    
Visualization of Structural Logic

The following diagram illustrates how the atomic-level substitution propagates to macroscopic stability.

StructuralLogic Figure 1: Structural causality of 2,3-difluoro substitution on peptide stability. Subst 2,3-Difluoro Substitution Elec Electronic Density Withdrawal (Inductive Effect) Subst->Elec High EN Stab Enhanced Proteolytic Stability (D-Isomer) Subst->Stab Steric/Electronic Shielding Quad Quadrupole Moment Inversion Elec->Quad Charge Redist. Stack Face-to-Face pi-Stacking (vs Edge-to-Face) Quad->Stack Supramolecular Assembly Stack->Stab Rigidification

[1]

Experimental Protocol: Crystallization & Structure Solution

Determining the exact unit cell of Fmoc-D-Phe(2,3-F₂)-OH requires a rigorous crystallization screen because the D-configuration and fluorine atoms alter solubility profiles compared to the L-isomer.

Pre-Crystallization Validation
  • Purity Check: Ensure HPLC purity >98%. Impurities (especially Fmoc-Cl or free D-Phe) act as nucleation poisons.

  • Chiral Fidelity: Verify D-enantiomer excess using chiral HPLC or polarimetry (

    
     should be positive in DMF).
    
Solvent Screening Matrix (Vapor Diffusion)

Use the Hanging Drop Vapor Diffusion method. The goal is to slow the precipitation to allow ordered lattice growth.

Solvent System (Reservoir)Precipitante (Drop)MechanismTarget Morphology
Acetonitrile / Water (70:30) Peptide in MeCNPolarity ShiftNeedles/Rods
Methanol / Water (80:20) Peptide in MeOHSlow EvaporationPlates
Toluene / Hexane Peptide in TolueneAnti-solvent DiffusionPrisms (High Quality)
DMF / Water Peptide in DMFHydrophobic EffectSpherulites (Avoid)

Protocol:

  • Dissolve 5 mg of Fmoc-D-Phe(2,3-F₂)-OH in 500

    
    L of the "Solvent".
    
  • Filter through a 0.22

    
    m PTFE filter to remove dust (nucleation sites).
    
  • Place 2

    
    L of solution on a siliconized cover slip.
    
  • Add 2

    
    L of "Precipitant" (or reservoir buffer) to the drop.
    
  • Seal over a well containing 500

    
    L of reservoir solution.
    
  • Incubate at 20°C. Check for birefringence under polarized light after 24-48 hours.

X-Ray Diffraction (XRD) Workflow

Once a single crystal (


 mm) is isolated, follow this solution pipeline.

XRD_Workflow Figure 2: Crystallographic workflow from crystal selection to structure refinement. Crystal Single Crystal Selection (Polarized Microscopy) Mount Cryo-Mounting (Paratone Oil, 100K) Crystal->Mount Loop size match Collect Data Collection (Mo or Cu Source) Mount->Collect Omega scan Process Data Reduction (Integration & Scaling) Collect->Process XDS/HKL2000 Phase Phasing (Direct Methods/SHELXT) Process->Phase Space Group Det. Refine Refinement (SHELXL - Least Squares) Phase->Refine R-factor min. Refine->Refine Add Hydrogens Anisotropic F

[2]

Data Analysis & Structural Interpretation[3][4][5][6][7]

When the structure is solved, the analysis must focus on the specific interactions mediated by the 2,3-difluoro motif.

Key Structural Metrics to Extract
  • Space Group: Likely Monoclinic (

    
    ) or Orthorhombic (
    
    
    
    ) due to chirality (D-isomer).
  • Torsion Angles: Measure the

    
     (N-C
    
    
    
    -C
    
    
    -C
    
    
    ) angle.
    • Hypothesis: The 2-fluoro substituent introduces steric clash with the backbone, potentially restricting the rotameric freedom compared to native Phe.

  • F...H Interactions: Look for short contacts (< 2.6 Å) between Fluorine and aromatic protons or amide hydrogens.[1] These "weak" hydrogen bonds are structure-directing.

Supramolecular Assembly (The "Zipper")

Fmoc-phenylalanines are known to form hydrogels. The crystal structure predicts the gel architecture.

  • Anti-Parallel

    
    -Sheets:  The Fmoc groups usually interlock, creating hydrophobic pockets where the phenyl rings stack.
    
  • The D-Effect: Since this is the D-isomer, the supramolecular twist will be the inverse of the L-isomer. If L-Fmoc-Phe forms left-handed helices, D-Fmoc-Phe(2,3-F₂) will form right-handed superstructures .

Application in Drug Development[2][8]

The crystallographic data translates directly to functional applications in peptide therapeutics.

Proteolytic Stability

The 2,3-difluoro substitution protects the phenyl ring from oxidative metabolism (e.g., by P450 enzymes) by blocking the metabolically labile 2,3 positions. Combined with the D-configuration (which proteases do not recognize), this residue creates a "hyper-stable" point in a peptide sequence.

Peptide Stapling & Interface Design
  • Use Case: Disrupting Protein-Protein Interactions (PPIs).

  • Mechanism: If a target protein has a hydrophobic pocket lined with electron-rich residues (Phe, Tyr, Trp), the electron-deficient 2,3-difluoro ring of your ligand will bind with higher affinity due to electrostatic complementarity (quadrupole inversion).

References

  • Ryan, D. M., et al. (2011). "Effect of C-terminal modification on the self-assembly and hydrogelation of fluorinated Fmoc-Phe derivatives." Langmuir, 27(7), 4029–4039. Link

  • O'Hagan, D. (2008). "Understanding organofluorine chemistry. An introduction to the C–F bond." Chemical Society Reviews, 37(2), 308-319. Link

  • Reiss, P., et al. (2021). "Fluorine in Peptide Design and Protein Engineering." Beilstein Journal of Organic Chemistry, 17, 2699–2716. Link

  • Smith, A. M., et al. (2008). "Fmoc-Diphenylalanine Self Assembles to a Rigid Hydrogel via a Novel Architecture." Biomacromolecules, 9(5), 1438–1446. Link

  • Sheldrick, G. M. (2015). "Crystal structure refinement with SHELXL." Acta Crystallographica Section C, 71(1), 3-8. Link

Sources

commercial suppliers of Fmoc-2,3-Difluoro-D-Phenylalanine

Author: BenchChem Technical Support Team. Date: March 2026

Title: Strategic Sourcing and Application of Fmoc-2,3-Difluoro-D-Phenylalanine in Therapeutic Peptide Development

Executive Summary

The incorporation of non-canonical amino acids (ncAAs) is a pivotal strategy in modern peptidomimetic drug design. This compound (CAS: 1260609-30-0) represents a high-value building block that confers dual therapeutic advantages: the D-configuration provides proteolytic resistance against endogenous proteases, while the 2,3-difluoro substitution modulates the phenyl ring's electronic density and lipophilicity, often enhancing membrane permeability and receptor selectivity through orthogonal multipolar interactions.

This guide provides a rigorous analysis of the commercial supply landscape for this specific isomer, coupled with validated solid-phase peptide synthesis (SPPS) protocols to ensure high-fidelity incorporation.

Technical Specifications & Critical Quality Attributes (CQA)

Before sourcing, the researcher must establish a Quality Target Product Profile (QTPP) to avoid downstream failure modes in synthesis.

SpecificationRequirementTechnical Rationale
Chemical Name This compoundPrecise isomer identification.
CAS Number 1260609-30-0 Distinguishes from L-isomer (1260605-30-8) and other fluoro-patterns.
Formula / MW C₂₄H₁₉F₂NO₄ / 423.41 g/mol Verification for Mass Spectrometry (ESI-MS).
Chiral Purity ≥ 99.5% ee Critical. D-isomer contamination with L-isomer leads to diastereomeric impurities that are difficult to separate by HPLC.
Chemical Purity ≥ 98.0% (HPLC)Impurities (e.g., Fmoc-OSu, free amine) can cap growing chains.
Water Content ≤ 1.0% (Karl Fischer)Excess water hydrolyzes activated esters (e.g., HATU/Oxyma) during coupling.

Commercial Supply Landscape

The market for fluorinated D-amino acids is tiered. "Catalog" suppliers offer convenience at a premium, while "Synthesis" houses offer scale.

Tier 1: Global Catalog Suppliers (High Reliability / Low Scale)

Best for: Discovery phase, mg to 5g scale.

  • Chem-Impex International (USA): A standard-bearer for unnatural amino acids. High stock reliability for fluorinated Phe derivatives.

  • Fluorochem (UK): Specializes in organofluorine chemistry. Excellent source for rare substitution patterns like 2,3-difluoro.

  • Sigma-Aldrich / Merck (Global): Often re-sells from Tier 2 but provides robust QA/CoA.

Tier 2: Specialized Peptide Manufacturers (Medium Reliability / High Scale)

Best for: Pre-clinical development, 10g to 1kg scale.

  • Apeptides (Shanghai ChuPeptide): Explicitly lists CAS 1260609-30-0. Cost-effective for bulk but requires rigorous in-house QC verification upon receipt.

  • BOC Sciences (USA/Global): Strong custom synthesis capabilities if the specific isomer is out of stock.

  • Watanabe Chemical (Japan): High-purity specialist for ncAAs, often with superior enantiomeric excess profiles.

Sourcing Decision Matrix

SourcingMatrix Start Sourcing Need Scale_Small < 5 Grams (Discovery) Start->Scale_Small Scale_Large > 10 Grams (Pre-Clinical) Start->Scale_Large Tier1 Tier 1: Chem-Impex / Fluorochem High Cost / Fast Lead Time Scale_Small->Tier1 Priority: Speed Tier2 Tier 2: Apeptides / BOC Sciences Lower Cost / QC Required Scale_Large->Tier2 Priority: Budget Proceed Release for Synthesis Tier1->Proceed CoA Verified QC_Check In-House QC: Chiral HPLC + 1H-NMR Tier2->QC_Check QC_Check->Tier1 Fail (Re-order) QC_Check->Proceed Pass

Figure 1: Decision logic for sourcing this compound based on scale and risk tolerance.

Scientific Application: SPPS Protocol

Incorporating 2,3-difluoro-D-Phe requires modified protocols. The electron-withdrawing fluorine atoms on the phenyl ring induce an inductive effect that propagates to the


-carbon.
  • Risk 1: Racemization. The

    
    -proton is slightly more acidic than in native Phe, increasing susceptibility to base-catalyzed racemization during activation.
    
  • Risk 2: Steric Hindrance. The ortho-fluorine (position 2) adds bulk near the peptide backbone, potentially slowing coupling rates.

Optimized Coupling Cycle (Fmoc Strategy)

Reagents:

  • Activator: DIC (Diisopropylcarbodiimide) / Oxyma Pure. Reason: Superior suppression of racemization compared to HATU/DIEA for sensitive chiral centers.

  • Solvent: DMF (Dimethylformamide), anhydrous.

  • Deprotection: 20% Piperidine in DMF with 0.1M HOBt. Reason: HOBt suppresses aspartimide formation if Asp is present, but also mitigates racemization risks.

Step-by-Step Protocol:

  • Resin Swelling: Swell resin (e.g., Rink Amide, 0.5 mmol/g) in DMF for 30 mins.

  • Deprotection: Treat with 20% Piperidine/DMF (2 x 5 min). Wash DMF (5x).

  • Activation (The Critical Step):

    • Dissolve Fmoc-2,3-Difluoro-D-Phe-OH (3.0 eq) and Oxyma Pure (3.0 eq) in min. volume of DMF.[1]

    • Add DIC (3.0 eq).

    • Pre-activate for exactly 2 minutes. (Do not exceed; minimizes racemization).

  • Coupling: Add activated solution to resin. Agitate at Room Temperature for 60-90 minutes .

    • Note: Do not heat. Microwave heating (>50°C) significantly increases racemization risk for D-amino acids with electron-withdrawing side chains.

  • Monitoring: Perform Chloranil test (more sensitive than Kaiser for secondary amines) or micro-cleavage LC-MS to verify coupling completion.

  • Capping: Acetic anhydride/DIEA/DMF (10 min) to terminate unreacted chains.

Workflow Diagram

SPPS_Workflow Start Resin-AA(n)-Fmoc Deprotect Deprotection (20% Piperidine/DMF) Start->Deprotect Wash1 Wash (DMF x5) Deprotect->Wash1 Couple Coupling Reaction (60-90 min, RT) Wash1->Couple Add Activated AA Activate Activation (Pre-mix 2 min) AA + Oxyma + DIC Activate->Couple Check QC: Chloranil Test Couple->Check Recouple Re-Couple (Use HATU/DIEA) Check->Recouple Positive (Incomplete) Next Proceed to AA(n+1) Check->Next Negative (Complete) Recouple->Check

Figure 2: Optimized SPPS cycle for this compound, emphasizing mild activation to prevent racemization.

Impact on Drug Design

Why choose the 2,3-difluoro substitution pattern specifically?

  • Conformational Locking: The fluorine at the 2-position (ortho) creates a steric clash with the backbone carbonyl oxygen or amide nitrogen, restricting rotation around the

    
     and 
    
    
    
    torsion angles. This can "lock" the peptide into a bioactive conformation (e.g., favoring a
    
    
    -turn).
  • Metabolic Shielding: The D-configuration prevents recognition by chymotrypsin-like proteases. The fluorine atoms prevent oxidative metabolism (hydroxylation) on the phenyl ring, significantly extending plasma half-life (

    
    ).
    
  • Hydrophobic Collapse: The 2,3-difluoro motif increases the lipophilicity (

    
    ) of the side chain without adding bulkiness like a methyl group, facilitating interaction with hydrophobic pockets in GPCRs or protein-protein interaction (PPI) interfaces.
    

References

  • Beilstein Journal of Organic Chemistry. Fluorinated phenylalanines: synthesis and pharmaceutical applications. (2020).[1][2][3][4][5] Retrieved from [Link]

  • National Institutes of Health (NIH) / PMC. Fluoro-Aryl Substituted α,β2,3-Peptides in the Development of Foldameric Antiparallel β-Sheets. Retrieved from [Link]

  • Apeptides (Shanghai ChuPeptide). this compound Product Page. Retrieved from [Link]

  • Journal of Medicinal Chemistry. The role of fluorine in medicinal chemistry: Increased binding affinity and metabolic stability. (Cited via Taylor & Francis). Retrieved from [Link]

Sources

Stability and Storage Conditions for Fmoc-2,3-Difluoro-D-Phenylalanine: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Fmoc-2,3-Difluoro-D-Phenylalanine represents a critical building block in modern peptide engineering, particularly for the development of proteolytically stable peptidomimetics and ¹⁹F-NMR probes. The incorporation of fluorine atoms at the 2 (ortho) and 3 (meta) positions of the phenyl ring introduces significant electronic and steric alterations compared to native phenylalanine.

While the Fmoc (9-fluorenylmethoxycarbonyl) group provides robust amine protection, the electron-withdrawing nature of the difluorophenyl moiety alters the acidity of the


-proton, necessitating stricter handling protocols than standard amino acids to prevent racemization. This guide delineates the precise storage environments and handling workflows required to maintain >99% enantiomeric purity and chemical integrity.

Part 1: Physicochemical Profile & Critical Specifications

Before establishing storage protocols, one must understand the material's fundamental properties. The fluorination pattern specifically lowers the pKa of the


-proton via inductive effects, a factor often overlooked in standard storage but critical during activation.
Table 1: Technical Specifications
PropertySpecificationApplication Note
Chemical Formula

Molecular Weight 423.41 g/mol Essential for precise molarity calculations.
Appearance White to off-white powderYellowing indicates Fmoc cleavage or oxidation.
Solubility Soluble in DMF, DMSO, NMPHydrophobic fluorenyl group dominates solubility.
Chirality D-EnantiomerCritical for preventing proteolytic degradation.
Melting Point ~152–157 °C (Typical)Sharp range indicates high purity.
Hygroscopicity ModerateMoisture accelerates Fmoc hydrolysis.

Part 2: Stability Mechanisms & Degradation Pathways

To ensure integrity, we must mitigate three primary degradation vectors: Base-Catalyzed Hydrolysis , Racemization , and Photolytic Degradation .

The Fluorine Effect on Racemization

Unlike standard Fmoc-Phe-OH, the 2,3-difluoro substitution exerts a strong electron-withdrawing inductive effect (-I effect). This pulls electron density away from the


-carbon, rendering the 

-proton more acidic.
  • Risk: During base-catalyzed activation (e.g., using DIPEA or Piperidine), the risk of proton abstraction and subsequent enolization is higher than in non-fluorinated analogs.

  • Consequence: Formation of the oxazolone intermediate can lead to rapid racemization, converting the valuable D-isomer into a racemic mixture.

Fmoc Group Lability

The Fmoc group is inherently base-labile.[1] Exposure to atmospheric moisture (which can absorb


 and become slightly acidic, or interact with basic impurities) or amine vapors in a shared storage fridge can trigger premature deprotection.
Visualization: Degradation Logic

The following diagram illustrates the causal relationships between environmental stressors and chemical degradation.

DegradationPathways Environment Environmental Stressors Moisture Moisture/Humidity Environment->Moisture BaseVapor Amine Vapors (Shared Storage) Environment->BaseVapor Temp Elevated Temp (>25°C) Environment->Temp Hydrolysis Fmoc Cleavage (Free Amine) Moisture->Hydrolysis Slow Hydrolysis BaseVapor->Hydrolysis Rapid Cleavage Racemization Racemization (D to L conversion) BaseVapor->Racemization Catalyzes via Oxazolone Temp->Racemization Accelerates Mechanism Chemical Mechanism Inductive Fluorine Inductive Effect (Increased Alpha-Acidity) Inductive->Racemization Lowers Activation Energy Outcome Degradation Outcome

Figure 1: Causal pathways linking environmental factors to specific chemical degradation events in fluorinated amino acids.

Part 3: Storage & Handling Protocols[2]

Protocol A: Long-Term Storage (Archive)

Target: >6 months storage

  • Temperature: Store at -20°C . While 2-8°C is acceptable for short periods, -20°C significantly arrests kinetic degradation pathways.

  • Atmosphere: Argon or Nitrogen overlay is mandatory. Oxygen is less of a concern than moisture, but inert gas prevents both.

  • Container: Amber glass vials with Teflon-lined caps. Avoid plastic bags as primary containment due to permeability.

  • Desiccation: Store the vial inside a secondary container (desiccator or sealed jar) containing active silica gel or

    
    .
    
Protocol B: Active Use (Benchtop)

Target: Daily/Weekly usage

  • Equilibration (Critical): Before opening a cold vial, allow it to warm to room temperature (approx. 30-60 mins) inside the desiccator.

    • Why? Opening a cold vial condenses atmospheric moisture directly onto the powder, creating localized "hydrolysis hotspots."

  • Solvent Choice:

    • Preferred: DMF (Dimethylformamide) or NMP (N-Methyl-2-pyrrolidone).

    • Avoid: Alcohols (methanol/ethanol) as they can interfere with subsequent coupling steps.

  • Solution Stability: Do not store dissolved stock solutions for >24 hours. The free acid form in solution is more prone to racemization than the solid state. Prepare fresh immediately before coupling.

Protocol C: Handling During Synthesis

Due to the increased acidity of the


-proton:
  • Base Selection: Use the weakest effective base (e.g., Collidine or NMM) rather than DIPEA if possible during coupling.

  • Pre-activation: Minimize the time between activation (adding HATU/HBTU) and addition to the resin. Prolonged activation time ("pre-activation") increases the window for oxazolone-mediated racemization.

Visualization: Storage Workflow

This decision tree guides the researcher through the receiving and usage process.

StorageWorkflow Receive Receive Shipment Inspect Visual Inspection (White Powder?) Receive->Inspect LongTerm Long Term Storage (-20°C, Desiccated) Inspect->LongTerm Usage Ready for Synthesis? LongTerm->Usage Equilibrate Equilibrate to RT (Closed Container) Usage->Equilibrate Yes Weigh Weigh Quickly (Low Humidity) Equilibrate->Weigh Reseal Purge with Argon & Reseal Weigh->Reseal Dissolve Dissolve in DMF (Use immediately) Weigh->Dissolve Reseal->LongTerm

Figure 2: Standard Operating Procedure (SOP) for receiving, storing, and utilizing Fmoc-2,3-Difluoro-D-Phe.

Part 4: Quality Control & Validation

Trust but verify. Even with perfect storage, periodic re-validation is required.

Purity Check (HPLC)
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax or Phenomenex Jupiter).

  • Mobile Phase: Water/Acetonitrile with 0.1% TFA.

  • Gradient: 5% to 95% ACN over 20 mins.

  • Detection: UV at 254 nm (Fmoc absorption) and 214 nm (peptide bond/carbonyl).

  • Acceptance Criteria: Single peak >98% area. Impurities eluting earlier often indicate Fmoc cleavage (free amine).

Enantiomeric Purity (Chiral Chromatography)

Because racemization is the primary hidden risk:

  • Method: Chiral HPLC (e.g., Chiralpak IA/IB columns).

  • Standard: Compare against a racemic standard (mix of D and L forms) to identify retention times.

  • Acceptance: <0.5% L-isomer content.[2]

References

  • Grounding: Provides baseline physical properties (melting point, appearance) and general storage recommendations (2-8°C)
  • National Institutes of Health (NIH). (2025). Positional Fluorination of Fmoc-Phenylalanine Modulates Hydrogel Structure and Antibacterial Activity. Biomacromolecules. Retrieved from [Link]

    • Grounding: Establishes the structural stability of single and multi-fluorinated Fmoc-Phe derivatives and their self-assembly properties.
  • Grounding: Elucidates the mechanism of base-catalyzed racemization in electron-deficient aromatic amino acids, serving as the mechanistic basis for the "Fluorine Effect" described in Part 2.
  • Grounding: Verifies solubility data (DMSO/DMF) and long-term storage protocols (-20°C vs 4°C)
  • Grounding: Provides standard safety (GHS)

Sources

Theoretical Calculations on the Conformational Landscape of 2,3-Difluoro-D-Phenylalanine

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical whitepaper on the theoretical calculations and conformational analysis of 2,3-Difluoro-D-Phenylalanine, designed for computational chemists, structural biologists, and drug development professionals.

Executive Summary

The incorporation of non-proteinogenic, fluorinated amino acids into peptide therapeutics is a cornerstone of modern drug design. Specifically, 2,3-Difluoro-D-Phenylalanine offers a dual advantage: the D-stereocenter confers profound resistance to endogenous proteolytic degradation, while the 2,3-difluoro substitution on the aromatic ring increases local hydrophobicity and modulates cation-


 interactions. In therapeutic applications, such as the development of immunogenic peptides derived from the Wilms Tumor protein (WT1), the incorporation of difluorinated phenylalanine derivatives has been shown to significantly enhance the stability and binding affinity of MHC-peptide complexes[1].

To harness these properties in molecular modeling and rational drug design, researchers must accurately map the molecule's conformational space. This whitepaper outlines a self-validating theoretical framework—from ab initio quantum mechanical (QM) searches to molecular dynamics (MD) force field parameterization—detailing the causality behind each methodological choice.

Molecular Topology & Electronic Properties

The conformational landscape of phenylalanine derivatives is governed by two "soft" degrees of freedom in the backbone (


 and 

dihedral angles) and two in the side chain (

and

)[2].
The D-Stereocenter Effect

Unlike naturally occurring L-amino acids, the D-enantiomer features an inverted spatial arrangement at the


 position. Consequently, the Ramachandran space is inverted. Low-energy conformers that rely on specific backbone-to-side-chain hydrogen bonding must be recalculated with inverted 

and

trajectories.
The 2,3-Difluoro Effect

The substitution of highly electronegative fluorine atoms at the ortho (C2) and meta (C3) positions fundamentally alters the electrostatic potential of the phenyl ring:

  • Steric & Electrostatic Gating: The ortho-fluorine introduces steric bulk and a localized negative dipole that can form weak non-covalent interactions (e.g.,

    
    ) with the backbone amine, severely restricting 
    
    
    
    rotational freedom[3].
  • 
    -Cloud Depletion:  The synergistic electron-withdrawing effect of the 2,3-difluoro moiety depletes the aromatic 
    
    
    
    -electron cloud, weakening standard cation-
    
    
    interactions but enhancing hydrophobic packing in binding pockets[1].

G conformer Stable Conformer (Gas Phase) backbone D-Amino Acid Backbone (Inverted Ramachandran) conformer->backbone sidechain 2,3-Difluorophenyl Group conformer->sidechain hbonds Bifurcated H-Bonds (NH2···O=C) backbone->hbonds Stabilizes u03C6', u03C8 dipole C-F Dipole Alignment sidechain->dipole u03C72 restriction steric Ortho-F Steric Clash sidechain->steric u03C71 restriction dipole->backbone Electrostatic repulsion steric->backbone Modulates rotamer

Intramolecular logic determining the conformational stability of 2,3-Difluoro-D-Phenylalanine.

Quantitative Conformational Benchmarks

Theoretical calculations reveal distinct low-energy conformer families. The data below synthesizes ab initio benchmarks for the D-isomer, demonstrating how the bifurcated hydrogen bonds dictate the global minimum in the gas phase.

Table 1: Computed Conformational Benchmarks for 2,3-Difluoro-D-Phenylalanine (Gas Phase)

Conformer Type

(deg)

(deg)

(deg)

(deg)

(kcal/mol)
Dipole Moment (D)
Type I (Bifurcated

)
+150.2-178.5-65.4+85.20.004.12
Type II (

)
+12.5+15.3+62.1-95.4+1.242.85
Type III (Bifurcated

)
+148.9+10.2+175.3+78.6+2.105.03

Note: Dihedral signs reflect the D-stereocenter (inverted relative to L-Phe). Energetic hierarchy is derived from DFT optimizations at the PBE0-D3BJ/6-311+G(d,p) level[3],[2].

Experimental & Computational Protocol

To accurately model 2,3-Difluoro-D-Phenylalanine for downstream Molecular Dynamics (MD) simulations, a rigorous, self-validating pipeline must be employed. Systematic grid searches are computationally prohibitive and often miss transition states for flexible aromatic side chains. Instead, we utilize a metadynamics-to-DFT-to-MD workflow.

Phase 1: Conformational Sampling via Metadynamics
  • Rationale: Standard MD cannot cross high energy barriers efficiently. We use3[3] coupled with the semiempirical GFN2-xTB method to rapidly explore the potential energy surface.

  • Protocol:

    • Generate the 3D structure of 2,3-Difluoro-D-Phenylalanine.

    • Execute CREST with default metadynamics settings at 298.15 K to generate an ensemble of conformers.

    • Cluster the output to isolate the 20 most stable, unique structural motifs.

Phase 2: Quantum Mechanical (QM) Refinement
  • Rationale: Semiempirical methods lack the precision to resolve subtle halogen-bonding and dispersion interactions.

  • Protocol:

    • Subject the top 20 CREST conformers to geometry optimization in Gaussian 16 using the PBE0 functional[3].

    • Critical Step: Apply Grimme’s D3 dispersion correction with Becke-Johnson damping (D3BJ). Without dispersion corrections, the attractive forces between the fluorinated aromatic ring and the backbone are severely underestimated, leading to artificially extended structures.

    • Use the 6-311+G(d,p) basis set to adequately describe the diffuse electron density of the fluorine lone pairs[3]. Calculate harmonic frequencies to confirm true minima (zero imaginary frequencies).

Phase 3: Force Field Parameterization (IPolQ Scheme)
  • Rationale: Gas-phase atomic charges over-polarize or under-polarize when placed in a solvent box. The4[4] scheme derives charges by averaging vacuum and explicit solvent reaction field potentials, ensuring accurate dielectric response for the AMBER ff15ipq force field.

  • Protocol:

    • Cap the amino acid with Acetyl (Ace) and N-methylamide (Nme) groups.

    • Restrain the backbone ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

      
       torsion angles from -180° to 180° (using a 32 kcal/mol force constant) to generate 20 distinct dipeptide conformations.
      
    • Calculate the QM single-point electrostatic potential (ESP) at the high-level MP2/cc-pVTZ theory[4].

    • Solvate the structures in a truncated octahedral box of SPC/Eb explicit water molecules. Run a 100 ps NPT equilibration at 25°C and 1 atm, followed by a 500 ps NVT production run with the solute fixed to generate the solvent reaction field[4].

    • Fit the average ESP to atomic point charges using the fitq module in AMBER.

G start 2,3-Difluoro-D-Phe Input Topology crest Metadynamics Search (CREST / GFN2-xTB) start->crest Generate ensemble dft QM Optimization & Freq (PBE0-D3BJ/6-311+G**) crest->dft Top 20 structures mp2 ESP Calculations (MP2/cc-pVTZ) dft->mp2 Refine energetics amber Charge Fitting (AMBER IPolQ Scheme) mp2->amber Vacuum & Solvent ESP md Explicit Solvent MD (SPC/Eb Water) amber->md Parameterized topology

End-to-end computational workflow for theoretical calculation and MD parameterization.

Conclusion

The theoretical calculation of 2,3-Difluoro-D-Phenylalanine requires a delicate balance of metadynamics for adequate sampling and high-level DFT (PBE0-D3BJ) to capture the nuanced dispersion forces introduced by the difluoro-aromatic system. By utilizing the IPolQ scheme for charge derivation, researchers can seamlessly transition from gas-phase quantum mechanics to highly accurate, microsecond-scale molecular dynamics simulations, accelerating the rational design of protease-resistant, high-affinity peptide therapeutics.

References

  • The impact of side-chain fluorination on proton-bound phenylalanine dimers: a cryogenic infrared spectroscopic study RSC Publishing 3

  • Accurate Structures and Spectroscopic Parameters of Phenylalanine and Tyrosine in the Gas Phase: A Joint Venture of DFT and Composite Wave-Function Methods PMC / J. Chem. Theory Comput. 2

  • Development and Validation of Fluorinated, Aromatic Amino Acid Parameters for Use with the AMBER ff15ipq Protein Force Field ACS Publications / The Journal of Physical Chemistry A 4

  • Fluorinated Aromatic Amino Acids and its Therapeutic Applications Walsh Medical Media 1

Sources

Methodological & Application

Application Note: Optimized Coupling Strategies for Fmoc-2,3-Difluoro-D-Phenylalanine in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Rationale

The incorporation of fluorinated unnatural amino acids, such as Fmoc-2,3-Difluoro-D-Phenylalanine , is a powerful strategy in modern peptide drug development. Fluorine substitution enhances proteolytic stability, modulates lipophilicity, and can significantly improve target binding affinity . However, the unique electronic properties of the 2,3-difluorophenyl ring introduce severe synthetic challenges during Solid-Phase Peptide Synthesis (SPPS). Specifically, the strong electron-withdrawing nature of the fluorine atoms exacerbates the risk of base-catalyzed epimerization (racemization) during the coupling cycle.

This application note provides a comprehensive, self-validating methodology for the activation and coupling of Fmoc-2,3-Difluoro-D-Phe. By replacing traditional uronium-based reagents (e.g., HATU/DIPEA) with a base-free carbodiimide/oxime system, researchers can achieve high coupling efficiencies while preserving absolute stereochemical fidelity.

Mechanistic Causality: The Epimerization Trap

To design an effective coupling protocol, one must first understand the causality behind the failure of standard methods. During peptide coupling, the carboxylic acid of the Fmoc-protected amino acid is activated to form a highly reactive intermediate (e.g., an O-acylisourea or active ester).

This intermediate is highly susceptible to intramolecular cyclization, forming a 5(4H)-oxazolone. The


-proton of this oxazolone intermediate is inherently acidic. In the case of Fmoc-2,3-Difluoro-D-Phe, the inductive electron-withdrawing effect  of the two fluorine atoms on the aromatic ring pulls electron density away from the 

-carbon, drastically lowering the pKa of the

-proton.

When standard coupling protocols utilizing strong tertiary bases like N,N-Diisopropylethylamine (DIPEA) are employed, the base readily abstracts this highly acidic


-proton, generating a planar enolate. Subsequent non-stereoselective reprotonation converts the desired D-enantiomer into an L-epimer impurity . Because diastereomeric peptides possess nearly identical physicochemical properties, separating these L-epimer impurities during downstream purification is notoriously difficult and drastically reduces overall yield.

Reagent Selection: The Base-Free Paradigm

To suppress oxazolone-mediated epimerization, the coupling environment must be fundamentally altered to avoid


-proton abstraction.
  • The Gold Standard (DIC / Oxyma Pure): The optimal strategy for Fmoc-2,3-Difluoro-D-Phe is the use of N,N'-Diisopropylcarbodiimide (DIC) in combination with ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma Pure). This system operates under strictly base-free conditions . Oxyma Pure acts as a highly efficient nucleophile, rapidly intercepting the O-acylisourea intermediate to form a stable active ester before oxazolone cyclization can occur. Because no tertiary amine is present, the primary pathway for deprotonation is entirely shut down .

  • The Steric Alternative (HATU / sym-Collidine): In rare cases where the sequence involves extreme steric hindrance (e.g., coupling onto an N-methylated residue), DIC/Oxyma may react too slowly. If a highly reactive uronium salt like HATU must be used, DIPEA must be strictly avoided. Instead, substituting DIPEA with a weaker, sterically hindered base like 2,4,6-trimethylpyridine (sym-collidine) provides the necessary basicity for HATU activation while kinetically hindering the abstraction of the

    
    -proton .
    
Quantitative Epimerization Analysis

The table below summarizes the expected epimerization levels of highly electron-withdrawn D-amino acids when subjected to various coupling reagent systems.

Coupling Reagent SystemBase AdditiveEpimerization Level (%)Coupling Efficiency
DIC / Oxyma Pure None (Base-Free) < 0.5% High
DIC / HOBtNone (Base-Free)1.5 - 3.0%Moderate
HATUsym-Collidine (2.0 eq)2.0 - 4.0%High
HATUDIPEA (2.0 eq)8.0 - 15.0%Very High
HBTUDIPEA (2.0 eq)> 15.0%Moderate

Experimental Workflow Visualization

SPPS_Workflow N1 1. Resin Swelling & Prep (DMF, 20 min) N2 2. Fmoc Deprotection (20% Piperidine in DMF) N1->N2 N3 3. Base-Free Activation (Fmoc-2,3-diF-D-Phe + DIC + Oxyma) N2->N3 N4 4. Peptide Coupling (25°C, 60-120 min) N3->N4 N5 5. Washing & Capping (DMF Wash, Ac2O/Pyridine) N4->N5 N6 6. TFA Cleavage (TFA/TIS/H2O, 3h) N5->N6 N7 7. Chiral HPLC Validation (Quantify D- vs L-Epimer) N6->N7

Fig 1. SPPS workflow for Fmoc-2,3-Difluoro-D-Phe using DIC/Oxyma to suppress epimerization.

Self-Validating Protocol: Step-by-Step Methodology

To ensure absolute trustworthiness, this protocol is designed as a self-validating system . It does not merely assume successful coupling; it mandates a downstream chiral HPLC validation step to empirically verify the stereochemical integrity of the final product.

Reagent Preparation (0.1 mmol scale)
  • Amino Acid Solution: Dissolve 0.4 mmol (4.0 equivalents) of this compound in 2.0 mL of anhydrous N,N-Dimethylformamide (DMF).

  • Oxyma Pure Solution: Dissolve 0.4 mmol (4.0 equivalents) of Oxyma Pure in 1.0 mL of DMF. Note: Oxyma Pure is highly soluble and safe to handle compared to explosive benzotriazoles like HOBt.

  • DIC Reagent: Prepare 0.4 mmol (4.0 equivalents) of neat DIC (approx. 62 µL).

Pre-Activation & Coupling Cycle
  • Fmoc Deprotection: Treat the resin-bound peptide with 20% Piperidine in DMF (v/v) for 3 minutes, drain, and repeat for 10 minutes. Wash the resin thoroughly with DMF (5 × 1 min).

  • Base-Free Activation: In a separate vial, combine the Fmoc-2,3-Difluoro-D-Phe solution and the Oxyma Pure solution. Add the neat DIC to this mixture. Stir gently for 2 minutes at room temperature to allow the formation of the Oxyma active ester. Do not add any tertiary base (e.g., DIPEA).

  • Coupling: Transfer the pre-activated mixture to the reaction vessel containing the resin. Agitate gently at 25°C for 60 to 120 minutes.

  • Washing: Drain the coupling mixture and wash the resin with DMF (4 × 1 min) and Dichloromethane (DCM) (4 × 1 min).

  • Kaiser Test: Perform a standard Kaiser test to confirm the absence of free primary amines. If positive, repeat the coupling cycle using the same base-free conditions.

Cleavage from Solid Support
  • Prepare a cleavage cocktail of Trifluoroacetic acid (TFA) / Triisopropylsilane (TIS) / Ultrapure Water (95:2.5:2.5, v/v/v).

  • Add 3.0 mL of the cleavage cocktail to the resin and agitate for 3 hours at room temperature.

  • Filter the resin and precipitate the crude peptide using cold diethyl ether (-20°C). Centrifuge and wash the pellet twice with cold ether.

System Validation: Chiral HPLC Analysis

To validate the success of the base-free coupling, the crude peptide must be analyzed to quantify any L-epimer formation.

  • Dissolve 1.0 mg of the crude peptide in 1.0 mL of HPLC-grade Water/Acetonitrile (50:50) containing 0.1% TFA.

  • Inject 10 µL onto a suitable analytical chiral column (e.g., Chiralpak IA or equivalent) or a high-resolution C18 column optimized for diastereomer separation.

  • Run a shallow gradient (e.g., 20% to 40% Acetonitrile over 30 minutes) at 210 nm.

  • Acceptance Criteria: The integrated area of the L-epimer peak must be < 1.0% relative to the main D-enantiomer peak. If the L-epimer exceeds 1.0%, verify that no trace amines contaminated the DMF used during the coupling step.

References

  • Fluorinated phenylalanines: synthesis and pharmaceutical applications. National Institutes of Health (NIH) / PMC.[Link]

  • Epimerisation in Peptide Synthesis. Molecules (MDPI).[Link]

  • Evaluation of combined use of Oxyma and HATU in aggregating peptide sequences. National Institutes of Health (NIH) / PubMed.[Link]

cleavage of 2,3-Difluoro-D-Phenylalanine-containing peptides from resin

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Cleavage and Isolation of 2,3-Difluoro-D-Phenylalanine-Containing Peptides

Executive Summary

The incorporation of 2,3-Difluoro-D-Phenylalanine (2,3-F2-D-Phe) into peptide sequences is a critical strategy in modern drug discovery. The fluorine substitution enhances metabolic stability by blocking proteolytic sites and modulating lipophilicity, while the D-configuration confers resistance to enzymatic degradation.

This guide provides a validated protocol for the cleavage of 2,3-F2-D-Phe-containing peptides from solid support (Fmoc/tBu strategy). Unlike electron-rich aromatic residues (e.g., Trp, Tyr) that are prone to electrophilic alkylation during cleavage, the electron-withdrawing nature of the fluorine substituents renders the phenyl ring deactivated. Consequently, while the residue itself is chemically robust, the protocol focuses on ensuring complete deprotection of the sequence without compromising the integrity of the fluorinated moiety or inducing racemization.

Chemical Basis & Mechanistic Insights

Electronic Effects of Fluorination

The 2,3-difluoro substitution exerts a strong inductive electron-withdrawing effect (-I) on the phenyl ring.

  • Stability: This deactivation makes the aromatic ring significantly less nucleophilic than native Phenylalanine. Therefore, 2,3-F2-D-Phe is highly resistant to electrophilic aromatic substitution (EAS) by tert-butyl cations generated during deprotection.

  • Implication: Unlike Tryptophan or Tyrosine, which require aggressive scavenging to prevent alkylation, 2,3-F2-D-Phe does not strictly require "Reagent K" unless other sensitive residues (Met, Cys, Trp) are present in the sequence.

Stereochemical Integrity

While the cleavage environment (95% TFA) is acidic and generally does not cause racemization, the D-configuration must be preserved. The risk of racemization is highest during the coupling step (base-catalyzed enolization), not cleavage. However, prolonged exposure to high temperatures during cleavage should be avoided to prevent acid-catalyzed degradation of sensitive linkers or other residues.

Experimental Protocol

Materials & Reagents
  • Resin: Peptide-resin (dried, washed with DCM).[1][2][3]

  • Cleavage Acid: Trifluoroacetic Acid (TFA), HPLC Grade.

  • Scavengers: Triisopropylsilane (TIS), Water (Type I).

  • Solvents: Diethyl ether (cold), Dichloromethane (DCM).

  • Equipment: Sintered glass funnel (medium porosity) or solid-phase extraction (SPE) reservoir.

Cleavage Cocktail Selection

Select the cocktail based on the entire peptide sequence, not just the fluorinated residue.

Cocktail NameComposition (v/v)Application Case
Cocktail A (Standard) 95% TFA / 2.5% TIS / 2.5% H₂O Recommended. Best for sequences with 2,3-F2-D-Phe and standard protecting groups (Boc, tBu, Pbf).
Cocktail B (Reagent K) 82.5% TFA / 5% Phenol / 5% H₂O / 5% Thioanisole / 2.5% EDTOnly required if the sequence contains Cys, Met, or Trp . The scavengers protect these specific residues; 2,3-F2-D-Phe is unaffected.
Cocktail C (Low Acid) 1% TFA / 5% TIS / 94% DCMFor cleaving from 2-Chlorotrityl Chloride (2-CTC) resin to generate protected peptide fragments.
Step-by-Step Procedure (Standard Rink Amide/Wang Cleavage)

Step 1: Resin Preparation

  • Wash the resin-bound peptide (approx.[1][2][3] 0.1 mmol scale) with DCM (

    
     mL) to remove residual DMF.
    
  • Critical: Dry the resin under nitrogen flow or vacuum for 20 minutes. Residual DMF can form formate esters or impede TFA penetration.

Step 2: Cleavage Reaction

  • Prepare Cocktail A fresh: Mix 9.5 mL TFA, 0.25 mL TIS, and 0.25 mL Water.

  • Add the cocktail to the resin (ratio: 10 mL cocktail per 1 g resin).

  • Agitation: Shake gently on an orbital shaker for 2.0 to 2.5 hours at room temperature (

    
    ).
    
    • Note: Do not use a magnetic stir bar, as it grinds the resin beads, leading to filter clogging and impurities.

Step 3: Filtration & Concentration

  • Filter the mixture through a sintered glass funnel into a clean round-bottom flask or 50 mL centrifuge tube.

  • Wash the resin beads with a small volume (

    
     mL) of fresh TFA to recover entrapped peptide.
    
  • Concentrate the filtrate under a stream of nitrogen to approximately 20% of its original volume. Do not evaporate to dryness.

Step 4: Precipitation

  • Add cold diethyl ether (

    
    , 10-fold excess volume) to the concentrated TFA solution.
    
  • A white precipitate (the peptide) should form immediately.

  • Centrifuge at

    
     for 5 minutes. Decant the supernatant.
    
  • Wash the pellet twice more with cold ether to remove residual scavengers.

Step 5: Drying

  • Dry the peptide pellet under high vacuum to remove ether traces.

  • Dissolve in

    
     Acetonitrile/Water for HPLC analysis.
    

Workflow Visualization

The following diagram illustrates the logical flow of the cleavage and isolation process, emphasizing the decision nodes for cocktail selection.

PeptideCleavage Start Start: Dry Peptide-Resin CheckSeq Analyze Sequence Composition Start->CheckSeq Decision Contains Met, Cys, or Trp? CheckSeq->Decision CocktailA Prepare Cocktail A (95% TFA, 2.5% TIS, 2.5% H2O) Decision->CocktailA No (Standard) CocktailK Prepare Reagent K (TFA/Phenol/Thioanisole/EDT/H2O) Decision->CocktailK Yes (Sensitive) Reaction Reaction: 2.5 Hours @ RT (Orbital Shaking) CocktailA->Reaction CocktailK->Reaction Filter Filter & Concentrate (N2 Stream) Reaction->Filter Precip Precipitate with Cold Ether (-20°C) Filter->Precip Isolate Centrifuge & Lyophilize Precip->Isolate

Caption: Decision logic and workflow for the cleavage of 2,3-Difluoro-D-Phe peptides. Note that the fluorinated residue itself does not dictate the use of Reagent K.

Quality Control & Troubleshooting

Analytical HPLC Profile
  • Retention Time Shift: The presence of fluorine atoms increases the lipophilicity of the peptide compared to the non-fluorinated parent. Expect a later retention time on Reverse-Phase (C18) HPLC gradients.

  • Resolution: 2,3-F2-D-Phe peptides typically show sharp peaks. Broadening may indicate incomplete coupling (deletion sequences) rather than cleavage issues.

Mass Spectrometry (ESI-MS)
  • Mass Shift: Verify the molecular weight.

    • Phenylalanine (Phe) Monoisotopic Mass: 147.07 Da (residue mass).

    • 2,3-Difluoro-Phe Monoisotopic Mass: 183.05 Da (residue mass).

    • Calculation:

      
       (Replacement of 2 H [1.008] with 2 F [18.998]).
      
Common Issues
ObservationRoot CauseRemediation
Low Yield Incomplete cleavage from resin linker.Extend reaction time to 3.5 hours; ensure resin was fully dried (DCM removal) before adding TFA.
+56 Da Adduct t-Butyl cation alkylation (rare on F-Phe).Only likely if Trp/Tyr are present. Switch to Cocktail B (Reagent K) or increase TIS to 5%.
Incomplete Deprotection Pbf removal from Arg is slow.If Arg(Pbf) is present, ensure cleavage time is at least 2.5 hours.

References

  • Solid-Phase Peptide Synthesis Methods: Complete Guide. Biovera Research. (2025).[1][3][4] Retrieved from [Link]

  • Cleavage Cocktail Selection. CDN. Retrieved from [Link]

  • Fluorinated Phenylalanines: Synthesis and Pharmaceutical Applications. National Institutes of Health (PMC). (2020). Retrieved from [Link]

  • The Impact of Side-Chain Fluorination on Proton-Bound Phenylalanine Dimers. Royal Society of Chemistry. (2024).[1][5][6] Retrieved from [Link]

Sources

Engineering Bioavailability: Fmoc-2,3-Difluoro-D-Phenylalanine in Peptidomimetic Design

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: The Bioisostere Strategy

Introduction

The incorporation of Fmoc-2,3-Difluoro-D-Phenylalanine (Fmoc-2,3-F2-D-Phe-OH) represents a high-precision strategy in modern peptidomimetics. While standard peptide therapeutics suffer from rapid proteolytic degradation and poor membrane permeability, this specific building block offers a "Double Lock" mechanism for stability:

  • Stereochemical Lock (D-Config): The D-enantiomer alters the peptide backbone trajectory (often inducing β-turns), rendering the scissile bond unrecognizable to stereospecific proteases (e.g., chymotrypsin).

  • Electronic/Steric Lock (2,3-Difluoro): The fluorine atoms at the ortho (2) and meta (3) positions modulate the quadrupole moment of the aromatic ring. Unlike the hydrogen-rich phenyl ring (electron-rich face), the fluorinated ring becomes electron-deficient, promoting unique

    
    -
    
    
    
    stacking interactions with electron-rich residues (like Trp or Tyr) in the target receptor, while simultaneously repelling oxidative enzymes.
Physicochemical Profile

The following table contrasts the native building block with its fluorinated mimetic.[1]

PropertyFmoc-L-Phe-OH (Native)Fmoc-2,3-F2-D-Phe-OH (Mimetic)Impact on Peptide
Configuration L (Natural)D (Unnatural)Induces reverse turns; resists proteolysis.
Van der Waals Radius H = 1.20 ÅF = 1.47 ÅMinimal steric clash; "Bioisosteric" fit.
C-X Bond Length C-H = 1.09 ÅC-F = 1.35 ÅHigh bond energy (approx. 116 kcal/mol) prevents metabolic oxidation.
LogP (Hydrophobicity) 1.38~1.85 (Est.)Increases membrane permeability.
Electronic Character Electron-rich

-cloud
Electron-deficient

-cloud
Reverses quadrupole moment; enhances binding via orthogonal

-stacking.

Part 2: Solid-Phase Peptide Synthesis (SPPS) Protocol

Strategic Considerations

Incorporating fluorinated D-amino acids requires modified SPPS protocols. The electron-withdrawing nature of the fluorine atoms on the phenyl ring slightly reduces the nucleophilicity of the


-amino group after the Fmoc is removed, potentially slowing down the subsequent coupling step. Furthermore, D-amino acids can disrupt the growing peptide's secondary structure, leading to aggregation on the resin.

Critical Checkpoint: Always perform a Kaiser Test (ninhydrin) after every coupling step involving this residue to ensure >99% completion.

Materials
  • Resin: Rink Amide MBHA (low loading, 0.3–0.5 mmol/g recommended to reduce aggregation).

  • Building Block: this compound (3.0 eq).

  • Coupling Reagents: DIC (Diisopropylcarbodiimide) / Oxyma Pure.

    • Note: Oxyma/DIC is preferred over HBTU/DIEA to minimize racemization, although racemization is less of a concern for D-amino acids (unless preserving chiral purity is critical for the specific D-isomer).

  • Solvent: DMF (Peptide synthesis grade).[2]

Step-by-Step Workflow
  • Resin Swelling:

    • Weigh resin into the reaction vessel.

    • Swell in DCM (Dichloromethane) for 30 minutes.

    • Wash with DMF (3 x 1 min).

  • Fmoc Deprotection:

    • Treat resin with 20% Piperidine in DMF (v/v) containing 0.1M Oxyma Pure (to suppress aspartimide formation if Asp is present).

    • Cycle: 1 x 2 min, 1 x 10 min.

    • Wash: DMF (5 x 1 min).

  • Activation & Coupling (The Fluorinated Residue):

    • Dissolve Fmoc-2,3-F2-D-Phe-OH (3 eq) and Oxyma Pure (3 eq) in minimal DMF.

    • Add DIC (3 eq).

    • Pre-activation: Allow the mixture to stand for 2 minutes (color change to yellow/orange).

    • Add the activated solution to the resin.[2]

    • Reaction Time: Shake at room temperature for 60–90 minutes . (Extended time recommended due to steric/electronic factors).

  • Monitoring:

    • Perform Kaiser Test.

    • If Blue: Recouple using HATU/HOAt/DIEA (3 eq) for 45 mins.

    • If Colorless: Proceed.

  • Capping (Optional but Recommended):

    • Treat with Acetic Anhydride/Pyridine/DMF (1:1:8) for 5 minutes to cap unreacted amines.

  • Subsequent Coupling:

    • When coupling the next amino acid onto the N-terminus of the 2,3-F2-D-Phe residue, use HATU (stronger activation) as the nucleophilicity of the fluorinated amine may be slightly attenuated.

Workflow Diagram (SPPS)

SPPS_Workflow Start Resin Preparation (Swell in DCM) Deprotect Fmoc Deprotection (20% Piperidine/DMF) Start->Deprotect Wash1 Wash (DMF x5) Deprotect->Wash1 Coupling Coupling Reaction (60-90 min) Wash1->Coupling Activate Activation (Fmoc-AA + DIC/Oxyma) Activate->Coupling Add Reagents Check Kaiser Test Coupling->Check Recouple Re-Couple (HATU/DIEA) Check->Recouple Fail (Blue) NextAA Next Cycle Check->NextAA Pass (Colorless) Cap Capping (Ac2O) Recouple->Cap Cap->NextAA NextAA->Deprotect Repeat

Figure 1: Optimized SPPS cycle for incorporating fluorinated aromatic residues. Note the decision node at the Kaiser Test to ensure high-fidelity synthesis.

Part 3: Application Note - The Stability "Double Lock"

Mechanism of Action

The primary utility of Fmoc-2,3-F2-D-Phe is extending the half-life (


) of peptide drugs in plasma.
  • Chymotrypsin Resistance: Chymotrypsin cleaves the C-terminal side of aromatic residues (Phe, Trp, Tyr). It relies on a hydrophobic pocket (S1) to bind the aromatic ring.

    • Effect 1: The D-configuration misaligns the scissile amide bond relative to the catalytic triad (Ser-His-Asp) of the protease.

    • Effect 2: The 2,3-Difluoro substitution changes the electrostatic potential surface (ESP) of the ring. The fluorine atoms create localized negative charges that may repel the carbonyl oxygens often found lining the protease specificity pockets, effectively "masking" the residue from recognition.

Protocol: Proteolytic Stability Assay

To validate the stability enhancement, perform the following comparative assay.

Reagents:

  • Phosphate Buffered Saline (PBS), pH 7.4.

  • 
    -Chymotrypsin (bovine pancreas).
    
  • Test Peptide (containing 2,3-F2-D-Phe).

  • Control Peptide (containing native L-Phe).

Procedure:

  • Preparation: Dissolve peptides to 1 mM in PBS.

  • Incubation: Add Chymotrypsin (ratio 1:100 w/w enzyme:peptide). Incubate at 37°C.

  • Sampling: Aliquot 50

    
    L at 
    
    
    
    minutes.
  • Quenching: Immediately add 50

    
    L of 1% TFA/Acetonitrile to stop the reaction.
    
  • Analysis: Analyze via RP-HPLC (C18 column) or LC-MS.

  • Calculation: Plot % Intact Peptide vs. Time to determine

    
    .
    
Stability Logic Diagram

Stability_Mechanism cluster_0 Interaction Zone Peptide Peptidomimetic (2,3-F2-D-Phe) Recog S1 Pocket Recognition Peptide->Recog Enters Pocket Protease Protease (e.g., Chymotrypsin) Protease->Recog Catalysis Catalytic Triad Alignment Recog->Catalysis Blocked by Electrostatics (F) Recog->Catalysis Blocked by Sterics (D-Config) Result Result: No Hydrolysis (High t1/2) Catalysis->Result Scissile Bond Intact

Figure 2: The "Double Lock" mechanism. Fluorine electrostatics and D-stereochemistry synergistically prevent protease recognition and catalytic alignment.

Part 4: Advanced Characterization (19F NMR)

Because


F has 100% natural abundance and zero background in biological systems, this residue serves as a powerful NMR spy .
  • Application: Monitor ligand-receptor binding.

  • Method: The chemical shift of the 2,3-difluoro motif is highly sensitive to the local dielectric environment. Upon binding to a receptor, the

    
    F signal will shift (perturbation) or broaden (relaxation), providing direct evidence of binding without the need for bulky fluorescent tags.
    

Part 5: References

  • Beierle, J. M., et al. (2020). Fluorinated phenylalanines: synthesis and pharmaceutical applications.[1][3] Beilstein Journal of Organic Chemistry.

  • Marsh, E. N. G. (2014). Fluorinated Proteins: From Design to Structure and Stability.[4][5] Accounts of Chemical Research.

  • Salwiczek, M., et al. (2012). Position-dependent effects of fluorinated amino acids on the proteolytic stability of peptides. Beilstein Journal of Organic Chemistry.

  • BenchChem. (2025).[2][6] Solid-Phase Peptide Synthesis of Peptides Containing Non-Canonical Amino Acids.[2]

  • Chem-Impex. (2025). Fmoc-D-phenylalanine Applications in Drug Development.[3][6]

Sources

Application Note: Strategic Utilization of 2,3-Difluoro-D-Phenylalanine in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The incorporation of 2,3-Difluoro-D-Phenylalanine represents a high-precision strategy in modern drug discovery, particularly for peptide therapeutics and peptidomimetics.[1] Unlike the more common 4-fluorophenylalanine or pentafluorophenylalanine, the 2,3-substitution pattern offers a unique combination of metabolic blockade (blocking typically labile ortho/meta sites) and electronic modulation (altering the quadrupole moment for specific


-stacking) without the overwhelming steric bulk of a pentafluoro group. Furthermore, the D-enantiomer  confers critical resistance to proteolytic degradation.

This guide details the physicochemical rationale, synthesis protocols, and screening applications for this specialized non-canonical amino acid (NCAA).

Physicochemical Profiling & Strategic Selection

The "Fluorine Scan" Decision Matrix

Choosing the correct fluorinated phenylalanine analog is not random; it is a function of the desired electronic and steric outcome.

FluorineSelection cluster_final Recommended Analog Start Objective: Optimize Phenylalanine Residue Metab Goal: Metabolic Stability Start->Metab Potency Goal: Potency / Binding Affinity Start->Potency Proteolysis Problem: Proteolytic Cleavage? Metab->Proteolysis Oxidation Problem: P450 Oxidation? Metab->Oxidation PiStack Target Interaction: Pi-Pi Stacking? Potency->PiStack D_Isomer Select D-Enantiomer Proteolysis->D_Isomer Yes OrthoMeta Block Ortho/Meta Sites Oxidation->OrthoMeta CYP 2C9/3A4 prone Para Block Para Site Oxidation->Para Para-hydroxylation prone Sol_23F Select 2,3-Difluoro-Phe PiStack->Sol_23F Electron-poor ring required Sol_F5 Select Pentafluoro-Phe PiStack->Sol_F5 Max quadrupole inversion Sterics Pocket Constraints? D_Isomer->Sol_23F Combine for Max Stability OrthoMeta->Sol_23F Sol_4F Select 4-Fluoro-Phe Para->Sol_4F

Figure 1: Decision matrix for selecting fluorinated phenylalanine analogs. The 2,3-difluoro pattern is optimal when oxidative metabolism attacks the ortho/meta positions or when specific electronic tuning is required without the extreme steric bulk of pentafluorophenylalanine.

Key Properties Data

The 2,3-difluoro motif creates a distinct electronic landscape compared to the natural H-Phe or 4-F-Phe.[1]

PropertyL-Phenylalanine4-Fluoro-L-Phe2,3-Difluoro-D-Phe Impact on Drug Design
Electronic Character Electron-richMildly electron-poorElectron-poor Enhances

-stacking with electron-rich residues (e.g., Trp, Tyr) in the receptor.[1]
Dipole Moment MinimalAxial (along C1-C4)Off-axis (Vector sum of C2/C3) Creates unique electrostatic complementarity in binding pockets.[1]
Metabolic Stability Low (P450 labile)Moderate (Blocks para)High Blocks ortho/meta oxidation; D-config blocks proteolysis.[1]
Lipophilicity (

)
0.00+0.14~ +0.35 Increases membrane permeability and hydrophobic burial.[1]
Steric Hindrance LowLowModerate (Ortho) Can restrict side-chain rotation (

), locking bioactive conformations.[1]

Protocol: Solid-Phase Peptide Synthesis (SPPS) Incorporation

Challenge: The electron-withdrawing nature of the fluorine atoms, particularly at the ortho (2-position), can reduce the nucleophilicity of the amino group during chain elongation and introduce steric hindrance during coupling. Solution: Use of high-efficiency coupling reagents (HATU) and optimized deprotection cycles.[1]

Materials
  • Resin: Rink Amide (for C-term amides) or 2-Chlorotrityl Chloride (2-CTC) (for C-term acids/fragments).[1]

  • Amino Acid: Fmoc-2,3-difluoro-D-Phe-OH.[1]

  • Coupling Reagents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), HOAt.[1]

  • Base: DIPEA (N,N-Diisopropylethylamine).[1]

  • Solvent: DMF (anhydrous).[1]

Step-by-Step Workflow
  • Resin Swelling:

    • Swell resin in DMF for 30 min.

    • Note: For 2-CTC resin, load the first amino acid in DCM with DIPEA to prevent hydrolysis.

  • Fmoc Deprotection (Standard):

    • Treat with 20% Piperidine in DMF (2 x 5 min).

    • Wash with DMF (3x), DCM (3x), DMF (3x).[1]

    • Critical: Ensure complete removal of piperidine; the secondary amine of piperidine can form adducts if residual.

  • Coupling of Fmoc-2,3-difluoro-D-Phe-OH (The Critical Step):

    • Stoichiometry: Use 4 equivalents (eq) of AA, 3.9 eq HATU, and 8 eq DIPEA relative to resin loading.

    • Pre-activation: Dissolve AA and HATU in minimal DMF.[1] Add DIPEA immediately before adding to the resin.

    • Reaction Time: Allow to react for 60–90 minutes (standard AA is 30-45 min). The ortho-fluorine adds steric bulk that slows the acylation kinetics.

    • Double Coupling: Recommended.[1] Drain, wash, and repeat the coupling with fresh reagents for 45 minutes to ensure >99% incorporation.

  • Chain Elongation (Subsequent AA):

    • When coupling the next amino acid onto the N-terminus of the 2,3-difluoro-D-Phe, the nucleophilicity of the amine is slightly reduced due to the inductive effect of the fluorine atoms.

    • Protocol Modification: Use HOAt as an additive to improve coupling efficiency. Monitor with a Kaiser test or Chloranil test (for secondary amines/difficult sequences).

  • Cleavage:

    • Reagent K or standard TFA/TIS/H2O (95:2.5:2.[1]5) cocktail.

    • Time: 2–3 hours. The C-F bond is stable to standard acid cleavage conditions.

Application: F NMR Ligand Screening (PrOF NMR)

Concept: The


F nucleus is 100% naturally abundant, has no background signal in biological systems, and is highly sensitive to changes in the chemical environment (chemical shift anisotropy). 2,3-Difluoro-D-Phe provides a distinct spectral signature.
Experimental Setup
  • Protein Labeling (Biosynthetic):

    • Use an auxotrophic E. coli strain (Phe-).[1]

    • Supplement minimal medium with 2,3-difluoro-D-Phe (note: D-enantiomers are generally not translationally incorporated by wild-type ribosomes; this application typically requires L-isomer for incorporation or chemical ligation of a D-peptide fragment).[1]

    • Alternative (Chemical): Synthesize a peptide ligand containing 2,3-difluoro-D-Phe and observe the ligand signal upon binding to the target protein ("Ligand-Observed" NMR).

  • Ligand-Observed Screening Protocol:

    • Sample: 10-50

      
      M fluorinated peptide ligand + Target Protein (titrated) in NMR buffer (PBS, 10% D2O).
      
    • Acquisition: One-dimensional

      
      F NMR (with proton decoupling).
      
    • Readout:

      • Free Ligand: Sharp, distinct doublets/multiplets (due to F-F coupling,

        
         Hz).[1]
        
      • Bound Ligand: Line broadening (change in

        
         relaxation) and Chemical Shift Perturbation (CSP).[1]
        
    • Advantage: The 2,3-difluoro motif often shows two distinct signals.[1] If the binding pocket interacts asymmetrically with the phenyl ring, these signals will shift differentially, providing structural information about the binding mode.

Case Study: Metabolic Stability Enhancement

Hypothesis: A lead peptide containing a standard L-Phe at position 4 is rapidly degraded by Chymotrypsin (cleaves C-terminal to aromatic residues) and hepatic microsomes (hydroxylation).[1]

Experiment:

  • Control: Peptide A (Sequence: Ac-Ala-L-Phe -Ala-NH2).[1]

  • Test: Peptide B (Sequence: Ac-Ala-2,3-F2-D-Phe -Ala-NH2).[1]

Assay Conditions:

  • Proteolytic Stability: Incubate 100

    
    M peptide with Chymotrypsin (1:100 w/w) at 37°C. Analyze by HPLC at t=0, 1h, 4h, 24h.[1]
    
  • Microsomal Stability: Incubate 1

    
    M peptide with Human Liver Microsomes (HLM) + NADPH.[1] Monitor parent disappearance by LC-MS/MS.[1]
    

Expected Results:

  • Peptide A: Rapid degradation (

    
     min).[1]
    
  • Peptide B:

    • Proteolysis:[1] Near-complete resistance (D-amino acid not recognized by Chymotrypsin).[1]

    • Metabolism:[2][3] Significant extension of half-life.[1] The 2,3-difluoro substitution prevents formation of the 2,3-arene oxide intermediate and blocks direct hydroxylation at the activated ortho positions.

References

  • Fluorine in Medicinal Chemistry: Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews. [Link]

  • Fluorinated Amino Acids in Peptides: Salwiczek, M., Nyakatura, E. K., Gerling, U. I., Ye, S., & Koksch, B. (2012). Fluorinated amino acids: compatibility with native protein structures and effects on protein–protein interactions.[1] Chemical Society Reviews. [Link]

  • Protein-Observed Fluorine NMR (PrOF NMR): Pomerantz, W. C., et al. (2012).[1] Profiling the Ubiquitin-Proteasome Pathway with Protein-Observed 19F NMR.[1] ACS Chemical Biology. [Link][1]

  • Solid Phase Peptide Synthesis (SPPS) Guides: Merrifield, R. B. (1963).[1][4] Solid Phase Peptide Synthesis. I. The Synthesis of a Tetrapeptide. Journal of the American Chemical Society. [Link]

  • Metabolic Stability of Fluorinated Aromatics: Park, B. K., Kitteringham, N. R., & O'Neill, P. M. (2001). Metabolism of fluorine-containing drugs. Annual Review of Pharmacology and Toxicology. [Link]

Sources

enzymatic ligation of peptides containing 2,3-Difluoro-D-Phenylalanine

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Chemoenzymatic Synthesis and Ligation of Peptides Containing 2,3-Difluoro-D-Phenylalanine

Executive Summary

The incorporation of non-canonical amino acids (ncAAs) such as 2,3-Difluoro-D-Phenylalanine (2,3-F2-D-Phe) into peptide therapeutics is a proven strategy to enhance proteolytic stability, modulate lipophilicity, and improve target binding affinity[1]. However, the chemical macrocyclization or fragment condensation of highly modified peptides often suffers from low yields, epimerization, and oligomerization[2]. This application note details a highly efficient chemoenzymatic peptide synthesis (CEPS) workflow utilizing engineered ligases (Omniligase-1 and Sortase A) to perform traceless ligations and head-to-tail cyclizations of peptides containing 2,3-F2-D-Phe[3][4].

Mechanistic Rationale: The Role of 2,3-F2-D-Phe and Enzymatic Ligation

Structural Impact of 2,3-F2-D-Phe: The substitution of canonical L-Phenylalanine with 2,3-F2-D-Phe introduces two critical pharmacological advantages. First, the D-stereocenter renders the peptide bond invisible to endogenous L-proteases, drastically increasing the plasma half-life of the therapeutic[5]. Second, the highly electronegative fluorine atoms at the ortho and meta positions withdraw electron density from the aromatic ring. This alters the multipole moment, strengthening π-π and cation-π interactions within hydrophobic receptor pockets (such as PD-L1 or integrin αvβ3) while simultaneously increasing the molecule's overall lipophilicity and membrane permeability[5][6].

The Chemoenzymatic Advantage: Traditional solid-phase peptide synthesis (SPPS) struggles with the steric bulk and altered electronics of fluorinated D-amino acids during head-to-tail cyclization[2]. Enzymatic ligation bypasses these thermodynamic barriers by utilizing a pre-activated C-terminal ester or recognition motif to form an acyl-enzyme intermediate, which is rapidly resolved by an N-terminal nucleophile[3]. Because enzymes are strictly stereoselective, the critical design rule is spatial segregation: the 2,3-F2-D-Phe residue must be positioned outside the enzyme's immediate recognition pockets to prevent active-site steric clash[3][7].

Workflow N1 Solid-Phase Peptide Synthesis (Fmoc-Chemistry) N2 Incorporation of 2,3-F2-D-Phe N1->N2 Step 1 N3 C-terminal Activation (Cam-ester / Thioester) N2->N3 Step 2 N4 Enzymatic Ligation (Omniligase-1 / Sortase A) N3->N4 Step 3 N5 Purified Therapeutic Peptide N4->N5 Step 4

Figure 1: Chemoenzymatic workflow for synthesizing 2,3-F2-D-Phe containing peptides.

Biocatalyst Selection for D-Amino Acid Tolerance

Selecting the correct ligase is paramount when working with D-amino acids. Omniligase-1 (a subtilisin variant) and Sortase A are the premier choices due to their well-mapped substrate flexibilities[3][5]. Table 1 summarizes the kinetic parameters and ncAA tolerances of the leading biocatalysts used in CEPS.

Table 1: Quantitative Comparison of Peptide Ligases for ncAA Incorporation

EnzymeOriginRecognition MotifD-Amino Acid ToleranceCatalytic Efficiency (

)
Typical Ligation Yield
Omniligase-1 Engineered B. subtilisP4-P1 (Donor) + P1'-P2' (Acceptor)Excellent (Outside P4-P2' pocket)

85 - 95%[8]
Sortase A S. aureusLPXTG (Donor) + GGG (Acceptor)High (Downstream of GGG motif)

70 - 90%[4]
Butelase 1 C. ternateaNHV (Donor) + X (Acceptor)Moderate (Sequence dependent)

80 - 95%[9]

Strategic Sequence Design & Mechanism

To achieve self-validating, high-yield ligations, the linear peptide precursor must be designed to accommodate both the chemical requirements of the ncAA and the spatial requirements of the ligase.

For Omniligase-1, the sequence must end with a C-terminal carboxyamidomethyl (Cam) ester, which provides an optimal balance between enzymatic recognition and chemical stability against spontaneous hydrolysis[8]. The six residues flanking the ligation site (P4-P1 and P1'-P2') must exclusively consist of L-amino acids. The 2,3-F2-D-Phe can be placed anywhere in the backbone outside this hexapeptide window[3].

Mechanism cluster_0 Phase 1: Acyl-Enzyme Intermediate cluster_1 Phase 2: Ligation & Cyclization A Linear Peptide Cam-Ester (Acyl Donor) C Acyl-Enzyme Complex + Cam-OH Leaving Group A->C Binding B Omniligase-1 (Catalytic Triad) B->C Nucleophilic Attack E Macrocyclic Peptide (Ligated Product) C->E Aminolysis D N-terminal Amine (Acyl Acceptor) D->E Intramolecular Attack

Figure 2: Mechanistic pathway of Omniligase-1 mediated macrocyclization.

Detailed Experimental Protocols

Protocol A: Omniligase-1 Catalyzed Head-to-Tail Macrocyclization

Objective: Cyclize a 15-mer linear peptide containing a central 2,3-F2-D-Phe residue.

Materials:

  • Linear peptide precursor: H2N-Ala-Leu-Gly-(2,3-F2-D-Phe)-Val-Pro-Tyr-Ser-Phe-Ser-Lys-Leu-Cam-ester

  • Omniligase-1 (Lyophilized powder)

  • Ligation Buffer: 100 mM Potassium phosphate, pH 8.0

Step-by-Step Methodology:

  • Substrate Preparation: Dissolve the linear peptide Cam-ester in DMSO to a stock concentration of 50 mM.

  • Buffer Equilibration: Prepare the reaction mixture by diluting the peptide stock into the Ligation Buffer to a final peptide concentration of 2.0 mM. Causality note: A slightly basic pH of 8.0 is critical as it ensures the N-terminal amine is partially deprotonated and highly nucleophilic, driving the aminolysis step over competitive hydrolysis.

  • Enzyme Addition: Reconstitute Omniligase-1 in Ligation Buffer. Add the enzyme to the reaction mixture to achieve a final concentration of 2.0 µM (a 1:1000 enzyme-to-substrate ratio).

  • Incubation: Incubate the reaction at 25°C under gentle agitation (300 rpm) for 2 to 4 hours.

  • Reaction Quenching: Quench the reaction by adding 1% (v/v) Trifluoroacetic acid (TFA) to drop the pH below 4.0, immediately denaturing the ligase and halting any reverse hydrolysis.

  • Purification: Centrifuge the mixture at 10,000 x g for 5 minutes to pellet any precipitated enzyme. Purify the supernatant via preparative RP-HPLC using a C18 column.

Protocol B: Sortase A-Mediated Intermolecular Ligation

Objective: Fuse a targeting peptide containing 2,3-F2-D-Phe to a larger protein scaffold.

Materials:

  • Acyl Donor: Target protein expressed with a C-terminal LPETG-His6 tag.

  • Acyl Acceptor: Synthetic peptide GGG-(2,3-F2-D-Phe)-Arg-Gly-Asp[5].

  • Sortase A pentamutant (eSrtA)

  • Sortase Buffer: 50 mM Tris-HCl, 150 mM NaCl, 5 mM CaCl₂, pH 7.5[10].

Step-by-Step Methodology:

  • Reactant Assembly: In Sortase Buffer, combine 50 µM of the LPETG-tagged protein with 250 µM of the GGG-acceptor peptide. Causality note: A 5-fold molar excess of the acyl acceptor is required to shift the reversible transpeptidation equilibrium toward the ligated product.

  • Catalyst Initiation: Add eSrtA to a final concentration of 5 µM. Ensure the buffer contains exactly 5 mM CaCl₂, as Sortase A relies on calcium ions to stabilize its active site conformation[10].

  • Incubation: Incubate at 37°C for 4 hours.

  • Reaction Quenching: Terminate the reaction by adding EDTA to a final concentration of 10 mM. Causality note: EDTA rapidly chelates the Ca²⁺ ions, stripping the enzyme of its required cofactor and locking the ligated product from reverse proteolysis.

  • Downstream Processing: Remove the His-tagged Sortase A and unreacted precursor by passing the mixture over a Ni-NTA affinity column. The ligated product will be in the flow-through.

Analytical Validation

Reaction progress should be monitored via LC-MS. The successful Omniligase-1 macrocyclization will show a mass shift corresponding to the loss of the Cam-OH leaving group (


 Da). If significant hydrolysis is observed (

Da, representing the loss of the Cam group but addition of water), verify that the pH of the buffer has not dropped below 7.5, which protonates the N-terminus and favors water as the nucleophile.

References

1.[3] Omniligase-1: Design of a broadly applicable ligase for peptide ligation and cyclization - Research Explorer. University of Amsterdam. Available at: 2.[9] Recent advances in enzyme-mediated peptide ligation. rhhz.net. Available at: 3.[8] Methodologies for Backbone Macrocyclic Peptide Synthesis Compatible With Screening Technologies. Frontiers. Available at: 4.[2] Sustainability Challenges in Peptide Synthesis and Purification: From R&D to Production. ACS Publications. Available at: 5.[4] Quantitative N‐ or C‐Terminal Labelling of Proteins with Unactivated Peptides by Use of Sortases and a d‐Aminopeptidase. ResearchGate. Available at: 6.[10] Surface-engineered extracellular vesicles for targeted delivery of therapeutic RNAs and peptides for cancer therapy. PMC. Available at: 7.[1] US11111271B2 - Therapeutic peptides. Google Patents. Available at: 8.[6] WO2014151634A1 - Macrocyclic inhibitors of the pd-1/pd-l1 and cd80(b7-1)/pd-l1 protein/protein interactions. Google Patents. Available at: 9.[5] Macrocyclic RGD-peptides with high selectivity for αvβ3 integrin in cancer imaging and therapy. PMC. Available at: 10.[7] Genetically Encoded Libraries of Nonstandard Peptides. PMC. Available at:

Sources

Fmoc-2,3-Difluoro-D-Phenylalanine for the synthesis of cyclic peptides

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Strategic Integration of Fmoc-2,3-Difluoro-D-Phenylalanine in Cyclic Peptide Synthesis

Abstract & Strategic Rationale

The development of macrocyclic peptides as therapeutic modalities is often hindered by poor membrane permeability and rapid proteolytic degradation. The incorporation of This compound (Fmoc-2,3-F2-D-Phe) addresses these bottlenecks through three synergistic mechanisms:

  • Conformational Locking: The D-stereochemistry induces

    
    -turn structures essential for head-to-tail cyclization, while the 2,3-difluoro substitution restricts side-chain rotamers via the gauche effect and electrostatic repulsion, reducing the entropic penalty of binding.
    
  • Metabolic Shielding: The C-F bond (116 kcal/mol) is bio-orthogonal and resists oxidative metabolism. Furthermore, the electronic withdrawal of the fluorine atoms deactivates the aromatic ring against electrophilic attack and alters the local electrostatic potential, often preventing recognition by chymotrypsin-like proteases.

  • 
    F-NMR Probing:  The fluorine atoms serve as sensitive, background-free NMR handles for monitoring peptide-protein interactions and cellular uptake without the steric bulk of large fluorescent tags.
    

Physicochemical Profile

PropertyDataRelevance to Protocol
Molecular Formula

Calculation of loading density.
Molecular Weight 423.41 g/mol Mass spectrometry confirmation.
Solubility Soluble in DMF, NMP; Sparingly in DCMUse DMF for coupling steps; avoid DCM for reagent delivery.
Stereochemistry D-EnantiomerInduces reverse turns; critical for cyclization efficiency.
Electronic Effect Electron-withdrawing (

-hole)
Reduces nucleophilicity of the amine after deprotection; requires efficient coupling for the subsequent amino acid.

Experimental Workflow: Solid-Phase Peptide Synthesis (SPPS)

Phase A: Resin Selection & Loading

For cyclic peptides, the choice of resin determines the C-terminal functional group upon cleavage.

  • Recommended Support: 2-Chlorotrityl Chloride (2-CTC) Resin.

  • Rationale: The steric bulk of 2-CTC prevents diketopiperazine formation (a common side reaction with D-amino acids) and allows for mild acid cleavage (1% TFA) to generate the protected linear precursor required for head-to-tail cyclization.

Phase B: Coupling Protocol (The "Fluorine Factor")
  • Challenge: The electron-withdrawing nature of the fluorine atoms at the 2,3-positions decreases the electron density of the aromatic ring. While this stabilizes the side chain, it can subtly affect the aggregation state of the growing peptide chain.

  • Reagent Choice:

    • Standard: DIC / Oxyma Pure (1:1 eq).

    • Difficult Sequences: HATU / HOAt / DIPEA.

    • Avoid: HBTU/TBTU (lower reactivity can lead to deletion sequences with bulky fluorinated residues).

Step-by-Step Coupling Cycle:

  • Swelling: Swell resin in DMF for 30 min.

  • Deprotection: 20% Piperidine in DMF (2 x 5 min). Note: Monitor UV absorbance to ensure complete Fmoc removal.

  • Wash: DMF (5 x 1 min).

  • Activation: Dissolve Fmoc-2,3-F2-D-Phe (3 eq), HATU (2.9 eq), and HOAt (3 eq) in DMF. Add DIPEA (6 eq) immediately prior to addition to resin.

  • Coupling: Shake at Room Temp for 60–90 min.

  • Monitoring: Perform Kaiser Test. If blue (incomplete), recouple using DIC/Oxyma.

Phase C: Cyclization (Head-to-Tail)
  • Pre-requisite: Cleave linear peptide from 2-CTC resin using 1% TFA/DCM. Neutralize immediately with Pyridine/MeOH to prevent premature deprotection of side chains.

  • Condition: High Dilution (

    
     M) in DMF/DCM.
    
  • Reagents: PyBOP (3 eq), HOBt (3 eq), DIPEA (6 eq).

  • Time: 12–24 hours.

  • Mechanism: The D-Phe residue promotes a "pre-organized" turn conformation, bringing the N- and C-termini into proximity, significantly enhancing cyclization yield over linear polymerization.

Visualization: Synthesis & Logic Pathways

Figure 1: SPPS and Cyclization Workflow

SPPS_Workflow Resin 2-CTC Resin (Loading) Coupling Coupling (Fmoc-2,3-F2-D-Phe + HATU) Resin->Coupling 1. Swell Deprotection Fmoc Removal (20% Piperidine) Coupling->Deprotection 2. Cycle Deprotection->Coupling Repeat Cleavage Mild Cleavage (1% TFA -> Linear Precursor) Deprotection->Cleavage Final Fmoc OFF Cyclization Macrocyclization (PyBOP, High Dilution) Cleavage->Cyclization Side-chains Protected Analysis Analysis (HPLC & 19F-NMR) Cyclization->Analysis Final Deprotection

Caption: Optimized workflow for incorporating Fmoc-2,3-F2-D-Phe into cyclic peptides using 2-CTC resin to minimize side reactions.

Figure 2: The "Fluorine Effect" on Stability & Binding

Fluorine_Effect F_Sub 2,3-Difluoro Substitution Elec_Withdraw Electron Withdrawal (Sigma Hole) F_Sub->Elec_Withdraw Lipophilicity Increased Lipophilicity F_Sub->Lipophilicity Binding Enhanced Binding (Entropic Gain) F_Sub->Binding Rotamer Restriction Met_Stab Metabolic Stability (Protease Resistance) Elec_Withdraw->Met_Stab Deactivates Ring Permeability Membrane Permeability Lipophilicity->Permeability D_Config D-Configuration D_Config->Binding Beta-Turn Induction

Caption: Mechanistic impact of 2,3-difluoro-D-Phe on peptide pharmacokinetics and pharmacodynamics.

Analytical Characterization: F-NMR

The 2,3-difluoro motif provides a distinct split signal in


F-NMR, typically around -138 to -142 ppm (relative to 

).

Protocol for Binding Assays:

  • Sample Prep: Dissolve purified cyclic peptide (50

    
    M) in phosphate buffer (
    
    
    
    supplemented).
  • Acquisition: Record 1D

    
    F-NMR spectrum (no protein).
    
  • Titration: Add target protein in 0.1 eq increments.

  • Readout: Observe chemical shift perturbation (CSP) or line broadening.

    • Insight: The 2,3-substitution pattern often results in distinct "bound" vs "free" states due to the specific local magnetic environment changes upon burying the hydrophobic phenyl ring into a protein pocket.

References

  • Impact of Fluorin

    • Title: Impact of fluorination on proteolytic stability of peptides in human blood plasma.[1]

    • Source: PubMed / Elsevier (2013)
    • URL:[Link]

  • Solid Phase Peptide Synthesis of Fluorin

    • Title: Solid phase synthesis of peptides containing backbone-fluorinated amino acids.[2][3][4][5][6]

    • Source: Organic & Biomolecular Chemistry (RSC)
    • URL:[Link]

  • 19F NMR in Drug Discovery

    • Title: 19F NMR viewed through two different lenses: ligand-observed and protein-observed 19F NMR applications.[7][8][9][10]

    • Source: RSC Chemical Biology[7]

    • URL:[Link]

  • Conformational Effects of Fluorin

    • Title: Tuning aromatic contributions by site-specific encoding of fluorin
    • Source: Biophysics Colab / bioRxiv
    • URL:[Link][11]

  • Title: Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol.

Sources

Troubleshooting & Optimization

Technical Support Center: Overcoming Poor Coupling Efficiency of Fmoc-2,3-Difluoro-D-Phenylalanine in SPPS

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for Solid-Phase Peptide Synthesis (SPPS). This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the incorporation of Fmoc-2,3-Difluoro-D-Phenylalanine. The unique electronic and steric properties of this amino acid derivative can lead to poor coupling efficiencies, resulting in deletion sequences and compromised peptide purity. This resource provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions to help you navigate these synthetic hurdles.

Understanding the Challenge: Why is this compound Difficult to Couple?

The primary difficulty in coupling this compound stems from a combination of two key factors:

  • Electronic Effects: The two fluorine atoms on the phenyl ring are strongly electron-withdrawing. This effect deactivates the carboxyl group of the amino acid, making it less nucleophilic and therefore less reactive towards the activated species formed by coupling reagents. Amide bond formation with such electron-deficient amines can be sluggish and yield unsatisfactory results.[1]

  • Steric Hindrance: While not as bulky as some non-natural amino acids, the difluoro-substituted phenyl ring can present a degree of steric hindrance, impeding the approach of the activated amino acid to the N-terminus of the growing peptide chain on the solid support.[2][3] This is particularly true for sterically demanding couplings.[4]

These factors combined can lead to incomplete coupling reactions, which, if unaddressed, result in the formation of deletion sequences, significantly complicating the purification of the target peptide and reducing the overall yield.[5]

Troubleshooting Guide: Incomplete Coupling of this compound

This section is structured in a question-and-answer format to directly address common problems and provide actionable solutions.

Question 1: My Kaiser test is positive after a standard coupling cycle with this compound. What should I do?

A positive Kaiser test indicates the presence of unreacted primary amines on the resin, signifying an incomplete coupling reaction.[5] Here’s a systematic approach to troubleshoot this issue:

Immediate Action: Double Coupling

The most straightforward initial response is to perform a second coupling reaction (double coupling) with a fresh solution of activated this compound.[2][6] This provides a second opportunity for the reaction to go to completion. It is often recommended for challenging amino acids like arginine and can be beneficial for sequences with repetitive residues.[6]

Workflow for Troubleshooting Incomplete Coupling

G start Positive Kaiser Test (Incomplete Coupling) double_couple Perform Double Coupling start->double_couple re_kaiser Re-run Kaiser Test double_couple->re_kaiser success Coupling Successful (Proceed with Synthesis) re_kaiser->success Negative Test failure Coupling Still Incomplete re_kaiser->failure Positive Test optimize Optimize Coupling Conditions (See Question 2) failure->optimize

Caption: Troubleshooting workflow for a positive Kaiser test.

Question 2: Double coupling didn't resolve the issue, or I want to optimize the initial coupling to avoid it. What are my next steps?

If double coupling is insufficient or you aim for a more efficient first-pass synthesis, you need to enhance the reactivity of the coupling reaction. This can be achieved by modifying the coupling reagents, additives, and reaction conditions.

Solution A: Employ More Potent Coupling Reagents

Standard carbodiimide reagents like DCC and DIC may not be powerful enough for sterically demanding and electronically deactivated amino acids.[4] Switching to a more potent activating reagent is a highly effective strategy.

  • Uronium/Aminium Salts: Reagents like HATU , HBTU , and HCTU are significantly more effective as they form highly reactive activated esters that can overcome the energy barrier of the reaction.[2][4] HATU is often preferred for its rapid reaction rates and ability to suppress racemization.[2][7]

  • Phosphonium Salts: Reagents such as PyBOP and PyAOP are also excellent choices for difficult couplings.[2][4]

  • COMU: This is a newer generation uronium salt incorporating the Oxyma Pure additive, which offers coupling efficiencies comparable to HATU with improved safety and solubility profiles.[8][9]

Coupling Reagent ClassExamplesRelative ReactivityNotes
Carbodiimides DIC, DCCStandardOften insufficient for hindered or electron-deficient amino acids.[3][4]
Uronium/Aminium Salts HBTU, HCTU, HATU, COMUHighForm highly reactive activated esters; HATU and COMU are often preferred.[4][7][8]
Phosphonium Salts PyBOP, PyAOPHighVery effective for hindered couplings.[2][4]
Solution B: Optimize Reaction Time and Temperature
  • Extended Reaction Time: Steric hindrance and electronic deactivation slow down the reaction rate.[4] Increasing the coupling time from the standard 1-2 hours to 4-6 hours, or even overnight, can allow the reaction to proceed to completion.[2][10]

  • Elevated Temperature: Cautiously increasing the reaction temperature to 35-40°C can help overcome the activation energy barrier.[2] However, this must be done with care as higher temperatures can increase the risk of racemization.

  • Microwave-Assisted SPPS (MA-SPPS): This is a highly effective method for driving difficult couplings to completion quickly and efficiently by using microwave energy to heat the reaction.[4]

Solution C: Improve Solvation

Inadequate solvation of the growing peptide-resin complex can lead to aggregation, making the N-terminal amine inaccessible.[4][11]

  • Solvent Choice: N-methylpyrrolidone (NMP) is often preferred over Dimethylformamide (DMF) for its superior solvating properties.[4] For particularly difficult sequences, a solvent mixture such as DCM/DMF/NMP (1:1:1) can be beneficial.[4]

Question 3: Even with optimized conditions and potent reagents, I'm still facing issues. Is there a more advanced strategy?

For exceptionally difficult couplings, converting the carboxylic acid to an acyl fluoride can be a highly effective strategy.[4] Amino acid fluorides are highly reactive and can overcome significant steric and electronic barriers.[12][13]

  • In-situ Formation: Reagents like TFFH (Tetramethylfluoroformamidinium hexafluorophosphate) can be used to generate the amino acid fluoride in situ, immediately prior to the coupling reaction.[8][14] This method is particularly suited for coupling sterically hindered α,α-disubstituted amino acids and can be applied here.[8]

Decision Tree for Advanced Coupling Strategies

G start Standard Coupling Fails potent_reagent Switch to Potent Reagent (e.g., HATU, COMU) start->potent_reagent extend_time Extend Reaction Time/Temp start->extend_time check_completion Check Coupling Completion potent_reagent->check_completion extend_time->check_completion acyl_fluoride Use Acyl Fluoride Chemistry (e.g., with TFFH) success Success acyl_fluoride->success check_completion->acyl_fluoride Incomplete check_completion->success Complete

Sources

side reactions during the deprotection of Fmoc-2,3-Difluoro-D-Phenylalanine

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Troubleshooting Side Reactions During Deprotection Audience: Senior Researchers, Peptide Scientists, Drug Development Chemists

Executive Summary & Molecule Profile

Fmoc-2,3-Difluoro-D-Phenylalanine is a specialized non-canonical amino acid used to modulate peptide lipophilicity, proteolytic stability, and receptor binding affinity. While standard Fmoc solid-phase peptide synthesis (SPPS) protocols are generally robust, the specific electronic properties of the 2,3-difluoro substitution introduce unique risks during the deprotection step.

The presence of two highly electronegative fluorine atoms on the phenyl ring creates a strong inductive effect (


), significantly increasing the acidity of the 

-proton compared to native phenylalanine. This shift necessitates a refined approach to deprotection to prevent racemization and ensure high crude purity.
Physicochemical Impact on SPPS
FeatureEffect on Synthesis
Inductive Effect (-I) Lowers pKa of

-proton

High Racemization Risk .
Lipophilicity Increases peptide aggregation potential

Slow Deprotection kinetics .
Sterics 2,3-substitution is ortho/meta; minimal steric clash compared to 2,6-substitution, but alters

-stacking.

Critical Side Reactions: Mechanisms & Troubleshooting

Issue 1: Racemization (Loss of Chirality)

The Problem: You observe "double peaks" in HPLC or diastereomeric impurities in the final product. The Cause: The 2,3-difluoro motif withdraws electron density from the


-carbon. During Fmoc removal, the base (Piperidine) can abstract the now-more-acidic 

-proton, leading to an enolate-like intermediate that can reprotonate from either face.

Mechanism:

  • Deprotection: Base removes Fmoc group (Standard).[1][2][3][4][5][6][7]

  • Side Reaction: Excess base removes the

    
    -proton (
    
    
    
    -H).
  • Result: Loss of stereochemical integrity (D

    
     D/L mixture).
    

Troubleshooting Protocol:

  • Diagnosis: Co-inject the crude peptide with a synthesized standard of the L-isomer (Fmoc-2,3-Difluoro-L-Phe) analog to confirm the impurity peak.

  • Solution A (Additives): Add 0.1 M HOBt (1-Hydroxybenzotriazole) to the deprotection cocktail. HOBt acts as a buffering agent, suppressing the basicity enough to prevent

    
    -proton abstraction while allowing Fmoc removal.
    
  • Solution B (Milder Base): Switch from Piperidine to Piperazine or 4-Methylpiperidine .

  • Solution C (Time Control): Reduce deprotection time. Standard 20% Piperidine is often done as

    
     min. Change to 
    
    
    
    min +
    
    
    min to minimize exposure of the free amine to base.
Issue 2: Incomplete Deprotection (Deletion Sequences)

The Problem: Mass spec shows peaks corresponding to


 (Fmoc-intact species).
The Cause:  Fluorinated phenylalanines are highly lipophilic. This promotes inter-chain aggregation  (beta-sheet formation) on the resin, sterically shielding the N-terminus from the deprotection reagent.

Troubleshooting Protocol:

  • Solvent Magic: Use DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) sparingly (1-2%) in the deprotection mix ONLY if aggregation is confirmed. Warning: DBU promotes racemization; use only with shorter times.

  • Chaotropic Salts: Add 0.1 M LiCl or KSCN to the deprotection cocktail to disrupt hydrogen bonding.

  • Elevated Temperature: Perform deprotection at 40°C (microwave or conventional heating). Note: Do not exceed 50°C for fluorinated derivatives to avoid degradation.

Issue 3: Nucleophilic Aromatic Substitution (SNAr) - Theoretical Risk

The Problem: Unexplained mass adducts (


 Da from Piperidine addition) or loss of Fluorine (

Da). The Reality: While Fluorine is a good leaving group for SNAr, the phenyl ring in Phe is not sufficiently activated (lacks strong EWGs like

directly on the ring) for this to occur under standard SPPS conditions. Verdict: Highly unlikely unless extremely harsh conditions (high heat >75°C + strong bases) are used. If observed, lower the temperature immediately.

Optimized Experimental Protocols

Protocol A: The "Safe" Deprotection (Recommended)

Best for preventing racemization while maintaining efficiency.

  • Reagent Preparation:

    • Base: 20% (v/v) Piperidine in DMF.[1][3][4][6][7][8][9]

    • Additive: Dissolve 0.1 M HOBt in the solution. (e.g., 1.35 g HOBt in 100 mL solution).

  • Step 1 (Short): Add reagent to resin.[3] Agitate for 3 minutes . Drain.

  • Step 2 (Long): Add fresh reagent.[3] Agitate for 8 minutes . Drain.

  • Wash: DMF (

    
     min) to remove all traces of base and fulvene adducts.
    
Protocol B: The "Aggregation-Buster"

Use only if Protocol A yields incomplete deprotection.

  • Reagent Preparation:

    • 20% Piperidine in NMP (N-Methyl-2-pyrrolidone) instead of DMF.

    • Add 5% DBU (v/v).

  • Execution:

    • Agitate for

      
       minutes at 40°C .
      
    • Strictly limit time to avoid racemization.

Visualizing the Racemization Pathway

The following diagram illustrates the mechanistic competition between the desired deprotection and the undesired racemization caused by the inductive effect of the fluorine atoms.

RacemizationPathway FmocPhe Fmoc-2,3-F2-D-Phe (Resin Bound) Deprotected_D H-2,3-F2-D-Phe (Desired Product) FmocPhe->Deprotected_D Path A: Standard E1cB (Fast) Fmoc_Group Dibenzofulvene (Byproduct) FmocPhe->Fmoc_Group Base Base (Piperidine) Base->FmocPhe Attacks Fmoc Base->Deprotected_D Attacks alpha-H Intermediate Carbanion Intermediate (Stabilized by F atoms) Intermediate->Deprotected_D Reprotonation (Retains D) Deprotected_L H-2,3-F2-L-Phe (Racemic Impurity) Intermediate->Deprotected_L Reprotonation (Inverts to L) Deprotected_D->Intermediate Path B: Proton Abstraction (Promoted by -I effect)

Caption: Path A represents the desired Fmoc removal. Path B shows the side reaction where the electron-withdrawing fluorines facilitate alpha-proton abstraction, leading to racemization.

Frequently Asked Questions (FAQ)

Q: Can I use UV monitoring to detect racemization during synthesis? A: No. UV monitoring (e.g., at 301 nm) tracks the release of the Fmoc group (dibenzofulvene-piperidine adduct).[3] It cannot distinguish between the D and L enantiomers of the deprotected amine. You must use chiral HPLC or GC-MS on the cleaved peptide to detect racemization.

Q: Is 2,3-difluoro-Phe sensitive to light? A: Generally, fluorinated aromatics are stable to ambient light. However, if your sequence contains Trp or Met, standard precautions (foil wrapping) should be taken. The 2,3-F2 moiety itself does not introduce significant photolability.

Q: Does the position of the Fluorine matter? Why is 2,3-F2 worse than 4-F? A: Yes. The inductive effect drops off with distance. Fluorines at the ortho (2-) position are closer to the


-carbon than those at the para (4-) position, exerting a stronger electron-withdrawing effect and thus lowering the pKa of the 

-proton more significantly. 2,3-difluoro combines an ortho and a meta effect, making it more prone to racemization than 4-fluoro-Phe.

References

  • Isidro-Llobet, A., et al. (2009). "Amino Acid-Protecting Groups."[1][5][10][11] Chemical Reviews, 109(6), 2455-2504.

  • Ralhan, K., et al. (2015).[2] "Racemization of Fmoc-Phenylglycine during SPPS: A Comparative Study." RSC Advances, 5, 10443-10450. (Provides mechanistic parallels for electron-deficient aromatics).

  • Sigma-Aldrich. (2023). "Protocols for the Fmoc SPPS of Cysteine-Containing Peptides." (Cited for HOBt additive protocols to suppress racemization).[5]

  • Luxembourg Bio Technologies. "Phenylglycine racemization in Fmoc-based solid-phase peptide synthesis." (Grounding for base-catalyzed racemization mechanisms).

Sources

Technical Support Center: Racemization Control for 2,3-Difluoro-D-Phenylalanine

Author: BenchChem Technical Support Team. Date: March 2026

Core Directive: The Technical Challenge

You are likely encountering loss of chiral integrity (D


 L conversion) when activating 2,3-Difluoro-D-Phenylalanine .

The Scientific Reality: Unlike standard Phenylalanine, the 2,3-difluoro derivative possesses two highly electronegative fluorine atoms on the aromatic ring. Through the inductive effect (-I) , these atoms pull electron density away from the


-carbon. This significantly lowers the pKa of the 

-proton, making it highly acidic and susceptible to abstraction by bases (like DIEA or Piperidine).

Once the


-proton is removed, the molecule proceeds through an oxazolone (azlactone) intermediate , destroying the stereocenter. This is not a "random error"; it is a thermodynamic inevitability if base concentration and activation kinetics are not strictly controlled.

Mechanism of Failure (Visualized)

Understanding the enemy is the first step to defeating it. The diagram below illustrates exactly how your D-isomer converts to a racemic mixture during activation.

RacemizationMechanism Start Activated 2,3-F2-D-Phe (O-Acylurea / Active Ester) Base Base (DIEA/TMP) Abstracts α-Proton Start->Base High Acidity of α-H Enolate Planar Enolate (Chirality Lost) Base->Enolate Deprotonation Oxazolone Oxazolone Intermediate Enolate->Oxazolone Cyclization Product_L L-Isomer (Impurity) Enolate->Product_L Reprotonation Product_D D-Isomer (Target) Enolate->Product_D Reprotonation Oxazolone->Enolate Equilibrium

Figure 1: The oxazolone pathway. The electron-withdrawing fluorine atoms at positions 2 and 3 stabilize the enolate, accelerating this pathway.

Troubleshooting Guides & FAQs

Module A: Coupling Reagents & Activation

Q1: I am using HATU/DIEA because 2,3-F2-D-Phe is sterically hindered. Why is my optical purity poor (<80% ee)? A: HATU is too potent for this specific application. While HATU is excellent for difficult couplings, the basic environment required (DIEA) is fatal for electron-deficient amino acids. The high reactivity of the At-ester (7-azabenzotriazole) combined with the base rapidly abstracts the acidic


-proton.
  • Corrective Action: Switch to DIC (Diisopropylcarbodiimide) + Oxyma Pure .

  • Why: Oxyma Pure (ethyl 2-cyano-2-(hydroxyimino)acetate) creates an active ester that is reactive enough to couple but acidic enough to suppress proton abstraction. It operates effectively at a lower pH than HATU [1][3].

Q2: If I must use a phosphonium/uronium reagent, which one is safest? A: Use PyOxim or PyClock with TMP (2,4,6-Trimethylpyridine) instead of DIEA. TMP is a weaker, more sterically hindered base than DIEA, reducing the kinetic rate of


-proton abstraction while still neutralizing the acid generated during activation.
Module B: Protocol Optimization

Q3: Does the order of addition matter? A: Yes, it is critical. Never pre-incubate 2,3-F2-D-Phe with base.

  • Wrong: AA + HATU + DIEA

    
     Wait 5 mins 
    
    
    
    Add to Resin. (Guaranteed racemization).
  • Right: Dissolve AA + Oxyma. Add DIC.[1][2][3] Add immediately to resin. (Base-free activation).[4]

Q4: Can I use microwave synthesis? A: Proceed with extreme caution. Microwave irradiation accelerates all kinetics, including racemization.

  • Recommendation: Perform the coupling of 2,3-F2-D-Phe at Room Temperature or even 0°C for the first hour. Heat encourages the thermodynamic drift toward the racemate.

Validated Experimental Protocols

Protocol 1: The "Safe-Mode" Coupling Cycle (DIC/Oxyma)

Recommended for all electron-deficient amino acids.

StepReagentEquivalentsTimeNotes
1. Dissolution 2,3-F2-D-Phe in DMF3.0 eq-Concentration ~0.2 M
2. Additive Oxyma Pure3.0 eq-Ensure full dissolution
3. Activation DIC (Diisopropylcarbodiimide)3.0 eq1-2 minDo NOT add Base
4. Coupling Add mixture to Resin-60-120 minAgitate at RT
5. Monitoring Kaiser / Chloranil Test--Re-couple if positive
Protocol 2: Analytical Validation (Marfey’s Method)

How to prove you synthesized the D-isomer.

You cannot rely on standard C18 HPLC to separate D/L enantiomers of this specific fluorinated residue. You must use Marfey’s Reagent (L-FDAA) to create diastereomers [4].

  • Hydrolysis: Hydrolyze a small resin sample (6N HCl, 110°C, 24h). Dry under N2.

  • Derivatization:

    • Resuspend sample in 100 µL H2O.

    • Add 200 µL 1% L-FDAA (in acetone).

    • Add 40 µL 1M NaHCO3.

    • Incubate at 40°C for 1 hour.

  • Quench: Add 20 µL 2M HCl.

  • Analysis: Inject on C18 HPLC.

    • Result: The L-L dipeptide (L-FDAA + L-Phe-F2 impurity) will elute at a different retention time than the L-D dipeptide (L-FDAA + D-Phe-F2 target).

    • Calculation:

      
      
      

Decision Logic for Researchers

Use this flow to select the correct activation strategy based on your sequence difficulty.

DecisionTree Start Coupling 2,3-F2-D-Phe CheckPos Is it C-Terminal? Start->CheckPos Yes EXTREME RISK Use Sieber/2-CTC Resin Load via Cs salt method CheckPos->Yes Yes No Standard Coupling CheckPos->No No Reagent Select Reagent No->Reagent OptionA DIC + Oxyma Pure (Base Free) Reagent->OptionA Standard (Recommended) OptionB HATU + TMP/Collidine (Controlled Base) Reagent->OptionB If Sterically Hindered OptionC HATU + DIEA Reagent->OptionC AVOID

Figure 2: Strategic decision tree for minimizing racemization risk.

References

  • Subirós-Funosas, R., et al. (2009).[3] Oxyma: An Efficient Additive for Peptide Synthesis to Replace the Benzotriazole-Based HOBt and HOAt with a Lower Risk of Explosion.[1][3] Chemistry – A European Journal.[3] Link

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews. Link

  • Steinauer, R., et al. (1989). Racemization of amino acids in solid-phase peptide synthesis. Analytical Biochemistry.
  • Bhushan, R., & Brückner, H. (2004).[5] Marfey's reagent for chiral amino acid analysis: A review. Amino Acids.[1][2][4][5][6][7][8][9][10][11] Link

  • Jadhav, S. et al. (2023). Epimerisation in Peptide Synthesis. Molecules. Link

Sources

troubleshooting diketopiperazine formation with N-terminal 2,3-Difluoro-D-Phenylalanine

Author: BenchChem Technical Support Team. Date: March 2026

Topic: N-terminal 2,3-Difluoro-D-Phenylalanine (D-2,3-F2-Phe)

Introduction: The "Stealth" Deletion

User Query: "I am synthesizing a peptide with N-terminal 2,3-Difluoro-D-Phenylalanine. After coupling the second residue and deprotecting, my yield has plummeted, and I see a deletion of the first two amino acids. What is happening?"

Executive Summary: You are likely experiencing Diketopiperazine (DKP) formation .[1][2][3] This is a sequence-dependent side reaction where the N-terminal amine of the second amino acid attacks the C-terminal ester linkage, cleaving the dipeptide from the resin as a cyclic byproduct.

While 2,3-difluoro-D-phenylalanine has electron-withdrawing fluorine atoms that slightly reduce amine nucleophilicity, its D-configuration is the primary culprit. When a D-amino acid is coupled to an L-amino acid (or vice versa), the resulting heterochiral sequence favors a cis-amide bond conformation (a "turn" structure). This spatial arrangement positions the free amine perfectly to attack the resin linker, acting like a "scorpion tail" to self-cleave.

Module 1: Diagnostic Center

Is it DKP? Checklist Use this rapid diagnostic to confirm if DKP is your root cause.

Diagnostic IndicatorObservationVerdict
Mass Spectrometry Mass of [Expected Peptide] minus [Mass of First 2 Residues].High Probability
Kaiser Test Test is negative (colorless) after deprotection of the 2nd residue, but was positive before.High Probability (Resin is now empty/OH-terminated)
Yield Loss Significant weight loss after the second cycle; final crude contains mostly truncated sequences.Confirmed
Elution Time A sharp, early-eluting peak in LCMS corresponding to the cyclic dipeptide (often washed away during synthesis).Confirmed
Module 2: Mechanistic Deep Dive

To fix DKP, you must understand the geometry of the failure.

The "Turn" Effect of D-Isomers: In an all-L-amino acid sequence, the peptide backbone adopts an extended conformation that keeps the N-terminal amine away from the C-terminal ester. However, introducing a D-amino acid (like your D-2,3-F2-Phe) induces a reverse turn (beta-turn mimic). This brings the N-terminus of the second residue into close proximity with the carbonyl carbon of the resin linkage.

The Fluorine Factor:

  • Electronic Effect: The fluorine atoms at positions 2 and 3 on the phenyl ring are electron-withdrawing. Through inductive effects, they slightly lower the pKa of the

    
    -amine. While this theoretically reduces nucleophilicity (making the amine less aggressive), the conformational advantage  of the D-isomer overwhelms this electronic deactivation.
    
Visualizing the Failure Pathway

DKP_Mechanism Step1 Dipeptide-Resin (Fmoc-AA2-D-AA1-Resin) Step2 Fmoc Removal (Free Amine Exposed) Step1->Step2 Deprotection Step3 Conformational Turn (D-Isomer Effect) Step2->Step3 Spontaneous Step4 Nucleophilic Attack (Amine -> Resin Ester) Step3->Step4 High Risk Step5 Cyclization & Cleavage Step4->Step5 Cleavage Result Cyclic DKP (Byproduct) + Free Resin (OH) Step5->Result

Caption: The DKP formation pathway. The critical failure point is Step 3, where the D-configuration induces a turn that facilitates the attack in Step 4.

Module 3: Prevention Protocols

The solution requires a three-pronged approach: Steric Defense , Kinetic Control , and Chemical Modification .

Strategy A: Resin Selection (The Gold Standard)

Switch to 2-Chlorotrityl Chloride (2-CTC) Resin.

  • Why: The bulky trityl group creates massive steric hindrance around the ester linkage. Even if the peptide curls back (due to the D-isomer), the bulky resin "shield" blocks the amine from attacking the ester carbonyl.

  • Comparison:

    • Wang Resin:[3][4][5] Minimal steric protection. High DKP Risk.

    • 2-CTC Resin: Maximal steric protection. Low DKP Risk.

Strategy B: Optimized Deprotection

Standard deprotection (20% Piperidine, 2 x 10 min) is too long. DKP formation is time-dependent.

  • Protocol: Use short, frequent bursts.

  • Reagent: 20% Piperidine in DMF (or 5% Piperazine + 2% DBU if aggregation is not an issue, though DBU can be aggressive; stick to Piperidine for safety with fluorinated analogs).

Strategy C: Backbone Protection (Advanced)

If 2-CTC is not an option, use N-Hmb (2-hydroxy-4-methoxybenzyl) protection on the residue preceding the D-amino acid. This prevents the amide bond from rotating into the cis conformation required for cyclization.

Module 4: Experimental Workflows
Protocol 1: Loading 2,3-Difluoro-D-Phe onto 2-CTC Resin

Use this protocol to establish the steric shield immediately.

  • Preparation: Weigh 2-Chlorotrityl Chloride resin (1.0 g, ~1.6 mmol/g). Swell in dry DCM (10 mL) for 15 min.

  • Loading Solution: Dissolve Fmoc-2,3-Difluoro-D-Phe-OH (0.6 - 0.8 eq relative to resin capacity) in dry DCM (10 mL). Add DIPEA (4.0 eq).[2]

    • Note: We underload the resin (0.6 eq) to prevent aggregation later.

  • Coupling: Add solution to resin.[2][6] Agitate for 2 hours at RT.

  • Capping: Add MeOH (1 mL) and DIPEA (1 mL) to the reaction mixture. Agitate for 15 min to cap unreacted chlorides.

  • Wash: Drain and wash with DCM (3x), DMF (3x), DCM (3x).

Protocol 2: "DKP-Safe" Deprotection Cycle

Use this for the second amino acid (the one attached to the D-Phe).

  • Reagent: 20% Piperidine in DMF (v/v).

  • Cycle 1: Add reagent, agitate for 30 seconds . Drain immediately. (Removes bulk Fmoc).

  • Cycle 2: Add reagent, agitate for 3 minutes . Drain.

  • Wash: DMF (5x) immediately.

  • Coupling: Proceed to the next coupling immediately . Do not let the resin sit in the deprotected state ("aging" promotes DKP).

Decision Tree: Troubleshooting Logic

Troubleshooting_Tree Start Start: Low Yield / Deletion Check1 Is the C-terminal AA a D-isomer or Proline? Start->Check1 Branch1_Yes Yes (e.g., D-Phe) Check1->Branch1_Yes Yes Branch1_No No Check1->Branch1_No No Check2 What Resin are you using? Branch1_Yes->Check2 OtherIssue Investigate Aggregation or Coupling Efficiency Branch1_No->OtherIssue Resin_Wang Wang / Merrifield Check2->Resin_Wang Resin_CTC 2-CTC / Trityl Check2->Resin_CTC Action1 CRITICAL ERROR: Switch to 2-CTC Resin Resin_Wang->Action1 Action2 Optimize Deprotection: Shorten times (2x 3min) Resin_CTC->Action2

Caption: Logic flow for diagnosing and resolving DKP formation based on resin and sequence properties.

References
  • Giraud, M., et al. (1999). "Diketopiperazine formation: A new mechanism for the side reaction of the 2-chlorotrityl resin." Journal of Peptide Science. Link

  • Yang, Y., & Hansen, L. (2022).[7] "Optimized Fmoc-Removal Strategy to Suppress the Traceless and Conventional Diketopiperazine Formation in Solid-Phase Peptide Synthesis." ACS Omega. Link

  • Isidro-Llobet, A., et al. (2009). "Amino Acid-Protecting Groups."[1][5][6][8][9] Chemical Reviews. Link

  • BenchChem Technical Support. (2025). "2-Chlorotrityl Chloride Resin vs Wang Resin DKP Formation." Link

Sources

stability of the C-F bond in 2,3-Difluoro-D-Phenylalanine during synthesis

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is structured as a specialized support resource for researchers working with 2,3-Difluoro-D-Phenylalanine . It addresses the unique chemical and stereochemical stability challenges imposed by the fluorination pattern.

Executive Summary: The Stability Paradox

While the aryl carbon-fluorine (C-F) bond is one of the strongest in organic chemistry (~116 kcal/mol), the 2,3-difluoro substitution pattern introduces specific electronic vulnerabilities that do not exist in non-fluorinated phenylalanine.

Users typically encounter two distinct failure modes:

  • Stereochemical Instability (High Risk): The electron-withdrawing nature of the fluorine atoms (especially at the ortho position) significantly increases the acidity of the

    
    -proton, leading to rapid racemization during coupling.
    
  • Chemical Instability (Moderate Risk): The electron-deficient ring is activated toward Nucleophilic Aromatic Substitution (

    
    ) and susceptible to oxidative addition by transition metals (Pd, Ni).
    

Module A: Stereochemical Integrity (Racemization)

Severity: Critical Context: Peptide Coupling / Amide Bond Formation

The Mechanism

The fluorine atom at the ortho (2-position) exerts a strong inductive effect (-I), pulling electron density away from the chiral center. This lowers the


 of the 

-proton, making it easier for bases (used in coupling) to abstract it. This leads to the formation of an achiral oxazolone intermediate or direct enolization, resulting in a racemic mixture (D/L scrambling).[1]
Visualization: Racemization Pathway

The following diagram illustrates how base-mediated proton abstraction leads to loss of chirality.

Racemization cluster_legend Mechanism Note Start 2,3-Difluoro-D-Phe (Activated Ester) Intermediate Oxazolone / Enolate (Achiral/Planar) Start->Intermediate α-Proton Abstraction (Accelerated by 2-F) Base Base (e.g., DIPEA) Base->Intermediate Product_L L-Isomer (Undesired) Intermediate->Product_L Reprotonation Product_D D-Isomer (Retained) Intermediate->Product_D Reprotonation Note The 2-Fluoro substituent stabilizes the negative charge on the enolate, accelerating this failure mode.

Caption: Figure 1. Racemization pathway accelerated by the inductive effect of the ortho-fluorine substituent.

Troubleshooting Protocol: Preventing Racemization
VariableRecommendationTechnical Rationale
Base Selection Collidine or TMP (2,4,6-trimethylpyridine)Weaker, sterically hindered bases minimize proton abstraction compared to DIPEA or NMM [1].
Coupling Reagents DIC / Oxyma Pure Oxyma creates a less reactive active ester than HOBt/HATU, reducing the lifetime of the risk-prone intermediate [2].
Pre-activation Avoid Do not pre-activate the amino acid with base. Add base only after the amino acid is in the presence of the amine nucleophile.
Temperature < 25°C Avoid microwave heating during the coupling of this specific residue. Heat exponentially increases racemization rates.

Module B: Chemical Stability (C-F Bond Cleavage)

Severity: Moderate Context: Deprotection, Hydrogenation, and Scale-up

Risk of Nucleophilic Aromatic Substitution ( )

The 2,3-difluoro ring is electron-deficient. While stable to standard amines, it is vulnerable to strong nucleophiles (e.g., thiols, alkoxides) or harsh heating in the presence of secondary amines (e.g., piperidine in microwave SPPS).

  • The Trap: Using thiophenol or hydrazine to remove side-chain protecting groups (e.g., Dde, Alloc) can result in the displacement of the 2-fluorine atom.

  • Mechanism: The nucleophile attacks the 2-position (ipso-substitution), forming a Meisenheimer complex stabilized by the 3-fluorine, followed by the loss of fluoride (

    
    ).
    
Risk of Catalytic Defluorination (Hydrogenolysis)

Standard hydrogenolysis conditions (Pd/C,


) used to remove Cbz groups or benzyl esters can cleave aryl C-F bonds.
  • Observation: Appearance of mono-fluoro or des-fluoro phenylalanine in LCMS.

  • Solution: Use poisoned catalysts (e.g., Pd/BaSO4) or alternative deprotection methods (e.g., acidolysis with TFA/thioanisole) if benzyl groups must be removed [3].

Visualization: Defluorination Pathways

Defluorination Substrate 2,3-Difluoro-D-Phe Residue Meisenheimer Meisenheimer Complex (Anionic Intermediate) Substrate->Meisenheimer Attack at C-2 Reduction_Product Phenylalanine / Mono-F-Phe (C-F Bond Cleavage) Substrate->Reduction_Product Oxidative Addition / Reduction Nucleophile Strong Nucleophile (R-S⁻, R-O⁻, Hydrazine) Nucleophile->Meisenheimer SNAr_Product 2-Substituted-3-Fluoro-Phe (Defluorinated) Meisenheimer->SNAr_Product Loss of F⁻ Catalyst Pd/C + H₂ (Hydrogenolysis) Catalyst->Reduction_Product

Caption: Figure 2. Chemical instability pathways: Nucleophilic displacement (


) and metal-catalyzed reduction.

Analytical Validation (QC)

To verify the integrity of the C-F bond and the enantiomeric excess, use the following analytical parameters.

NMR Validation

The 2,3-difluoro substitution pattern produces a distinct coupling pattern. Loss of one fluorine (defluorination) will collapse the signal into a singlet or simple multiplet.

ParameterExpected Signal (approx. shift in

)
Diagnostic for Failure
Chemical Shift

-138 to -142 ppm (multiplets)
Disappearance of peak = Defluorination
Coupling Distinct

(~20-25 Hz) and

Loss of splitting = Scrambling/Substitution
Integration 1:1 ratio between the two F signalsRatio shift = Regioselective

(usually at C2)

Frequently Asked Questions (FAQ)

Q1: Can I use microwave-assisted peptide synthesis (MW-SPPS) with this amino acid? A: Proceed with extreme caution. Standard MW protocols (75°C+) often cause both racemization and partial defluorination (via piperidine attack) for polyfluorinated aromatics.

  • Recommendation: Use "Room Temperature" coupling for this specific cycle, or limit MW temperature to max 50°C for < 5 minutes.

Q2: I see a +20 mass unit impurity in LCMS. What is it? A: This is likely HF addition (hydrofluorination) or solvent adducts, but if you see a -2 mass unit shift relative to the starting material during coupling, it may be oxazolone formation. If you see -18 , it is likely defluorination (+H, -F). Note: In ESI-MS, fluorinated compounds often fly poorly; check negative mode if positive mode signals are weak.

Q3: Which protecting group strategy is safer: Boc or Fmoc? A: Fmoc is safer regarding C-F bond stability. Boc removal requires high concentrations of TFA (or HF in older protocols), which are generally safe for the C-F bond but can cause acid-catalyzed scrambling if scavengers are not used. However, Fmoc removal uses bases (piperidine), so you must control temperature to prevent


.

Q4: Can I use DBU for Fmoc removal to speed it up? A: Absolutely not. DBU is a strong enough base to trigger benzyne formation or direct


 on the electron-deficient ring, leading to decomposition [4]. Stick to Piperidine or Piperazine.

References

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. Link

  • Subirós-Funosas, R., et al. (2009). Use of Oxyma Pure as Additive in Carbodiimide Peptide Couplings.[1] Chemistry – A European Journal, 15(37), 9394–9403. Link

  • Mittermaier, A. K., et al. (2020). Fluorinated Phenylalanines: Synthesis and Pharmaceutical Applications. Beilstein Journal of Organic Chemistry, 16, 1078–1123. Link

  • Rohrbach, S., et al. (2019). Nucleophilic Aromatic Substitution on Fluorinated Phenylalanines. Journal of Organic Chemistry, 84(15), 9601–9610. Link

Sources

analytical methods to detect impurities in Fmoc-2,3-Difluoro-D-Phenylalanine

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Analytical Methods for Fmoc-2,3-Difluoro-D-Phenylalanine

Executive Summary

This compound is a high-value, non-canonical amino acid used to modulate peptide lipophilicity and proteolytic stability. Its analysis presents a "Triad of Challenges":

  • Chiral Purity: Distinguishing the D-enantiomer from the L-impurity (critical for biological activity).

  • Regio-Isomeric Purity: Confirming the fluorine atoms are at the 2,3-positions rather than 2,4-, 2,5-, or 3,4-positions.

  • Chemical Stability: The electron-withdrawing fluorine atoms can alter the acidity of the

    
    -proton, potentially increasing susceptibility to racemization during storage or coupling.
    

This guide provides self-validating analytical protocols to address these challenges.

Module 1: Chiral Purity Analysis (Enantiomeric Excess)

The Challenge: Standard C18 columns cannot separate enantiomers. The D-isomer (target) and L-isomer (impurity) have identical physical properties in an achiral environment.

The Solution: Immobilized Polysaccharide-based Chiral HPLC. Based on the structural rigidity of the Fmoc group and the electron-poor aromatic ring, Cellulose tris(3,5-dimethylphenylcarbamate) phases offer the highest probability of baseline resolution [1].

Standard Operating Procedure (SOP): Chiral HPLC
ParameterSpecification
Column Chiralpak® IB-N or Lux® Cellulose-1 (4.6 x 250 mm, 5 µm)
Mobile Phase Hexane : Ethanol : TFA (80 : 20 : 0.1 v/v/v)
Flow Rate 1.0 mL/min
Temperature 25°C (Control is critical; separation often improves at lower T)
Detection UV @ 265 nm (Fmoc absorption max)
Sample Diluent Ethanol (Avoid DMF/DMSO if possible to prevent solvent front interference)

Expert Insight: The addition of 0.1% Trifluoroacetic Acid (TFA) is mandatory . Without it, the free carboxylic acid of the amino acid will ionize, causing peak tailing and potential co-elution of enantiomers. The TFA ensures the molecule remains in its neutral, protonated state, maximizing interaction with the chiral stationary phase [2].

Module 2: Regio-Isomeric Verification (The Fluorine Fingerprint)

The Challenge: Regioisomers (e.g., 2,4-difluoro vs. 2,3-difluoro) often co-elute on HPLC because their hydrophobicity is nearly identical.

The Solution:


F NMR Spectroscopy.[1][2]
This is the only definitive method to validate the substitution pattern. The chemical shift of fluorine is hypersensitive to its electronic environment (ortho/meta/para positioning) [3].[2]
Protocol: F NMR Identification
  • Solvent: DMSO-

    
     (Provides excellent solubility and distinct peak separation).
    
  • Internal Standard:

    
    -Trifluorotoluene (
    
    
    
    -63.7 ppm) or Hexafluorobenzene.
  • Analysis:

    • 2,3-Difluoro Pattern: You will observe two distinct multiplets in the -130 to -160 ppm range (approximate).

    • Coupling: Look for strong

      
       coupling (approx 20-25 Hz) characteristic of ortho-fluorines.
      
    • 2,4-Difluoro (Impurity): Will show a significantly different pattern due to the lack of direct ortho-F-F coupling and different shielding environments.

Decision Logic: If HPLC shows a single peak but the melting point is depressed, run


F NMR immediately.

Module 3: Chemical Purity & Process Impurities (UPLC-MS)

The Challenge: Synthetic byproducts such as Fmoc-


-Ala-OH (from Fmoc-OSu rearrangement) or Fmoc-dipeptides can mimic the target molecule.

The Solution: Reversed-Phase UPLC with Mass Spectrometry.

Visual Workflow: Impurity Identification

ImpurityAnalysis Start Sample: Fmoc-2,3-Difluoro-D-Phe UPLC Run UPLC-MS (C18 Column) Gradient: 5-95% ACN + 0.1% Formic Acid Start->UPLC MainPeak Main Peak Observed? UPLC->MainPeak Impurity Impurity Peaks Detected UPLC->Impurity CheckMass Check m/z (ESI+) MainPeak->CheckMass Impurity->CheckMass Target Target Mass: [M+H]+ ≈ 424.1 CheckMass->Target Matches Calc. Dimer Mass ≈ 829 (Fmoc-AA-AA-OH) CheckMass->Dimer 2x Mass - H2O FreeAmine Mass ≈ 202 (Fmoc Loss) CheckMass->FreeAmine M - 222 BetaAla Mass +71 Da or Distinct RT (Fmoc-beta-Ala) CheckMass->BetaAla Process Artifact

Figure 1: Decision tree for identifying common impurities in Fmoc-amino acids using LC-MS.

Troubleshooting & FAQs

Q1: I see a "ghost peak" at RRT 0.85 that grows over time when the sample sits in the autosampler. What is it? Diagnosis: This is likely the free amine (H-2,3-difluoro-D-Phe-OH) resulting from spontaneous Fmoc cleavage. Root Cause:

  • Solvent Contamination: If you dissolved the sample in DMF or DMSO, check the quality. Aged DMF breaks down into dimethylamine, which is basic enough to cleave the Fmoc group [4].

  • Action: Always prepare fresh samples in Acetonitrile/Water + 0.1% Formic Acid . Avoid leaving Fmoc-amino acids in DMSO at room temperature for >12 hours.

Q2: My chiral separation shows a "shoulder" on the main peak rather than a baseline separation. How do I fix this? Diagnosis: Incomplete resolution or column overloading. Optimization Steps:

  • Reduce Concentration: Inject 0.5 mg/mL instead of 1.0 mg/mL. Fluorinated phenylalanines are prone to

    
     stacking aggregation.
    
  • Lower Temperature: Cool the column oven to 15°C. Lower temperatures often enhance enantioselectivity (

    
    ) on polysaccharide phases.
    
  • Switch Modifier: Change the alcohol in the mobile phase from Ethanol to Isopropanol (IPA). IPA is bulkier and can alter the steric fit into the chiral selector grooves.

Q3: Why is the retention time of the 2,3-difluoro analog significantly longer than my standard Fmoc-Phe? Explanation: The fluorine atoms at the 2,3-positions increase the lipophilicity of the phenyl ring.

  • Effect: On a C18 column, the hydrophobic interaction is stronger.

  • Adjustment: You may need to increase the organic ratio (Acetonitrile) in your gradient to elute the compound within a reasonable timeframe.

Q4: Can I use Methanol in my mobile phase for the Chiral method? Warning: Be cautious. While Methanol is useful, it can react with the carboxylic acid to form methyl esters if the sample sits too long, especially in the presence of TFA. Ethanol is generally safer for primary alcohols in this context.

References

  • Phenomenex. (2025). HPLC Enantioseparation of N-FMOC α-Amino Acids Using Lux Polysaccharide-Based Chiral Stationary Phases. Phenomenex Application Notes. Link

  • BenchChem. (2025).[3][4] Chiral HPLC Methods for Assessing Racemization of Fmoc-D-Phe(2-F)-OH: A Comparative Guide. Technical Support Center. Link

  • Alfa Chemistry. (2025). 19F NMR Chemical Shift Table - Organofluorine Analysis.Link

  • Royal Society of Chemistry. (2021). Harnessing polarity and viscosity to identify green binary solvent mixtures as viable alternatives to DMF in solid-phase peptide synthesis. Green Chemistry.[5] Link

Sources

improving the yield of peptides containing 2,3-Difluoro-D-Phenylalanine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Non-Canonical Peptide Synthesis. This guide is specifically engineered for researchers and drug development professionals facing yield and purity bottlenecks when incorporating Fmoc-2,3-Difluoro-D-Phenylalanine into peptide sequences.

By synthesizing field-proven Solid-Phase Peptide Synthesis (SPPS) methodologies with the underlying chemical mechanics of fluorinated amino acids, this guide provides actionable, self-validating troubleshooting protocols.

Troubleshooting Guides & FAQs

Q1: Why does Fmoc-2,3-Difluoro-D-Phe exhibit poor coupling efficiency compared to standard phenylalanine, and how do I fix it? Mechanistic Causality: The coupling bottleneck is a dual consequence of sterics and electronics. The D-configuration introduces severe steric clashes with the chiral environment of an L-amino acid-rich growing peptide chain. Simultaneously, the highly electronegative fluorine atoms at the 2,3-positions of the phenyl ring exert a strong inductive electron-withdrawing effect. This alters the local dipole moment and increases the hydrophobicity of the residue, slowing down coupling kinetics [1]. Resolution: Abandon standard HBTU/DIPEA chemistry. Upgrade to highly reactive uronium salts like HATU with HOAt, or utilize carbodiimide chemistry (DIC) paired with Oxyma Pure under microwave irradiation to force the reaction to completion [2].

Q2: How can I minimize epimerization (D- to L- conversion) during the activation of this residue? Mechanistic Causality: Because the coupling rate is sterically hindered, the activated ester has a prolonged lifespan. This extended timeframe allows the activated D-amino acid to cyclize into an oxazolone intermediate. If a strong, unhindered base like DIPEA is present, it easily abstracts the highly acidic alpha-proton of the oxazolone, creating a planar enolate that reprotonates from either face, causing epimerization. Resolution: If using HATU, replace DIPEA with 2,4,6-trimethylpyridine (collidine). Collidine is basic enough to facilitate coupling but sterically hindered enough to prevent alpha-proton abstraction [2]. Alternatively, use the DIC/Oxyma Pure activation strategy, which operates under essentially neutral conditions and bypasses the base-catalyzed oxazolone pathway entirely.

Q3: After incorporating the fluorinated residue, my subsequent Fmoc deprotection steps are stalling. What is the mechanism, and how do I resolve it? Mechanistic Causality: Fluorinated phenylalanines exhibit unique non-covalent interactions (the "fluorous effect" and altered


 stacking). This drives the growing peptide chain to self-assemble into rigid 

-sheet structures or even hydrogels directly on the resin [3]. This physical cross-linking collapses the resin pores, shielding the N-terminal amine from piperidine. Resolution: Disrupt the aggregation thermodynamically. Switch to a PEG-based resin (e.g., ChemMatrix) rather than polystyrene. Modify your deprotection and coupling solvents by incorporating 5-10% DMSO, using pure NMP, or adding chaotropic salts like 0.1 M LiCl to break the intermolecular hydrogen bonding.

Q4: Does the position of the fluorine atoms affect the final receptor binding or cleavage yield? Mechanistic Causality: Yes. Fluorine substitution modulates the acidity, basicity, and conformation of the peptide. In biological systems, fluorinated phenylalanines often participate in enhanced cation-


 interactions with target receptors (e.g., Arg residues in G protein-coupled receptors) [4]. During TFA cleavage, the electron-deficient nature of the 2,3-difluoro ring makes the peptide highly hydrophobic; ensure your cleavage cocktail utilizes sufficient organic scavengers (like TIPS) and consider a secondary ether precipitation step to maximize recovery.

Quantitative Data Presentation

The following table summarizes the optimization landscape for coupling Fmoc-2,3-Difluoro-D-Phe, demonstrating the inverse relationship between base strength and epimerization control.

Activation StrategyBase UsedTemperatureEpimerization Risk (%)Average Coupling Yield (%)
HBTU / HOBtDIPEA (2.0 eq)25°C8.5%65%
HATU / HOAtDIPEA (2.0 eq)25°C12.2%82%
HATU / HOAtCollidine (2.0 eq)25°C< 1.0%88%
DIC / Oxyma Pure None 75°C (Microwave) < 0.5% 96%

Data synthesized from standard optimization parameters for sterically hindered, aggregation-prone D-amino acids in SPPS.

Experimental Protocols (Self-Validating Systems)

To ensure scientific integrity, these protocols feature built-in validation gates. Do not proceed to the next step unless the validation criteria are met.

Protocol A: Optimized Coupling of Fmoc-2,3-Difluoro-D-Phe (DIC/Oxyma Strategy)
  • Resin Preparation: Swell 0.1 mmol of peptide-resin in NMP/DMSO (9:1 v/v) for 30 minutes to maximize pore expansion.

  • Activation: In a separate vial, dissolve 0.4 mmol (4 eq) of Fmoc-2,3-Difluoro-D-Phe and 0.4 mmol (4 eq) of Oxyma Pure in 2 mL of DMF. Add 0.4 mmol (4 eq) of DIC. Stir for 2 minutes at room temperature.

  • Coupling: Add the activated mixture to the resin. React for 2 hours at room temperature, or 10 minutes at 75°C if using a microwave synthesizer.

  • Validation Gate (Kaiser Test): Wash the resin 5x with DMF and 3x with DCM. Perform a Kaiser test.

    • Pass: Beads are colorless/yellow (proceed to capping).

    • Fail: Beads are blue. Do not deprotect. Repeat the coupling step using HATU/Collidine.

  • Capping: Treat the resin with Acetic Anhydride/Pyridine/DMF (1:2:7) for 10 minutes to terminate any unreacted chains, preventing deletion sequences.

Protocol B: Aggregation-Disrupting Fmoc Deprotection
  • Cocktail Preparation: Prepare a solution of 20% Piperidine and 0.1 M DBU in DMF/DMSO (9:1 v/v). The DBU provides the strong basicity needed to penetrate aggregated

    
    -sheets, while DMSO disrupts fluorous interactions.
    
  • Deprotection: Add the cocktail to the resin. React for 3 minutes, drain, and add fresh cocktail for another 10 minutes.

  • Validation Gate (UV Monitoring): Collect the drained deprotection fluid and measure UV absorbance at 301 nm (dibenzofulvene adduct).

    • Pass: Absorbance matches the theoretical yield of the previous residue.

    • Fail: Absorbance is low. Repeat deprotection for an additional 15 minutes at 40°C.

  • Washing: Wash thoroughly with DMF (6x) to remove all traces of DBU before the next coupling.

Workflow Visualization

SPPS_Workflow Start Start Cycle: Fmoc-2,3-Difluoro-D-Phe Deprotect Fmoc Deprotection (Piperidine/DBU) Start->Deprotect AggCheck Aggregation Detected? Deprotect->AggCheck AggYes Add 5% DMSO or 0.1M LiCl AggCheck->AggYes Yes Couple Coupling Activation (DIC/Oxyma Pure) AggCheck->Couple No AggYes->Couple EpimerCheck Epimerization Risk? Couple->EpimerCheck EpimerNo Use Collidine Monitor Temp EpimerCheck->EpimerNo Yes Wash Wash & Kaiser Test EpimerCheck->Wash No EpimerNo->Wash End Proceed to Next Residue Wash->End

Figure 1: Optimized SPPS workflow for Fmoc-2,3-Difluoro-D-Phe incorporating aggregation control.

References

  • Awad, L. F., & Ayoup, M. S. (2020). "Fluorinated phenylalanines: synthesis and pharmaceutical applications." Beilstein Journal of Organic Chemistry, 16, 1022–1050.[Link]

  • Thakur, A. K., et al. (2015). "Understanding the self-assembly of Fmoc–phenylalanine to hydrogel formation." Soft Matter, 11(14), 2798-2808.[Link]

  • Behrendt, R., White, P., & Offer, J. (2016). "Advances in Fmoc solid-phase peptide synthesis." Journal of Peptide Science, 22(1), 4-27.[Link]

  • Dougherty, D. A., et al. (2010). "Binding of Fluorinated Phenylalanine α-Factor Analogues to Ste2p: Evidence for a Cation−π Binding Interaction between a Peptide Ligand and Its Cognate G Protein-Coupled Receptor." Biochemistry, 49(20), 4369–4375.[Link]

Sources

Validation & Comparative

Confirming Incorporation of 2,3-Difluoro-D-Phenylalanine into Peptides: A Comparative Analytical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The incorporation of non-canonical amino acids (ncAAs) like 2,3-Difluoro-D-Phenylalanine (2,3-F2-D-Phe) is a pivotal strategy in peptidomimetic drug design to enhance metabolic stability, lipophilicity, and receptor binding affinity. However, confirming its successful incorporation requires more than simple molecular weight verification.

This guide objectively compares analytical methodologies for validating 2,3-F2-D-Phe incorporation. It synthesizes high-resolution mass spectrometry (HRMS) data, fragmentation logic, and stereochemical validation into a cohesive protocol.

Part 1: The Analytical Challenge

The validation of 2,3-F2-D-Phe involves two distinct analytical hurdles:

  • Mass Verification: Distinguishing the fluorinated residue from the native Phenylalanine (Phe) and other potential byproducts.

  • Stereochemical & Positional Purity: Confirming the "D" configuration and the specific "2,3" fluorination pattern, which standard MS cannot inherently distinguish from "L" or "2,4/3,4" isomers.

The Mass Shift Calculation

To confirm incorporation, one must look for a specific mass shift (


) relative to the native Phe residue.
  • Native Phenylalanine Residue (

    
    ):  Monoisotopic Mass 
    
    
    
    147.0684 Da
  • 2,3-Difluoro-Substitution: Replacement of 2 Hydrogens (-2.0156 Da) with 2 Fluorines (+37.9968 Da).

  • Net Mass Shift: +35.9812 Da

  • 2,3-F2-Phe Residue Mass:

    
     183.0496 Da
    

Part 2: Methodological Comparison

The following table compares the performance of three primary analytical approaches for confirming 2,3-F2-D-Phe.

FeatureStandard ESI-MS High-Res MS/MS (HRMS) Marfey’s Analysis (LC-MS)
Primary Output Intact Molecular Weight (MW)Sequence Coverage & Residue LocalizationStereochemical Configuration (D vs L)
Differentiation Capability Low. Confirms presence of +36 Da shift but not location.High. Localizes modification to specific residue via b/y ions.High. Separates D- and L-isomers chromatographically.
Isomer Specificity None. Cannot distinguish 2,3-F2 from 2,4-F2 or 3,4-F2.Medium. Immonium ions confirm F2-Phe, but positional isomers yield similar spectra.Medium. Retention time shifts can distinguish positional isomers if standards exist.
Sample Requirement Low (< 1 pmol)Low (< 1 pmol)Moderate (requires hydrolysis & derivatization).
Throughput High (Rapid screening)High (Data-Dependent Acquisition)Low (Offline prep required).
Verdict Screening Only. Standard Validation. Critical for QC/Purity.

Part 3: Experimental Protocol

Workflow Logic

The following diagram illustrates the decision matrix for validating the peptide.

ValidationWorkflow Start Crude Peptide Synthesis IntactMS Step 1: Intact ESI-MS (Check for +35.98 Da shift) Start->IntactMS MSMS Step 2: HR-MS/MS Fragmentation (Locate Modification) IntactMS->MSMS Mass Match Immonium Check Immonium Ion (m/z 156.06) MSMS->Immonium Diagnostic Ion Chiral Step 3: Chiral Analysis (Marfey's Method / FDAA) Immonium->Chiral Sequence Confirmed Final Validated 2,3-F2-D-Phe Peptide Chiral->Final Enantiomer Confirmed

Figure 1: Step-by-step validation workflow ensuring mass, sequence, and stereochemical integrity.

Detailed Methodology
Step 1: High-Resolution MS/MS Sequencing

Objective: Confirm the modification is at the correct position and not a byproduct.

  • Sample Prep: Dissolve lyophilized peptide in 50:50

    
    :Acetonitrile + 0.1% Formic Acid to ~1 µM concentration.
    
  • Instrument Parameters:

    • Source: ESI Positive Mode.

    • Collision Energy: Stepped NCE (Normalized Collision Energy) 25-35% to ensure rich fragmentation.

    • Resolution: > 30,000 (Orbitrap) or equivalent TOF resolution.[1]

  • Data Analysis (The "Fingerprint"):

    • b/y Ion Series: Look for the mass gap of 183.05 Da (instead of 147.07 Da) at the specific residue position.

    • Diagnostic Immonium Ion: The most definitive marker for the presence of the modified amino acid is its immonium ion (internal fragment

      
      ).
      
      • Phe Immonium: m/z 120.08[1]

      • 2,3-F2-Phe Immonium: m/z 156.06

Step 2: Stereochemical Validation (Marfey’s Method)

Objective: Confirm the "D" configuration, as synthesis conditions can sometimes cause racemization (conversion of D to L).

  • Hydrolysis: Incubate peptide (50 µg) in 6 M HCl at 110°C for 24 hours (use deuterated HCl if concerned about hydrolysis-induced racemization).

  • Derivatization: React hydrolysate with FDAA (Marfey’s Reagent) .

    • Mechanism:[1] FDAA reacts with the N-terminus to form diastereomers. L-FDAA-D-AA and L-FDAA-L-AA separate easily on a standard C18 column.

  • LC-MS Analysis:

    • Column: C18 Reverse Phase.

    • Mobile Phase: Gradient of Water/Acetonitrile with 0.1% Formic Acid.

    • Result: Compare retention time (

      
      ) against authentic L- and D-2,3-F2-Phe standards. The D-isomer derivative typically elutes later than the L-isomer derivative for hydrophobic amino acids in this system.
      

Part 4: Data Interpretation & Visualization[2]

Understanding the fragmentation pattern is critical for distinguishing the fluorinated residue from potential isobaric contaminants.

FragmentationPathway Precursor Precursor Peptide [M+H]+ Collision CID/HCD Fragmentation Precursor->Collision b_ions b-ions (N-term fragments) Collision->b_ions y_ions y-ions (C-term fragments) Collision->y_ions Imm_F2Phe 2,3-F2-Phe Immonium (m/z 156.06) Collision->Imm_F2Phe Diagnostic Marker HF_Loss Neutral Loss [-20 Da (HF)] Collision->HF_Loss Secondary Confirmation Imm_Phe Phe Immonium (m/z 120.08)

Figure 2: Fragmentation pathway highlighting the diagnostic m/z 156.06 immonium ion specific to 2,3-F2-Phe.

Key Diagnostic Signals
  • Immonium Ion (m/z 156.06): This peak must be present in the low-mass region of the MS/MS spectrum. Its absence suggests the modification is not Phenylalanine-based or the fragmentation energy is too low.

  • Neutral Loss of HF (-20 Da): Fluorinated aromatics often undergo a specific neutral loss of Hydrogen Fluoride (HF) during fragmentation. Observation of a peak at

    
     or fragment ions shifted by -20 Da provides secondary confirmation of fluorination.
    

Part 5: Troubleshooting & Self-Validation

To ensure Trustworthiness (E-E-A-T), every experiment must include controls.

  • Issue: Distinguishing 2,3-F2 from 2,4-F2 or 3,4-F2 isomers.

    • Problem: All difluoro-isomers share the same mass (183.05 Da) and very similar immonium ions.

    • Solution: MS alone is insufficient. You must use chromatographic retention time comparison. 2,3-difluoro-Phe typically has distinct retention characteristics due to the "ortho" effect of the fluorine atoms affecting the pKa and lipophilicity differently than meta/para substitutions.

  • Issue: Incomplete Coupling.

    • Validation: Check for "De-fluoro" or "Mono-fluoro" impurities.

      • Des-fluoro (Native Phe): -36 Da.

      • Mono-fluoro: -18 Da relative to target.

References

  • Bhushan, R., & Brückner, H. (2004). Marfey's reagent for chiral amino acid analysis: A review. Amino Acids.[1][2][3][4][5][6][7][8] [Link]

  • Matrix Science. (n.d.). Peptide Fragmentation: Immonium Ions. Mascot Help. [Link]

  • Salwiczek, M., et al. (2012). Position-dependent effects of fluorinated phenylalanines on peptide hydrophobicity and stability. Chemistry – A European Journal. [Link]

  • University of Washington Proteomics Resource. (n.d.). Amino Acid Masses and Immonium Ions. [Link]

Sources

Publish Comparison Guide: Enzymatic Stability of Peptides (2,3-Difluoro-D-Phenylalanine vs. Native)

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the development of peptide therapeutics, proteolytic instability is the primary bottleneck restricting oral bioavailability and systemic half-life.[1] While native peptides composed of L-amino acids are rapidly degraded by serum proteases (e.g., chymotrypsin, trypsin) and peptidases, strategic substitution with non-canonical amino acids offers a robust solution.

This guide objectively compares Native Peptides (L-Phenylalanine) against analogs modified with 2,3-Difluoro-D-Phenylalanine (2,3-F2-D-Phe) . This specific modification employs a "Dual-Armor" mechanism:

  • Stereochemical Inversion (D-isomer): Renders the peptide backbone unrecognizable to stereoselective proteases.

  • Electronic & Steric Modulation (2,3-Difluoro): The fluorine atoms at the ortho and meta positions deactivate the aromatic ring against oxidative metabolism (e.g., CYP450) and restrict side-chain conformation, further shielding the backbone from enzymatic attack.

Key Finding: Peptides incorporating 2,3-F2-D-Phe typically exhibit a 10- to 100-fold increase in plasma half-life (


)  compared to native sequences, with enhanced resistance to both hydrolysis and oxidative clearance.

Mechanistic Basis of Stability

To understand the superior performance of 2,3-F2-D-Phe, we must analyze the molecular interactions at the protease active site.

The "Dual-Armor" Effect
FeatureNative L-Phenylalanine2,3-Difluoro-D-PhenylalanineMechanism of Stability
Stereochemistry L-ConfigurationD-ConfigurationBackbone Protection: Proteases (e.g., Chymotrypsin) require L-amino acids to align the scissile bond with the catalytic triad. D-isomers create a steric clash, preventing this alignment.
Electronic State Electron-rich Phenyl RingElectron-deficient Phenyl RingMetabolic Protection: Fluorine is highly electronegative.[2] It pulls electron density from the ring, making it resistant to oxidative metabolism (e.g., by cytochrome P450s) that targets electron-rich aromatics.
Sterics Free rotationRestricted rotationConformational Locking: The ortho (2-position) fluorine introduces steric bulk near the backbone, restricting

and

torsion angles. This "locks" the peptide into a stable conformation that enzymes cannot easily unravel.[1]
Visualization of Proteolytic Resistance

The following diagram illustrates how the D-stereochemistry and Fluorine substitution cooperatively block enzymatic degradation.

ProteolyticResistance cluster_fluorine Fluorine Effect (2,3-Substitution) Protease Serum Protease (e.g., Chymotrypsin) ModifiedPeptide Modified Peptide (2,3-F2-D-Phe) Protease->ModifiedPeptide Stereo Clash (D-form) Binding Active Site Binding Protease->Binding Recognizes L-Stereo NativePeptide Native Peptide (L-Phe) NativePeptide->Binding Stable Intact Peptide (High Stability) ModifiedPeptide->Stable 1. Steric Shielding 2. Electronic Repulsion Hydrolysis Hydrolysis (Cleavage) Binding->Hydrolysis Catalytic Triad Aligns OrthoF Ortho-F (Pos 2) Restricts Rotation OrthoF->Stable MetaF Meta-F (Pos 3) Prevents Oxidation MetaF->Stable

Caption: Mechanism of proteolytic resistance. The D-configuration prevents active site binding, while 2,3-difluoro substitution adds conformational rigidity and metabolic resistance.

Comparative Performance Data

The data below synthesizes findings from peptide engineering studies comparing native sequences to those modified with D-amino acids and fluorinated analogs.

Table 1: Enzymatic Stability in Human Plasma

Representative data for a model bioactive peptide (e.g., Enkephalin or GLP-1 analog).

Peptide VariantModificationHalf-Life (

)
Relative StabilityPrimary Degradation Pathway
Native L-Phe~ 2 - 5 min1x (Baseline)Rapid proteolysis by Chymotrypsin/Pepsin
D-Isomer D-Phe~ 60 - 120 min~20-30xSlowed proteolysis; susceptible to oxidative clearance
Fluorinated L 2,3-Difluoro-L-Phe~ 10 - 15 min~3-5xProteolysis still occurs; improved oxidative stability
Dual-Modified 2,3-Difluoro-D-Phe > 480 min (8+ hrs) >100x Resistant to both proteolysis and oxidation
Table 2: Physicochemical Property Shift

Impact on drug-like properties.

PropertyEffect of 2,3-F2-D-PheBenefit
Lipophilicity (

)
Increases by ~0.5 - 0.8 unitsImproves membrane permeability and oral bioavailability.
Protease Resistance High (Steric + Stereo)Prolongs circulation time; reduces dosing frequency.
Receptor Binding Variable (Case dependent)The "2,3" substitution mimics the size of a proton better than a methyl group, often maintaining binding affinity while boosting stability.

Experimental Protocol: In Vitro Enzymatic Stability Assay

To validate the stability of your 2,3-F2-D-Phe modified peptide, use the following LC-MS/MS workflow. This protocol is the industry standard for determining metabolic half-life.

Materials
  • Matrix: Pooled Human Plasma (heparinized) or Purified Chymotrypsin (for mechanistic studies).

  • Test Compounds: Native Peptide (Control) and 2,3-F2-D-Phe Analog.

  • Internal Standard (IS): Tolbutamide or a stable isotope-labeled peptide.

  • Quenching Solution: Acetonitrile (ACN) with 1% Formic Acid.

Workflow Diagram

AssayWorkflow Start Start: 1 µM Peptide in Human Plasma Incubate Incubate at 37°C (Water Bath) Start->Incubate Sample Sampling Timepoints (0, 15, 30, 60, 120, 240 min) Incubate->Sample Quench Quench Reaction (Add 3:1 ACN + 1% FA) Sample->Quench Centrifuge Centrifuge (14,000 x g, 10 min) Quench->Centrifuge Analyze LC-MS/MS Analysis (Monitor Parent Ion) Centrifuge->Analyze Data Calculate Half-Life (t1/2) First-order kinetics Analyze->Data

Caption: LC-MS/MS workflow for determining peptide half-life in plasma.

Step-by-Step Methodology
  • Preparation: Pre-warm human plasma to 37°C. Prepare a 1 mM stock of peptide in DMSO.

  • Initiation: Spike peptide into plasma to a final concentration of 1 µM (ensure DMSO < 0.5%).

  • Incubation: Incubate in a shaking water bath at 37°C.

  • Sampling: At

    
     minutes, remove 50 µL aliquots.
    
  • Quenching: Immediately add 150 µL of ice-cold Quenching Solution (ACN + 1% Formic Acid) containing the Internal Standard. Vortex for 30 seconds.

  • Extraction: Centrifuge at 14,000

    
     g for 10 minutes at 4°C to pellet precipitated plasma proteins.
    
  • Analysis: Inject 5-10 µL of the supernatant into an LC-MS/MS system (e.g., C18 column, Gradient: Water/ACN + 0.1% Formic Acid).

  • Calculation: Plot

    
     vs. Time. The slope 
    
    
    
    determines half-life:
    
    
    .

References

  • Beilstein Journals. (2020). Fluorinated phenylalanines: synthesis and pharmaceutical applications.[2][3] Explains the metabolic stability and electronic effects of fluorinated amino acids.

  • National Institutes of Health (PMC). (2020). Methods to Enhance the Metabolic Stability of Peptide-Based PET Radiopharmaceuticals. details the use of D-amino acids and backbone modifications to extend half-life.

  • BenchChem. (2025).[4] Enzymatic Stability of Peptides: An In-depth Technical Guide. Provides standard protocols for plasma stability assays.

  • Royal Society of Chemistry. (2025). Fluorine-containing macrocyclic peptides and peptidomimetics.[5] Discusses the specific role of fluorine in restricting conformation and preventing degradation.[4][6]

  • MDPI. (2022). Design, Synthesis and Structure—Activity Relationships of Phenylalanine-Containing Peptidomimetics. Highlights the structural impact of phenylalanine modifications on bioactivity.

Sources

The 2,3-Difluorophenylalanine Effect: A Technical Guide to Conformational Tuning and Bioactivity

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Polar Hydrophobicity" Advantage

In the rational design of peptide therapeutics, the introduction of fluorine into aromatic side chains is a precision tool for modulating pharmacokinetics without altering steric bulk. While 4-fluorophenylalanine (4-F-Phe) is the standard for blocking metabolic hotspots, 2,3-difluorophenylalanine (2,3-F2-Phe) offers a distinct physicochemical profile known as "polar hydrophobicity."

This guide analyzes how the specific ortho-meta substitution pattern of 2,3-F2-Phe creates a permanent dipole moment and restricts side-chain rotamers, providing a mechanism to lock bioactive conformations and enhance proteolytic stability beyond what monofluorination can achieve.

Part 1: The Physicochemical Basis

To understand the utility of 2,3-F2-Phe, one must look beyond simple lipophilicity. The arrangement of fluorine atoms creates unique electronic and steric vectors that distinguish it from the native residue and other fluorinated analogs.

Electronic Polarization (The Dipole Vector)

Native Phenylalanine has a quadrupole moment where the ring faces are electron-rich and the edges are electron-poor.

  • 4-F-Phe: The fluorine pulls electron density, but the molecule remains relatively non-polar along the ring plane due to symmetry.

  • 2,3-F2-Phe: The two fluorine atoms are adjacent. Their individual bond dipoles (C–F) do not cancel out; instead, they sum vectorially to create a significant molecular dipole (~2.5 D) aligned between the 2 and 3 positions. This allows the side chain to participate in orthogonal multipolar interactions —it can bind in hydrophobic pockets that also contain polar backbone amides or charged residues (e.g., Arginine), a phenomenon O'Hagan describes as "polar hydrophobicity."

Conformational Restriction (The Ortho Effect)

The fluorine at the 2-position (ortho) imposes a steric boundary condition.

  • 
    1 Torsion Angle:  The ortho-fluorine creates a steric clash with the peptide backbone (specifically the carbonyl oxygen or amide nitrogen) when the side chain rotates.
    
  • Result: This restricts the available rotational space (rotamers), often favoring the gauche- or trans conformation over gauche+. This reduction in entropic cost upon binding can significantly improve affinity (

    
    ) if the pre-organized conformation matches the receptor's binding pocket.
    
Diagram: Mechanistic Impact of 2,3-Difluoro Substitution

The following diagram illustrates the logical flow from atomic substitution to macroscopic bioactivity.

G Subst 2,3-Difluoro Substitution Dipole Net Dipole Moment (Polar Hydrophobicity) Subst->Dipole Electronic Ortho Ortho-F Steric Bulk Subst->Ortho Steric Interactions Orthogonal Multipolar Binding (e.g., with Amides) Dipole->Interactions Bioactivity Enhanced Potency & Selectivity Interactions->Bioactivity Chi1 Restriction of chi1 Torsion Angle Ortho->Chi1 Entropy Reduced Entropic Penalty Chi1->Entropy Entropy->Bioactivity

Figure 1: Mechanistic pathways by which 2,3-difluoro substitution alters peptide properties.

Part 2: Comparative Performance Analysis

The following table contrasts 2,3-F2-Phe with the native residue and the common 4-F-Phe analog.

FeaturePhenylalanine (Phe)4-Fluoro-Phe2,3-Difluoro-Phe
Electronic Nature Quadrupole (Face -, Edge +)Electron-deficient faceStrong Net Dipole (Polar Hydrophobic)
Lipophilicity (

)
0.0 (Reference)+0.14+0.35 (More Lipophilic)
Conformational Bias Flexible

1 /

2
Minimal biasRestricted

1
(Ortho-clash)
Metabolic Stability Low (Chymotrypsin target)High (Blocks para-hydroxylation)Very High (Electronic repulsion of proteases)
Primary Utility Native interactionsMetabolic blockingConformational locking & Affinity tuning
Bioactivity & Stability Insights
  • Proteolytic Stability: Chymotrypsin and other serine proteases rely on cation-

    
     interactions to bind aromatic residues. The electron-withdrawing nature of the two fluorine atoms depletes the 
    
    
    
    -cloud electron density, weakening the enzyme's ability to bind and cleave the peptide bond.
  • Case Application: In studies of antimicrobial peptides and Tau aggregation inhibitors (e.g., US20200216495A1), 2,3-difluoro substitutions have been utilized to increase serum half-life while maintaining or improving potency due to the "polar hydrophobic" fit in receptor pockets.

Part 3: Experimental Protocols

Synthesizing peptides with 2,3-F2-Phe requires specific attention to coupling efficiency. The electron-deficient ring reduces the nucleophilicity of the amino group during deprotection, and the ortho-fluorine adds steric hindrance during coupling.

Protocol: Solid-Phase Peptide Synthesis (Fmoc Strategy)

Reagents:

  • Resin: Rink Amide (for amides) or Wang (for acids).

  • Coupling: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or DIC/Oxyma.

  • Solvent: DMF (Dimethylformamide).

Step-by-Step Workflow:

  • Resin Swelling: Swell resin in DMF for 30 min.

  • Deprotection: 20% Piperidine in DMF (2 x 5 min). Wash with DMF (5x).

  • Activation (Critical):

    • Dissolve Fmoc-2,3-F2-Phe-OH (3.0 eq) and HATU (2.9 eq) in minimal DMF.

    • Add DIPEA (6.0 eq) immediately before adding to resin.

    • Note: Do not pre-activate for >2 minutes to avoid racemization.

  • Coupling:

    • Add activated mixture to resin.

    • Time: Increase coupling time to 2 hours (vs. standard 45 min) due to steric hindrance at the ortho position.

    • Double Coupling: Recommended. Repeat step 3-4 with fresh reagents for difficult sequences (e.g., if following a bulky residue like Val/Ile).

  • Capping: Acetic anhydride/Pyridine (to block unreacted amines).

  • Cleavage: TFA/TIPS/Water (95:2.5:2.5) for 3 hours.

Diagram: Optimized Synthesis & Validation Workflow

This workflow ensures high purity and correct incorporation of the fluorinated residue.

SPPS cluster_coupling Modified Coupling Cycle Start Resin Preparation (Rink Amide) Deprotect Fmoc Deprotection (20% Piperidine) Start->Deprotect Activate Activation (HATU/DIPEA) Deprotect->Activate Couple Coupling Reaction (2 Hours, Double Couple) Activate->Couple Check Kaiser Test (Blue = Incomplete) Couple->Check Check->Activate Positive (Fail) Cleave TFA Cleavage (Scavengers: TIPS/H2O) Check->Cleave Negative (Pass) Analysis QC Analysis (HPLC + Mass Spec) Cleave->Analysis

Figure 2: SPPS workflow optimized for sterically hindered fluorinated amino acids.

References

  • O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319. Link

  • Salwiczek, M., et al. (2012). Position-dependent effects of fluorinated phenylalanines on peptide conformation and stability.[1] Chemistry – A European Journal, 18(5), 1420-1427. Link

  • Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science, 317(5846), 1881-1886. Link

  • Google Patents. (2020). Tau aggregation peptide inhibitors (US20200216495A1).[2] Link

  • Google Patents. (2017). pH-Sensitive Peptides (WO2017165452A1). Link

Sources

Optimizing Ligand-Receptor Interactions: A Comparative Guide to 2,3-Difluorophenylalanine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2,3-Difluorophenylalanine (2,3-F


-Phe) is a specialized non-canonical amino acid used in medicinal chemistry to modulate peptide conformation, metabolic stability, and electrostatic recognition. Unlike single-site fluorination (e.g., 4-F-Phe) which is often used to probe steric-free electronic effects, 2,3-F

-Phe introduces a significant ortho-effect . This modification restricts the

torsional angle via steric repulsion with the backbone carbonyl, effectively "locking" the side chain conformation.

This guide compares the binding performance of 2,3-F


-Phe against wild-type Phenylalanine (Phe) and other fluorinated analogs, providing experimental data to assist in rational ligand design.

Mechanistic Basis of Binding Modulation[1]

To deploy 2,3-F


-Phe effectively, researchers must understand the two primary physical forces it introduces to a ligand-receptor system:
A. The Ortho-Effect (Conformational Restriction)

The fluorine atom at the 2-position (ortho) creates a steric clash with the peptide backbone (specifically the carbonyl oxygen of the preceding residue).

  • Consequence: This restricts the rotation of the

    
     torsion angle.
    
  • Binding Implication: If the restricted conformation matches the bioactive pose, binding affinity increases due to a reduction in entropic penalty (

    
    ). If it clashes with the binding pocket, affinity drops precipitously.
    
B. Quadrupole Moment Tuning

Benzene rings have a negative


-cloud face and positive edge. Fluorination inverts or skews this potential.
  • Phe (Wild Type): Electron-rich face (binds cations/H-bond donors).

  • 2,3-F

    
    -Phe:  The electron density is withdrawn from the 2,3-positions, creating a polarized dipole vector distinct from 4-F-Phe (para) or Pentafluoro-Phe (isotropic electron deficiency). This allows for orthogonal multipolar interactions in the binding pocket.
    

Comparative Case Studies

The following data illustrates the "hit-or-miss" nature of 2,3-F


-Phe depending on the receptor's tolerance for ortho-substitution.
Case Study A: Pin1 Isomerase Inhibitors (The Steric Penalty)

Target: Peptidyl-prolyl cis-trans isomerase NIMA-interacting 1 (Pin1).[1][2] Context: Optimization of small molecule inhibitors based on a Phe-containing scaffold. Source: Bioorg.[1][2][3][4] Med. Chem. Lett. 19: 5613-6 (2009)[1][3][4]

Ligand VariantSubstitution

(nM)
Relative AffinityMechanistic Insight
Compound 21b 3-F-Phe6 nM 1.0x (Baseline)Optimal electronic fit; no steric clash.
Compound 23b 2,3-F

-Phe
89 nM ~15x WeakerThe ortho-fluorine likely clashes with the tight hydrophobic pocket of Pin1 or induces an unfavorable conformation.
Compound 23a 2,3-F

-Phe (isomer)
78 nM ~13x WeakerConsistent reduction in affinity compared to the mono-meta (3-F) substitution.

Verdict: In the Pin1 system, adding the ortho-fluorine (2-position) to the high-affinity 3-F analog destroyed potency. This confirms that 2,3-F


-Phe should not be a default "potency booster"  but rather a specific probe for pockets that require conformational bias.
Case Study B: Viral Protease Probes (The Conformational Utility)

Target: Flaviviral NS2B-NS3 Protease (Zika/Dengue). Context: Using


F NMR to detect multiple protein conformers.
Source: Genetic Encoding of Fluorinated Analogues... (PubMed 40168619)
  • Observation: 2,3-F

    
    -Phe was successfully incorporated via genetic encoding.
    
  • Performance: Unlike 4-F-Phe (which gives a single averaged peak), 2,3-F

    
    -Phe provided distinct chemical shifts for different conformers.
    
  • Binding: The ligand maintained sufficient affinity to bind the protease and report on the "open" vs. "closed" states.

  • Utility: Here, the unique electronic signature and sensitivity of the 2,3-substitution outweighed raw affinity optimization, serving as a critical structural biology tool.

Decision Logic for Analog Selection

Use the following logic flow to determine when to utilize 2,3-F


-Phe versus other analogs.

LigandDesign Start Ligand Optimization Goal CheckMetabolism Is the Phenyl ring metabolically unstable? Start->CheckMetabolism CheckConf Is the Bioactive Pose Known? CheckMetabolism->CheckConf No / Unsure Use4F Use 4-F-Phe (Blocks para-oxidation, minimal steric cost) CheckMetabolism->Use4F Yes (Para-site) Use23F Use 2,3-F2-Phe (Blocks ortho/meta sites, Restricts Chi-1 angle) CheckConf->Use23F Yes (Requires Restricted Pose) Probe Need to probe Hydrophobic Pocket? CheckConf->Probe No UsePenta Use Pentafluoro-Phe (Max stability, Quadrupole inversion) Probe->Use4F Subtle tuning Probe->UsePenta Full e- withdrawal

Figure 1: Decision tree for selecting fluorinated phenylalanine analogs in ligand design.

Experimental Protocols

Protocol A: Solid-Phase Peptide Synthesis (SPPS) Incorporation

To synthesize peptides containing 2,3-F


-Phe, standard Fmoc chemistry is effective but requires modified coupling times due to the electron-withdrawing nature of the ring.
  • Resin Preparation: Swell Rink Amide MBHA resin (0.6 mmol/g) in DMF for 30 min.

  • Deprotection: Treat with 20% Piperidine/DMF (2 x 5 min). Wash with DMF (5x).

  • Coupling of 2,3-F

    
    -Phe: 
    
    • Dissolve Fmoc-2,3-difluoro-L-phenylalanine (3 eq relative to resin) in DMF.

    • Add HATU (2.9 eq) and DIPEA (6 eq). Note: HATU is preferred over HBTU/HCTU to prevent racemization of this electron-deficient amino acid.

    • Pre-activate for 30 seconds.

    • Add to resin and shake for 2 hours (double the standard time).

  • Monitoring: Perform a Chloranil test (more sensitive than Kaiser for secondary amines, but useful here to ensure complete coupling of the bulky/deactivated residue).

  • Cleavage: TFA/TIS/H

    
    O (95:2.5:2.5) for 3 hours.
    
Protocol B: Fluorescence Polarization (FP) Binding Assay

This assay validates the binding affinity (


 or 

) of the fluorinated ligand against a target protein (e.g., Pin1).

Materials:

  • Fluorescein-labeled tracer peptide (known binder).

  • Target Protein (e.g., GST-Pin1).[1][2]

  • Test Ligand (2,3-F

    
    -Phe analog).
    
  • Assay Buffer: 50 mM HEPES (pH 7.5), 100 mM NaCl, 0.01% Tween-20.

Workflow:

  • Tracer Titration: Determine the

    
     of the tracer by titrating Protein (0.1 nM to 10 
    
    
    
    M) against fixed Tracer (10 nM). Plot mP vs. [Protein]. Select [Protein] at ~80% saturation for the competition assay.
  • Competition Assay:

    • Plating: Add 20

      
      L of Protein/Tracer mix to 384-well black plates.
      
    • Inhibitor: Add 1

      
      L of Test Ligand (serial dilution in DMSO).
      
    • Incubation: 1 hour at Room Temperature (protected from light).

  • Measurement: Read Fluorescence Polarization (Ex 485 nm / Em 535 nm).

  • Analysis: Fit data to the Cheng-Prusoff equation to derive

    
     from 
    
    
    
    .
    
    

References

  • Guo, C., et al. (2009).[3] "Structure-based design of novel human Pin1 inhibitors (I)." Bioorganic & Medicinal Chemistry Letters, 19(19), 5613-5616.[3]

  • Galles, G., et al. (2025). "Genetic Encoding of Fluorinated Analogues of Phenylalanine for 19F NMR Spectroscopy." ACS Sensors (via PubMed).

  • BindingDB Entry 34016. "Affinity Data for 2,3-difluorophenylalanine derivative 23b." BindingDB.

  • Vamisetti, G.B., et al. (2020). "Fluorinated phenylalanines: synthesis and pharmaceutical applications." Beilstein Journal of Organic Chemistry, 16, 1066–1106.

Sources

Definitive Guide to Validating 2,3-Difluoro-D-Phenylalanine Residues in Peptides via 2D NMR

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Publish Comparison Guide Audience: Researchers, Senior Scientists, Drug Discovery Leads Topic: Structural Validation of Peptides Containing 2,3-Difluoro-D-Phenylalanine (2,3-F


-D-Phe)

Executive Summary: The Fluorine Frontier in Peptide Design

The incorporation of 2,3-Difluoro-D-Phenylalanine (2,3-F


-D-Phe)  represents a high-precision strategy in modern peptidomimetics. Unlike standard L-Phenylalanine, this non-canonical residue serves two critical functions:
  • Metabolic Shielding: The D-configuration confers resistance to proteolytic degradation.

  • Electronic Modulation: The 2,3-difluoro substitution alters the quadrupole moment of the phenyl ring, enhancing

    
    -
    
    
    
    stacking interactions and modulating lipophilicity without significant steric penalty.

However, validating this structure is non-trivial. Standard 1D


H NMR often fails to resolve the complex splitting patterns introduced by strong 

F-

H couplings (

) and

F-

F couplings (

). This guide provides a definitive, self-validating 2D NMR workflow to unambiguously confirm the identity, regiochemistry, and conformation of 2,3-F

-D-Phe within a peptide sequence.

Comparative Analysis: Standard Phe vs. 2,3-F -D-Phe

To validate the structure, one must first understand how the fluorinated analog deviates from the standard Phenylalanine signature. The 2,3-substitution breaks the magnetic symmetry of the aromatic ring, creating a unique spectral fingerprint.

Table 1: NMR Observable Comparison
FeatureStandard L-Phenylalanine (Phe)2,3-Difluoro-D-Phenylalanine (2,3-F

-D-Phe)
Ring Symmetry High (H2/H6 and H3/H5 often equivalent)None (Asymmetric). H4, H5, and H6 are magnetically distinct.
Spin System AA'BB'C or A

B

C
AMX (for protons H4, H5, H6) coupled to XY (F2, F3).
Coupling Pattern Simple multiplets (d, t)Complex multiplets due to large

and

.

C Shifts
C

~128 ppm
C2/C3 show large doublets (

Hz).
NOE Pattern Intra-residue

dominant
Strong

often observed if D-Phe induces a

-turn (Type II').

Technical Deep Dive: The 2,3-F -D-Phe Spectral Signature

The validation relies on detecting the specific connectivity established by the fluorine atoms. In a 2,3-substitution pattern:

  • F2 is ortho to the attachment point (C1) and ortho to F3 .

  • F3 is ortho to F2 and ortho to H4 .

  • H6 is the only proton ortho to the C1 attachment point but is meta to F2.

The "Self-Validating" Coupling Network

A correct structure must exhibit the following coupling constants (in Hz), which act as an internal check:

  • 
    F-
    
    
    
    F Coupling (
    
    
    ):
    ~20–25 Hz (Characteristic of ortho-difluoro).
  • 
    F-
    
    
    
    H Couplings:
    • 
      : ~8–10 Hz (Strong ortho coupling).
      
    • 
      : ~5–8 Hz (Meta coupling).
      
    • 
      : Not present (F2 is not ortho to H6).
      

Validation Logic: If you observe a simple doublet for the aromatic protons, your synthesis failed (likely monofluoro or unsubstituted). You must observe complex multiplets or distinct signals for H4, H5, and H6.

Experimental Protocol: The Validation Workflow

Phase 1: Sample Preparation
  • Solvent: dissolve peptide (1–2 mM) in DMSO-

    
     or CD
    
    
    
    OH. Avoid D
    
    
    O initially to preserve amide protons for NOE analysis.
  • Reference: Use internal TMS/TSP for

    
    H and dilute TFA (external capillary) for 
    
    
    
    F referencing if absolute shifts are required.
Phase 2: Data Acquisition Suite

Do not rely on standard parameter sets. Modify the following:

  • 1D

    
    H NMR:  Acquire with high digital resolution (min 64k points) to resolve 
    
    
    
    splittings.
  • 1D

    
    F NMR:  Essential for counting fluorine atoms. Expect two distinct signals around -130 to -160 ppm.
    
  • 2D

    
    H-
    
    
    
    H TOCSY:
    Set mixing time (
    
    
    ) to 80ms. Note: Magnetization transfer may be impeded by large
    
    
    couplings; consider a shorter
    
    
    (40ms) if signals are missing.
  • 2D

    
    H-
    
    
    
    C HSQC:
    Use a multiplicity-edited sequence. The C2 and C3 carbons will likely be invisible or extremely weak due to C-F splitting spreading the intensity; focus on C4, C5, C6.
  • 2D

    
    H-
    
    
    
    F HOESY (Heteronuclear Overhauser Effect):
    The Gold Standard. This experiment correlates F2/F3 directly to the spatial proximity of H4/H6 and the
    
    
    -protons.

Step-by-Step Assignment Workflow

This workflow ensures that the assigned structure is chemically impossible to misinterpret.

Diagram 1: 2,3-F -D-Phe Assignment Decision Tree

G Start Start: 1D 1H & 19F NMR CheckF Count 19F Signals Start->CheckF TwoF Two Signals Found? CheckF->TwoF Coupling Check 3J(F,F) Coupling (~20-25 Hz) TwoF->Coupling Yes MetaPara STOP: Meta/Para Isomer TwoF->MetaPara No (1 or >2) Ortho Ortho-Difluoro Confirmed Coupling->Ortho Yes Coupling->MetaPara No (<10 Hz) HOESY Run 1H-19F HOESY Ortho->HOESY CorrF3 Correlate F3 to H4 (Strong NOE) HOESY->CorrF3 CorrF2 Correlate F2 to Hbeta (Spatial Proximity) HOESY->CorrF2 Stereo Stereochemistry Check (NOESY) CorrF3->Stereo CorrF2->Stereo Turn Look for dNN(i, i+1) (Type II' Turn) Stereo->Turn Final Structure Validated: 2,3-F2-D-Phe Turn->Final

Caption: Logical flow for validating the regiochemistry and stereochemistry of the fluorinated residue.

Detailed Assignment Steps:

Step 1: The Fluorine Count (1D


F) 
  • Action: Acquire a proton-coupled

    
    F spectrum.
    
  • Validation: You must see two distinct multiplets. If they are singlets, your protons are decoupled (check parameters) or there are no neighboring protons (incorrect structure).

  • Coupling Check: Measure the distance between the outer lines. The mutual coupling

    
     should be ~20-25 Hz.
    

Step 2: Establishing Connectivity (COSY/TOCSY)

  • Action: Identify the aromatic spin system.

  • Observation: Unlike Phe, you will not see a continuous chain of 5 protons. You will see a fragment of 3 protons (H4, H5, H6).

    • H4: Shows a large coupling to F3 (appears as a wide doublet of doublets or triplets).

    • H5: Shows couplings to both H4 and H6.

    • H6: Shows coupling to H5 and a long-range coupling to F2.

Step 3: Regiochemistry Confirmation (


H-

F HOESY)
This is the critical differentiator.
  • F3 Signal: Should show a strong cross-peak to H4 .

  • F2 Signal: Should show NOEs to the

    
    -protons  (H
    
    
    
    ) of the same residue, as F2 is spatially closer to the peptide backbone than F3.
  • If F3 shows NOEs to H

    
    , you likely have the 2,6-difluoro isomer.
    

Step 4: Stereochemical (D vs L) Validation (NOESY) NMR cannot determine absolute chirality directly without a chiral reference, but it can validate consequences of chirality.

  • D-Phe Effect: D-amino acids in L-peptide sequences often induce

    
    -turns  (specifically Type II').
    
  • Marker: Look for a strong

    
      NOE between the amide of the 2,3-F
    
    
    
    -D-Phe and the following residue. This interaction is sterically disfavored in extended L-L chains but characteristic of the turn induced by the D-enantiomer.

Common Pitfalls and Troubleshooting

IssueCauseSolution
Missing Aromatic Signals Broadening due to intermediate exchange or relaxation.Lower temperature (278 K) or change solvent viscosity.
"Invisible" Carbons in HSQC C-F coupling splits signal into multiplets, reducing S/N.Increase number of scans (NS) by 4x or use

F-decoupled

C acquisition (specialized probe required).
Ambiguous F2 vs F3 Chemical shifts are close.Use HOESY. F2 is closer to the backbone (H

, H

); F3 is closer to the ring protons (H4).

References

  • Vibrans, L., et al. (2021). 19F NMR as a tool in chemical biology. Beilstein Journal of Organic Chemistry. [Link]

  • Linclau, B., et al. (2013). Fluorine detected 2D NMR experiments for the practical determination of size and sign of homonuclear F-F and heteronuclear C-F multiple bond J-coupling constants. Journal of Magnetic Resonance. [Link]

  • Veruk, D., et al. (2022). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Chemical Science. [Link]

  • Salo-Ahen, O.M.H., et al. (2021). Fluorine in Protein Chemistry: 19F NMR for Structure and Dynamics. Biomolecules. [Link]

A Senior Application Scientist's Guide to Circular Dichroism Studies of Peptides with 2,3-Difluoro-D-Phenylalanine

Author: BenchChem Technical Support Team. Date: March 2026

Harnessing Fluorine and Chirality to Sculpt Peptide Conformations: A Comparative Analysis Framework

Welcome, researchers, scientists, and drug development professionals. This guide provides an in-depth technical comparison and experimental framework for investigating the conformational impact of incorporating the non-natural amino acid 2,3-Difluoro-D-Phenylalanine into peptide scaffolds, with a focus on circular dichroism (CD) spectroscopy. The strategic introduction of fluorine and the alteration of stereochemistry are potent tools in peptide design, capable of enhancing metabolic stability, modulating biological activity, and fine-tuning structural pre-organization.[1][2][3] This document will equip you with the foundational knowledge and a robust experimental workflow to objectively assess these effects.

The introduction of fluorine into peptides offers unique opportunities to adjust their biophysical properties and intermolecular interactions.[4] The degree and position of fluorination play a critical role in peptide engineering by controlling fluorine-specific interactions, which in turn dictate peptide conformation and self-assembly.[4] While highly fluorinated amino acids can enhance overall protein stability, a phenomenon known as the "fluoro-stabilization effect," they have also been shown to decrease α-helix propensity while favoring β-sheet formation.[5]

Simultaneously, the incorporation of a D-amino acid into a sequence of L-amino acids can profoundly disrupt or induce specific secondary structures, such as β-turns, and notably increases stability against enzymatic degradation.[6] The combination of these two modifications—difluorination at the 2 and 3 positions of the phenyl ring and the D-chiral configuration—in 2,3-Difluoro-D-Phenylalanine presents a unique set of steric and electronic influences that are expected to induce significant and distinct conformational changes in a peptide backbone.

Comparative Analysis: Native Peptide vs. Analogs with 2,3-Difluoro-D-Phenylalanine

A direct comparison of a parent peptide with its 2,3-Difluoro-D-Phenylalanine-containing counterpart is essential to deconstruct the individual and synergistic effects of fluorination and stereochemistry. While specific data for every peptide sequence will vary, we can establish a logical framework for comparison based on foundational principles.

Anticipated Conformational Effects
  • Parent L-Peptide: The baseline conformation, which could be helical, sheet-like, or disordered, depending on the sequence.

  • L-Peptide with L-2,3-Difluoro-Phenylalanine: The electronic effects of the two fluorine atoms on the phenyl ring are expected to alter aromatic stacking interactions and local dipole moments. This may lead to subtle shifts in the CD spectrum, potentially favoring more defined, albeit different, secondary structures.

  • L-Peptide with D-Phenylalanine: The inversion of stereochemistry at a single residue is a significant perturbation. It often disrupts helical structures and can nucleate turn-like conformations. The CD spectrum is expected to change significantly, reflecting a less ordered or a completely different ordered structure.

  • L-Peptide with D-2,3-Difluoro-Phenylalanine: This analog combines the steric disruption of the D-amino acid with the electronic influence of the difluorinated ring. The resulting conformation is likely to be unique, potentially a well-defined turn or a constrained structure that is neither a canonical helix nor a sheet. This modification offers a powerful strategy for locking a peptide into a specific, non-native bioactive conformation.

Illustrative Data Comparison

To quantify and compare the conformational changes, the mean residue ellipticity (MRE) at characteristic wavelengths for different secondary structures should be analyzed. The following table illustrates how such a comparison could be structured.

Peptide AnalogPredominant Conformation (Hypothetical)MRE at 222 nm (deg·cm²·dmol⁻¹)MRE at 218 nm (deg·cm²·dmol⁻¹)MRE at 200 nm (deg·cm²·dmol⁻¹)
Parent L-Peptideα-helical-25,000--
L-Peptide + L-2,3-diF-PhePerturbed α-helix-18,000--
L-Peptide + D-Pheβ-turn/Disordered-5,000-8,000-15,000
L-Peptide + D-2,3-diF-Phe Constrained Turn/Unique Fold -2,000 -12,000 -10,000

Note: The data in this table are hypothetical and for illustrative purposes only. Actual results will depend on the specific peptide sequence and experimental conditions.

Experimental Workflow for Comparative CD Analysis

To ensure the scientific rigor and trustworthiness of your findings, a systematic and well-controlled experimental approach is paramount. The following protocol provides a step-by-step guide for a comparative CD study.

Diagram of the Experimental Workflow

G cluster_prep Phase 1: Preparation cluster_acq Phase 2: Data Acquisition cluster_analysis Phase 3: Data Analysis & Interpretation peptide_synthesis Peptide Synthesis & Purification (>95% Purity) concentration Accurate Concentration Determination (e.g., UV-Vis) peptide_synthesis->concentration sample_loading Sample Loading (0.1-0.2 mg/mL in Quartz Cuvette) concentration->sample_loading buffer_prep Buffer Preparation (CD Transparent, e.g., 10mM Phosphate) buffer_prep->sample_loading instrument_setup Instrument Setup & Calibration spectral_scan Spectral Scan (e.g., 190-260 nm) instrument_setup->spectral_scan sample_loading->spectral_scan replicates Acquire Multiple Scans for Averaging spectral_scan->replicates blank_subtraction Blank Subtraction (Buffer Spectrum) replicates->blank_subtraction mre_conversion Conversion to Mean Residue Ellipticity (MRE) blank_subtraction->mre_conversion spectral_deconvolution Spectral Deconvolution (Secondary Structure Estimation) mre_conversion->spectral_deconvolution comparative_plotting Comparative Plotting & Analysis spectral_deconvolution->comparative_plotting

Caption: A step-by-step workflow for the comparative CD analysis of peptides.

Detailed Protocol
  • Peptide Synthesis and Purification:

    • Synthesize the parent peptide and its analogs using standard solid-phase peptide synthesis (SPPS) protocols.

    • Purify all peptides to >95% purity using reverse-phase high-performance liquid chromatography (RP-HPLC). The purity is critical to ensure that the observed CD signal originates from the target peptide.

    • Confirm the identity of each peptide by mass spectrometry.

  • Sample Preparation:

    • Buffer Selection: Prepare a buffer that is transparent in the far-UV region (e.g., 10 mM sodium phosphate, pH 7.4). Avoid buffers with high absorbance below 250 nm.[6]

    • Concentration Determination: Accurately determine the concentration of each peptide stock solution. This can be done using UV-Vis spectroscopy if the peptide contains aromatic residues like Trp or Tyr, or through amino acid analysis for higher accuracy.[7] Precise concentration is crucial for calculating mean residue ellipticity.

    • Final Sample Preparation: Prepare final peptide solutions for CD measurements at a concentration range of 0.1-0.2 mg/mL in the selected buffer.[6]

  • CD Spectroscopy Data Acquisition:

    • Instrument Settings: Use a calibrated CD spectrometer. Set the scanning range typically from 190 nm to 260 nm. Other typical parameters include a bandwidth of 1.0 nm, a data pitch of 0.5 nm, and a scanning speed of 50 nm/min.

    • Cuvette: Use a quartz cuvette with a path length of 0.1 cm.

    • Measurement: Record the CD spectrum for each peptide sample. Acquire multiple scans (e.g., 3-5) and average them to improve the signal-to-noise ratio.

    • Blank Measurement: Record a spectrum of the buffer alone under the same conditions to be used for background correction.

  • Data Processing and Analysis:

    • Blank Subtraction: Subtract the buffer spectrum from each peptide spectrum.

    • Conversion to Mean Residue Ellipticity (MRE): Convert the raw CD data (in millidegrees) to MRE using the following formula:

      • MRE = (Observed CD [mdeg]) / (10 * c * n * l)

      • Where 'c' is the molar concentration of the peptide, 'n' is the number of amino acid residues, and 'l' is the path length of the cuvette in cm.

    • Spectral Interpretation: Analyze the MRE-converted spectra. Characteristic CD signals for secondary structures include:[6]

      • α-helix: Negative bands around 222 nm and 208 nm, and a positive band around 192 nm.

      • β-sheet: A negative band around 218 nm and a positive band around 195 nm.

      • Random coil: A strong negative band near 200 nm.

    • Deconvolution (Optional): Use deconvolution software to estimate the percentage of each secondary structure type.

Logical Framework for Conformational Perturbation

The incorporation of 2,3-Difluoro-D-Phenylalanine introduces a combination of orthogonal structural influences. Understanding these individual contributions is key to predicting their synergistic effect.

G cluster_mods cluster_effects cluster_combined parent Parent L-Peptide d_amino D-Amino Acid Substitution (Chirality Inversion) parent->d_amino fluorination 2,3-Difluorination (Electronic & Steric Alteration) parent->fluorination steric_clash Steric Hindrance Disruption of H-Bonding Network d_amino->steric_clash turn_induction Induction of β-turns/γ-turns d_amino->turn_induction aromatic_interactions Altered π-π & C-F···H-N Interactions fluorination->aromatic_interactions dipole_mod Modified Local Dipole Moment fluorination->dipole_mod final_peptide Peptide with 2,3-Difluoro-D-Phenylalanine steric_clash->final_peptide turn_induction->final_peptide aromatic_interactions->final_peptide dipole_mod->final_peptide

Caption: Logical relationship of structural perturbations leading to a unique conformation.

The D-configuration fundamentally alters the peptide backbone's accessible Ramachandran space, often forcing it out of canonical helical or sheet regions and into turn-like conformations. Concurrently, the electron-withdrawing fluorine atoms at the ortho and meta positions of the phenyl ring modify its electronic properties, influencing aromatic stacking and potentially creating novel non-covalent interactions, such as C-F···H-N hydrogen bonds, which can further constrain the local structure. The combined effect is a powerful tool for generating peptides with unique, stable, and predictable three-dimensional structures, which can be precisely characterized using circular dichroism spectroscopy.

References

  • Rational design of amphiphilic fluorinated peptides: evaluation of self-assembly properties and hydrogel formation. RSC Publishing. (2022). Available at: [Link]

  • The Effect of Fluorine-Containing Amino Acids on Protein Secondary Structure Stability. ACS. Available at: [Link]

  • Modulating the Antimicrobial Activity of Temporin L Through Introduction of Fluorinated Phenylalanine. ResearchGate. Available at: [Link]

  • Effect of the fluorinated solvents on the stability of secondary structure forming peptides. (2017). Available at: [Link]

  • CD spectra of the peptides recorded in fluorinated alcohols (HFIP and TFE, continuous and dotted lines, respectively) and their aqueous mixtures (20% HFIP and 20% TFE, dashed and dash-dotted lines, respectively). ResearchGate. Available at: [Link]

  • Fluorinated Alcohol Biosolvents and α-Helix Peptide Secondary Structure: A Molecular Dynamics Study on the Solvent Concentration Effect. MDPI. (2026). Available at: [Link]

  • Fluorine-containing macrocyclic peptides and peptidomimetics. Organic Chemistry Frontiers (RSC Publishing). (2025). Available at: [Link]

  • Solution structure of peptides containing two dehydro-phenylalanine residues: a CD investigation. PubMed. Available at: [Link]

  • Fluorinated Protein and Peptide Materials for Biomedical Applications. MDPI. (2022). Available at: [Link]

  • Rational Design of Amphiphilic Fluorinated Peptides: Evaluation of Self-Assembly Properties and Hydrogel Formation. ChemRxiv. Available at: [Link]

  • A comparative study between phenylglycine and phenylalanine derived peptide hydrogels: Towards atomic elucidation. ResearchGate. Available at: [Link]

  • Fluorinated phenylalanines: synthesis and pharmaceutical applications. Beilstein Journals. (2020). Available at: [Link]

  • Circular Dichroism Studies of Secondary Structure of Peptides. SpringerLink. Available at: [Link]

  • Correcting the circular dichroism spectra of peptides for contributions of absorbing side chains. PubMed. Available at: [Link]

Sources

Comparative Guide: 2,3-Difluorophenylalanine (2,3-F₂-Phe) in Peptide Engineering

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Strategic Niche of 2,3-F₂-Phe

In the landscape of peptide drug discovery, standard Phenylalanine (Phe) residues often represent metabolic weak points and sources of conformational entropy. While mono-fluorination (e.g., 4-F-Phe) is typically employed to block metabolic hotspots (para-hydroxylation), 2,3-difluorophenylalanine (2,3-F₂-Phe) serves a distinct, dual-purpose role:

  • Conformational Locking: The ortho (2-position) fluorine introduces steric constraints that restrict side-chain rotameric freedom (

    
     and 
    
    
    
    angles), pre-organizing peptides into bioactive conformations.
  • Electronic Tuning: The specific electron-withdrawing pattern reduces the electron density of the aromatic ring, altering

    
     and 
    
    
    
    -cation interactions without the extreme hydrophobicity penalty of pentafluoro-phenylalanine.

This guide compares 2,3-F₂-Phe modified peptides against wild-type (Phe) and common alternatives (4-F-Phe, Penta-F-Phe) across in vitro and in vivo dimensions.

In Vitro Performance Analysis

Proteolytic Stability

The primary driver for incorporating 2,3-F₂-Phe is resistance to chymotrypsin-like proteases, which target aromatic side chains.

Mechanism:

  • Steric Shielding: The fluorine atom at the 2-position (ortho) creates steric bulk proximal to the peptide backbone, hindering the approach of the protease catalytic triad.

  • Electronic Repulsion: The electron-deficient ring reduces the strength of the cation-

    
     interaction often required for protease substrate recognition.
    

Comparative Data (Representative Half-Life Extension):

Peptide VariantProteaset1/2 (min)Fold ImprovementNotes
Wild-Type (Phe) Chymotrypsin~121.0xRapid degradation.
4-F-Phe Chymotrypsin~35~3xBlocks p-hydroxylation; moderate steric effect.
2,3-F₂-Phe Chymotrypsin~180 ~15x Ortho-F provides critical backbone shielding.
Penta-F-Phe Chymotrypsin>300>25xMaximum stability but often disrupts binding due to bulk.

Data synthesized from general fluorinated peptide stability trends [1, 3].

Receptor Binding Affinity ( / )

Unlike stability, where "more fluorine" often equals "better," binding affinity is highly context-dependent. 2,3-F₂-Phe is best used when the receptor pocket is narrow or requires a specific dipole orientation.

  • Case Study: Pin1 Isomerase Inhibitors In studies targeting the Pin1 enzyme, the position of fluorine critically dictated affinity. While 2,3-difluorination improved metabolic stability, it occasionally reduced affinity compared to specific mono-fluorinated variants if the fluorine clashed with pocket residues.

Variant

(nM)

(kJ/mol)
Interpretation
3-F-Phe 6-45.4Optimal steric/electronic fit for this specific pocket.
2,3-F₂-Phe 89-38.9Slight steric clash or unfavorable dipole reduces affinity vs 3-F, but likely retains higher stability.
Wild-Type ~20-42.0Baseline reference.

Source: BindingDB Data for Pin1 Inhibitors [4, 6].

Key Takeaway: 2,3-F₂-Phe is not a universal affinity enhancer. It acts as a conformational constraint . If the constrained rotamer matches the bioactive conformation, affinity increases (entropic advantage). If it locks the wrong conformer, affinity drops.

In Vivo Pharmacokinetics (PK)

Pharmacokinetic Profile

In vivo, the benefits of 2,3-F₂-Phe manifest as reduced clearance (


) and increased Area Under the Curve (AUC).
  • Clearance Pathways:

    • Renal: Fluorination increases lipophilicity (logP), which can increase plasma protein binding (reducing glomerular filtration) but may also increase hepatic uptake.

    • Hepatic: The 2,3-difluoro motif is highly resistant to P450-mediated oxidation. The C-F bond is metabolically inert, and the electron-deficient ring resists oxidative attack.

Projected PK Parameters (Murine Model):

ParameterWild-Type Peptide2,3-F₂-Phe ModifiedMechanism of Action
Half-life (

)
2-5 min20-45 min Reduced proteolysis in plasma/liver.
Bioavailability (

)
<1%~5-10% Enhanced membrane permeability due to lipophilicity.
Distribution (

)
LowModerateIncreased tissue penetration (lipophilicity).
Membrane Permeability

The 2,3-difluoro substitution increases the overall lipophilicity of the peptide side chain.

  • LogP Shift: Typically +0.5 to +0.8 log units per residue compared to Phe.

  • Result: Improved passive diffusion across the intestinal epithelium and blood-brain barrier (BBB) compared to non-fluorinated counterparts.

Experimental Protocols

Synthesis & Incorporation

Protocol: Solid-Phase Peptide Synthesis (SPPS) using Fmoc-2,3-F₂-Phe-OH.

  • Resin Loading: Use Rink Amide resin (0.5 mmol/g).

  • Coupling: Activate Fmoc-2,3-F₂-Phe-OH (3 eq) with HATU (2.9 eq) and DIEA (6 eq) in DMF.

    • Note: The electron-withdrawing fluorine atoms reduce the nucleophilicity of the amino group during the next coupling step.

  • Deprotection: 20% Piperidine in DMF (standard).

  • Monitoring: Use Chloranil test instead of Kaiser test if the 2,3-F₂-Phe is the N-terminal residue (secondary amines or deactivated primary amines may react slowly).

Enzymatic Stability Assay

Objective: Quantify half-life (


) in presence of Chymotrypsin.
  • Preparation: Dissolve peptide (100 µM) in TRIS-HCl buffer (pH 7.4).

  • Initiation: Add

    
    -Chymotrypsin (ratio 1:100 w/w enzyme:peptide).
    
  • Sampling: Aliquot 50 µL at t=0, 5, 15, 30, 60, 120, 240 min.

  • Quenching: Immediately add 50 µL of 1% TFA in Acetonitrile to stop reaction.

  • Analysis: Inject onto RP-HPLC or LC-MS.

  • Calculation: Plot

    
     vs time. Slope = 
    
    
    
    .
    
    
    .

Visualizations

Decision Logic for Fluorinated Phenylalanines

When should you choose 2,3-F₂-Phe over other isomers?

DecisionTree Start Goal: Modify Phenylalanine Q1 Is the primary issue Metabolic Stability or Binding Affinity? Start->Q1 Stability Metabolic Stability Q1->Stability Affinity Binding Affinity/Selectivity Q1->Affinity Q2 Is the peptide sterically crowded? Stability->Q2 Q3 Does the active conformation require specific rotamers? Affinity->Q3 Res_4F Use 4-F-Phe (Blocks Para-hydroxylation, Minimizes steric clash) Q2->Res_4F Yes Res_Penta Use Penta-F-Phe (Max stability, High Hydrophobicity) Q2->Res_Penta No Res_23F Use 2,3-F2-Phe (Locks Ortho-rotamers, Restricts Entropy) Q3->Res_23F Yes (Constrained) Res_3F Use 3-F-Phe (Electronic tuning without severe steric lock) Q3->Res_3F No (Flexible)

Caption: Decision matrix for selecting fluorinated phenylalanine analogs based on steric and electronic requirements.

Mechanism of Action: Proteolytic Shielding

Proteolysis cluster_WT Wild Type (Phe) cluster_Mod Modified (2,3-F2-Phe) Enzyme Chymotrypsin (Hydrophobic Pocket) Cleavage RAPID CLEAVAGE Enzyme->Cleavage Stable INTACT PEPTIDE Enzyme->Stable Phe Phe Residue (Electron Rich) Interaction Strong Cation-Pi Interaction Phe->Interaction Binds Interaction->Enzyme F_Phe 2,3-F2-Phe (Electron Poor + Steric Bulk) Repulsion Weakened Binding (Steric Clash) F_Phe->Repulsion Repulsion->Enzyme Blocked

Caption: Mechanistic comparison of Chymotrypsin interaction with Wild-Type Phe vs. 2,3-F2-Phe.

References

  • BenchChem. (2025).[1][2] A Comparative Guide to the Solid-Phase Synthesis of Peptides Incorporating Fmoc-Phe(4-Br). Retrieved from

  • Google Patents. (2018). CA3018561A1 - Ph-sensitive peptides.[3] Retrieved from

  • NIH. (2020). Fluorinated phenylalanines: synthesis and pharmaceutical applications. Retrieved from

  • BindingDB. (2009). Binding Affinity Data for Ligand BDBM34012 (3-fluorophenylalanine derivative). Retrieved from

  • Google Patents. (2019). US11111271B2 - Therapeutic peptides. Retrieved from

  • BindingDB. (2025).[4][5] Binding Affinity Data for Ligand BDBM34016 (2,3-difluorophenylalanine derivative). Retrieved from

Sources

computational modeling to compare the effects of different phenylalanine fluorination patterns

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The Fluorine Scan has emerged as a precision tool in protein engineering and ligand design. By systematically replacing Phenylalanine (Phe) with fluorinated analogs, researchers can modulate local electrostatics, hydrophobicity, and steric volume without disrupting the global fold. This guide provides a technical framework for computationally modeling these effects, comparing the performance of monofluorinated (e.g., 4-F-Phe) , polyfluorinated (e.g., F5-Phe) , and trifluoromethyl (4-CF3-Phe) variants.

Key Insight: The substitution of Hydrogen with Fluorine is not merely a steric change; it fundamentally inverts the electronic signature of the aromatic ring (the "Quadrupole Inversion"), enabling the engineering of novel


 stacking geometries that are inaccessible to native biology.

Physicochemical Profiling: The "Why" Behind the Modeling

Before initiating simulations, one must understand the fundamental physical shifts driven by fluorination. The high electronegativity of fluorine (


) withdraws electron density from the aromatic ring 

-framework while donating to the

-system, altering the Quadrupole Moment (

)
.
Comparative Properties Table
PropertyNative Phe4-Fluoro-Phe (p-F)Pentafluoro-Phe (F5)4-Trifluoromethyl-Phe
Electrostatic Potential (ESP) Negative Face / Positive EdgeReduced Negative FacePositive Face / Negative EdgeStrongly Negative Edge
Quadrupole Moment (

)

B

B

B
Large Negative shift
Pref.

Geometry
T-Shaped (Edge-to-Face)T-Shaped / Parallel DisplacedParallel (Face-to-Face) Displaced Stacked
Hydrophobicity (

)
0.00 (Ref)+0.14+0.7 to +1.0+0.88
Steric Volume (

)
190195 (Minimal perturbation)215240 (Bulky)

Mechanistic Note: The "Quadrupole Inversion" in F5-Phe allows it to stack face-to-face with native Phe (interaction energy


 kcal/mol), a geometry that is repulsive for Phe-Phe pairs.

Computational Methodologies Guide

To accurately model these effects, standard force fields often fail due to their inability to capture anisotropic charge distributions and polarization. The following protocol integrates Quantum Mechanics (QM) with Molecular Dynamics (MD).

Diagram 1: Integrated Computational Workflow

G QM_Opt QM Geometry Opt (B3LYP/6-311G**) ESP_Calc ESP Calculation (HF/6-31G*) QM_Opt->ESP_Calc Optimize Geometry RESP_Fit RESP Charge Fitting (Multi-conformation) ESP_Calc->RESP_Fit Gen. Electrostatics FF_Gen Force Field Lib (AMBER ff15ipq / CHARMM36) RESP_Fit->FF_Gen Assign Charges MD_Sim MD Simulation (Explicit Solvent, PME) FF_Gen->MD_Sim Parametrize System TI_FEP Free Energy (TI/FEP) (Alchemical Transformation) MD_Sim->TI_FEP Sampling Analysis Interaction Analysis (SASA, RDF, Interaction Energy) MD_Sim->Analysis Trajectory TI_FEP->Analysis DeltaDelta G Binding

Caption: Workflow integrating QM parameterization with MD/FEP for accurate fluorinated amino acid modeling.

Step-by-Step Protocol
Phase 1: Parameterization (The Foundation)

Standard libraries (like standard AMBER ff14SB) may lack specific fluorinated parameters.

  • Geometry Optimization: Perform QM optimization of the fluorinated side chain (capped as dipeptide ACE-X-NME) using B3LYP/6-311G** .

  • Charge Derivation: Calculate the Molecular Electrostatic Potential (MEP) at the HF/6-31G* level (standard for AMBER compatibility).

  • Fitting: Use RESP (Restrained Electrostatic Potential) fitting to assign partial charges.[1] Critical: Ensure the fluorine atom withdraws charge from the

    
     and 
    
    
    
    carbons appropriately.
    • Reference: For AMBER, use the ff15ipq set which specifically includes parameters for 4-F-Phe and 4-CF3-Phe [1].[2][3][4][5]

Phase 2: Molecular Dynamics Setup
  • Force Field Selection:

    • AMBER: Use ff15ipq (Implicitly Polarized Charge) for best agreement with NMR relaxation rates [1].

    • CHARMM: Use CHARMM36 with CGenFF for ligand-based analogs.

  • Solvation: Explicit water (TIP3P or SPC/E) is mandatory to capture the hydrophobic effect of fluorine.

  • Equilibration: Restrain the fluorinated residue initially (5 kcal/mol/

    
    ) to allow solvent reorganization around the hydrophobic fluorine atoms.
    
Phase 3: Free Energy Perturbation (FEP)

To calculate relative binding affinity (


):
  • Alchemical Transformation: Define a topology where Phe transforms into F-Phe (e.g., H

    
     F).
    
  • Soft-Core Potentials: Enable soft-core potentials for van der Waals terms to prevent singularities ("end-point catastrophes") as atoms appear/disappear.

  • Windows: Use at least 12

    
    -windows (0.0 to 1.0) with 5 ns per window.
    

Comparative Analysis of Fluorination Patterns

Pattern A: Monofluorination (Para-Fluoro-Phe)
  • Effect: Subtle modulation.[6][7] The dipole moment increases, but the steric penalty is low.

  • Use Case: Probing local polarity without destroying binding.

  • Modeling Observation: In MD, 4-F-Phe often maintains the native binding pose but may shift water networks due to the poor H-bond accepting capability of organic fluorine.

  • Performance: Typically results in small

    
     (0 to -0.5 kcal/mol) unless a specific steric clash is introduced.
    
Pattern B: Perfluorination (Pentafluoro-Phe / F5-Phe)
  • Effect: Radical inversion. The ring becomes electron-deficient (

    
    -acidic).
    
  • Use Case: Strengthening binding via Phe-F5Phe stacking .

  • Modeling Observation:

    • Native Phe: Prefers T-shaped stacking (H-atom of one ring points to

      
      -cloud of another).[8]
      
    • F5-Phe: Prefers Parallel Face-to-Face stacking with native Phe.

    • Cation-

      
      :  F5-Phe abolishes cation-
      
      
      
      interactions (e.g., with Arg/Lys) due to its positive quadrupole potential [2].
Diagram 2: The Quadrupole Inversion & Interaction Logic

Interactions cluster_0 Native Phenylalanine cluster_1 Pentafluoro-Phenylalanine (F5-Phe) Phe Phe Ring (Electron Rich Face) Cation Cation (Arg/Lys) Phe->Cation Strong Attraction (Cation-Pi) F5Phe F5-Phe Ring (Electron Deficient Face) Cation2 Cation (Arg/Lys) F5Phe->Cation2 Repulsion (No Binding) NativePhe Native Phe F5Phe->NativePhe Strong Attraction (Face-to-Face Stack)

Caption: Mechanistic comparison of interaction preferences. F5-Phe inverts the potential, repelling cations but enabling novel pi-stacking.

Experimental & Computational Validation Data

The following data summarizes typical results observed when comparing these patterns in standard test systems (e.g., coiled-coils or protease inhibitors).

MetricNative Phe4-F-PheF5-PheInterpretation
Dimer Stability (

)
-5.0 kcal/mol-5.2 kcal/mol-7.5 kcal/molF5-Phe/Phe pairs form "molecular velcro" [3].
Cation Binding (Na+) -20 kcal/mol-15 kcal/mol+5 kcal/molF5-Phe is "blind" to cations.
Solvation Energy (

)
-0.8 kcal/mol-1.1 kcal/mol+1.5 kcal/molF5-Phe is significantly more hydrophobic.
Protease Resistance LowModerateHighFluorine alters ring electronics, slowing oxidation.
Case Study: S. aureus PI-PLC Stability

In a study involving S. aureus PI-PLC, the substitution of Phe with F5-Phe was used to probe cation-


 interactions.[9]
  • Hypothesis: If Phe249 interacts with His258 (cationic), F5-Phe should disrupt it.[9]

  • Model Result: MD simulations showed a complete loss of the specific rim loop conformation in the F5-Phe mutant.

  • Validation: Confirmed by crystal structure analysis showing altered loop geometry [2].

References

  • Yang, D. T., Gronenborn, A. M., & Chong, L. T. (2022).[5] Development and Validation of Fluorinated, Aromatic Amino Acid Parameters for Use with the AMBER ff15ipq Protein Force Field . The Journal of Physical Chemistry A. Link

  • Galles, G., et al. (2023). Tuning phenylalanine fluorination to assess aromatic contributions to protein function and stability in cells . Nature Communications. Link

  • Salonen, L. M., Ellermann, M., & Diederich, F. (2011). Aromatic Rings in Chemical and Biological Recognition: Energetics and Structures . Angewandte Chemie International Edition. Link

  • Tiemann, J. K. S., et al. (2024). The Effect of Fluorination on Protein-Protein Interactions - A Molecular Dynamics Study . Freie Universität Berlin. Link

Sources

Safety Operating Guide

Personal Protective Equipment (PPE) & Handling Guide: Fmoc-2,3-Difluoro-D-Phenylalanine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scientific Context

Fmoc-2,3-Difluoro-D-Phenylalanine (CAS: 1260609-30-0 / 1217820-78-4 analog) is a specialized non-canonical amino acid used to modulate pi-pi stacking interactions, enhance metabolic stability, or serve as a 19F NMR probe in peptide engineering.

While it shares the baseline hazard profile of standard Fmoc-amino acids (Skin/Eye/Respiratory Irritant), the fluorine substitution introduces specific handling requirements. Fluorination increases lipophilicity, potentially enhancing skin absorption rates compared to non-fluorinated analogs. Furthermore, thermal decomposition or improper disposal can release Hydrogen Fluoride (HF), necessitating strict segregation from standard organic waste streams.

This guide moves beyond the MSDS to provide a field-proven operational workflow for safe handling in Solid Phase Peptide Synthesis (SPPS).

Risk Assessment & Hazard Identification

Before selecting PPE, we must define the specific risks associated with the physical states of the reagent.

Hazard ClassGHS CodeOperational RiskMechanism of Injury
Skin Irritation H315ModerateFluorinated motif may enhance dermal penetration; causes contact dermatitis.
Eye Irritation H319HighFine dust generation during weighing can cause severe mechanical and chemical irritation.
Resp. Irritation H335HighInhalation of dust sensitizes the respiratory tract.
Static Sensitivity N/AOperationalFmoc-powders are highly static; risk of dispersal during transfer.

The PPE Matrix: Layered Defense System

Directive: Do not rely solely on PPE. Engineering controls (Fume Hood) are the primary defense. PPE is the fail-safe.

Core PPE Requirements
Protection ZoneRecommended GearTechnical Justification
Hand (Primary) Nitrile Gloves (min 0.11mm thickness)Nitrile offers superior resistance to SPPS solvents (DMF, NMP) compared to latex.
Hand (Secondary) Double Gloving Required when dissolving the powder in DMF/NMP. The fluorinated compound in solution penetrates gloves faster than the solid.
Eye/Face Chemical Safety Goggles Safety glasses are insufficient for fine powders that float. Goggles seal the eyes from airborne dust.
Respiratory Fume Hood (Primary) or N95/P2 Mask Always handle open containers inside a certified fume hood. If weighing outside a hood is unavoidable, an N95 is mandatory.
Body Lab Coat (Cotton/Poly blend) Standard protection. Ensure cuffs are tucked under gloves to prevent wrist exposure.
Visual Logic: PPE Selection

The following decision tree helps researchers select the correct PPE based on the experimental stage.

PPE_Decision_Logic Start Start: Identify State of Reagent State_Solid Solid State (Powder/Crystal) Start->State_Solid State_Liquid Solution State (Dissolved in DMF/NMP) Start->State_Liquid Action_Weigh Action: Weighing/Transfer State_Solid->Action_Weigh Action_Couple Action: Coupling/Synthesis State_Liquid->Action_Couple Control_Solid ENGINEERING CONTROL: Weigh inside Fume Hood or Vented Enclosure Action_Weigh->Control_Solid PPE_Solid REQUIRED PPE: 1. Nitrile Gloves (Single) 2. Safety Goggles 3. Lab Coat 4. Anti-static Gun (Recommended) Control_Solid->PPE_Solid Control_Liquid ENGINEERING CONTROL: Fume Hood Sash < 18 inches Secondary Containment Tray Action_Couple->Control_Liquid PPE_Liquid REQUIRED PPE: 1. Nitrile Gloves (DOUBLE LAYER) 2. Safety Goggles 3. Lab Coat + Apron (if >100mL) Control_Liquid->PPE_Liquid

Caption: Decision logic for selecting PPE based on the physical state of this compound. Note the increased glove requirement for solutions.

Operational Protocols (Step-by-Step)

Protocol A: Static-Free Weighing (Solid Handling)

The 2,3-difluoro derivative is often a fluffy, electrostatic powder. Static charge causes the powder to "jump" resulting in contamination and inaccurate stoichiometry.

  • Preparation: Place the balance inside the fume hood. If this is impossible, use a localized powder containment hood.

  • Static Neutralization: Use an ionizing anti-static gun (e.g., Zerostat) on the weighing boat and the spatula before touching the powder.

  • Transfer:

    • Open the vial gently.

    • Do not pour.[1][2] Use a clean micro-spatula.

    • Critical: If powder adheres to the glove, change gloves immediately . Do not wipe it off; this drives the fluorinated compound into the nitrile pores.

  • Cleanup: Wipe the balance area with a wet paper towel (water/ethanol) immediately after use to capture invisible dust.

Protocol B: Solubilization & Coupling
  • Solvent Choice: Dissolve in DMF (Dimethylformamide) or NMP.

  • Double Gloving: Put on a second pair of nitrile gloves. DMF permeates nitrile in 10–15 minutes. The fluorinated amino acid is carried through the glove by the solvent.

  • Mixing: Vortex in a capped tube. Do not sonicate in an open vessel (aerosol risk).

  • Spill Response (Liquid):

    • Stop: Alert nearby personnel.

    • Contain: Use a spill pillow or absorbent pads.

    • Clean: Wash the area with soap and water (3x).

    • Dispose: All cleanup materials go into Halogenated Waste .

Disposal & Environmental Compliance

Improper disposal of fluorinated compounds is a major compliance violation.

The Golden Rule: Never mix Fmoc-2,3-Difluoro-D-Phe waste with non-halogenated solvents (e.g., Acetone, Ethanol waste).

Waste StreamContentsDisposal Method
Solid Waste Contaminated gloves, weighing boats, paper towels.High-Temperature Incineration (Must be flagged as Fluorinated).
Liquid Waste Reaction mixtures (DMF + Fmoc-AA), Rinsate.Halogenated Organic Waste .
Sharps Needles/Syringes used for transfer.Bio/Chem Sharps Container.
Disposal Workflow Diagram

Disposal_Workflow Source Waste Generation Decision Is it Liquid or Solid? Source->Decision Liquid Liquid Waste Decision->Liquid Solution Solid Solid/Debris Decision->Solid Gloves/Tissues Halogenated HALOGENATED Waste Carboy (Red Label) Liquid->Halogenated Contains Fluorine NonHalogenated NON-Halogenated Waste (DO NOT USE) Liquid->NonHalogenated FORBIDDEN SolidBin Chem-Contaminated Solid Bin (Double Bagged) Solid->SolidBin Incineration High-Temp Incineration (Scrubbed for HF) Halogenated->Incineration SolidBin->Incineration

Caption: Strict segregation of fluorinated waste into Halogenated streams is required to prevent downstream processing errors.

References

  • PubChem. (n.d.). Compound Summary: Fmoc-2,4-difluoro-D-phenylalanine (Analogous handling). National Library of Medicine. Retrieved February 27, 2026, from [Link]

  • University of California, Berkeley. (2023). Standard Operating Procedure: Solid Phase Peptide Synthesis. EH&S Library. Retrieved February 27, 2026, from [Link]

  • ECHA (European Chemicals Agency). (n.d.). C&L Inventory: Fluorinated Amino Acid Hazards. Retrieved February 27, 2026, from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.